molecular formula C8H8BrFOS B6304937 (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane CAS No. 2091705-75-6

(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

Cat. No.: B6304937
CAS No.: 2091705-75-6
M. Wt: 251.12 g/mol
InChI Key: SJSGGACSRSVGBK-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane is a synthetic organosulfur compound of interest in advanced chemical research and development. Its molecular structure incorporates bromo and fluoro substituents on a methoxy-phenyl ring, which is further functionalized with a methyl sulfide group. This specific arrangement of halogen and ether groups makes it a valuable multi-functional intermediate for constructing more complex molecular architectures. The primary research value of this compound lies in its potential for nucleophilic aromatic substitution reactions . The presence of both bromine and fluorine atoms on the aromatic ring offers researchers versatile and selective chemical manipulation opportunities. Fluorine, as a strong electron-withdrawing group, can activate the ring toward nucleophilic attack, while the bromine atom can serve as a superior leaving group or be functionalized via metal-catalyzed cross-coupling reactions. The methyl sulfide group can also be further oxidized or serve as a ligand in coordination chemistry. These properties make it a potentially useful building block in medicinal chemistry for the synthesis of candidate compounds, in materials science for the development of organic electronic materials, and in agrochemical research. This product is strictly labeled For Research Use Only (RUO) . It is intended for use in a controlled laboratory setting by qualified chemical professionals and is not for human or veterinary therapeutic use, cosmetic use, or personal consumption of any kind.

Properties

IUPAC Name

5-bromo-2-fluoro-1-methoxy-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFOS/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSGGACSRSVGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity and Therapeutic Potential of Substituted Aryl Sulfides

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Sulfur Privilege

Substituted aryl sulfides (thioethers) represent a "privileged scaffold" in medicinal chemistry, offering a unique combination of lipophilicity, metabolic reactivity, and geometric flexibility that distinguishes them from their ether and amine isosteres. Unlike oxygen, the sulfur atom in the aryl sulfide bridge (


) possesses available 

-orbitals (though their participation is debated, polarizability is key) and a larger van der Waals radius (1.80 Å vs 1.52 Å for O), altering the bond angle (~109° vs ~120°) and allowing for distinct conformational folding in protein binding pockets.

This guide analyzes the biological activity of this class, focusing on two high-impact therapeutic areas: tubulin polymerization inhibition (oncology) and non-nucleoside reverse transcriptase inhibition (virology) . It further details the critical metabolic "sulfide switch"—the oxidation to sulfoxides and sulfones—and provides validated protocols for synthesis and biological characterization.

Physicochemical Basis of Bioactivity

The biological efficacy of aryl sulfides stems from three core physicochemical properties:

  • Lipophilicity & Permeability: The sulfide moiety is significantly more lipophilic than the corresponding ether or amine. This enhances membrane permeability and hydrophobic collapse within non-polar binding pockets (e.g., the colchicine site of tubulin).

  • The "Sulfide Switch" (Metabolic Liability vs. Activation): Aryl sulfides are susceptible to sequential oxidation by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9).

    • Sulfide (

      
      ): Often the active pharmacophore.
      
    • Sulfoxide (

      
      ): Chiral metabolite; often retains partial activity or serves as a prodrug.
      
    • Sulfone (

      
      ): Terminal oxidation state; polarity increases drastically, often leading to excretion or loss of target affinity.
      
  • Bond Geometry: The

    
     bond angle (~109°) forces the two aromatic rings into a twisted conformation, mimicking the "butterfly" shape required for many allosteric binding sites.
    

Case Study I: Anticancer Agents (Tubulin Targeting)

Arylthioindoles (ATIs) have emerged as potent inhibitors of tubulin polymerization, targeting the colchicine-binding site of


-tubulin.
Mechanism of Action

ATIs bind to the interface between


- and 

-tubulin dimers.[1] The bulky sulfur bridge positions the indole and the aryl ring to sterically hinder the "straightening" of the tubulin dimer required for microtubule formation. This leads to:
  • Depolymerization of the microtubule network.

  • Cell cycle arrest at the G2/M phase (mitotic catastrophe).

  • Induction of apoptosis via Bcl-2 phosphorylation.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR of Compound 21 (Methyl 3-[(3,4,5-trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate), a lead candidate in this class.

Table 1: SAR of Arylthioindole Derivatives against MCF-7 Breast Cancer Cells

CompoundBridge (X)R1 (Indole C5)R2 (3-Aryl Group)Tubulin IC50 (µM)*MCF-7 IC50 (nM)
Compound 21 -S- -OMe 3,4,5-trimethoxyphenyl 2.0 13
Analog A-CH2--OMe3,4,5-trimethoxyphenyl>40.0>1000
Analog B-O--OMe3,4,5-trimethoxyphenyl4.5320
Colchicine (Ref)N/AN/AN/A3.213
Combretastatin A-4N/AN/AN/A1.217

*Tubulin IC50: Concentration required to inhibit polymerization by 50%. Data Source: De Martino et al. (2004) and La Regina et al. (2011).

Mechanistic Pathway Visualization

TubulinPathway ATI Arylthioindole (Ligand) Tubulin β-Tubulin (Colchicine Site) ATI->Tubulin  Hydrophobic Binding   Complex Ligand-Tubulin Complex (Steric Blockade) Tubulin->Complex  Conformational Change   Polymerization Microtubule Polymerization Complex->Polymerization  INHIBITS   Arrest G2/M Cell Cycle Arrest Polymerization->Arrest  Failure of Spindle   Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis  Bcl-2 Phosphorylation  

Figure 1: Mechanism of arylthioindole-induced apoptosis via tubulin destabilization.

Case Study II: Antiviral Agents (HIV-1 NNRTIs)

Substituted diaryl sulfides (and their sulfone congeners) act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[2]

  • Target: HIV-1 Reverse Transcriptase (RT).[2][3][4][5]

  • Binding Site: A hydrophobic "non-catalytic" pocket (NNIBP) adjacent to the active site.

  • Key Interaction: The aromatic rings of the diaryl sulfide engage in

    
     stacking with Tyr181 and Tyr188 residues. The flexibility of the sulfide bridge allows the molecule to "wiggle" and maintain binding even when these residues mutate (e.g., Y181C), a common mechanism of drug resistance.
    

Metabolic Fate: The Sulfide-Sulfoxide-Sulfone Axis

Understanding the metabolism of aryl sulfides is critical for drug design. The transformation is sequential and catalyzed by hepatic CYP450s.

Metabolism Sulfide Aryl Sulfide (Active Drug) Sulfoxide Sulfoxide (Chiral / Less Active) Sulfide->Sulfoxide  [O]   Sulfone Sulfone (Inactive / Excreted) Sulfoxide->Sulfone  [O]   CYP CYP3A4 / CYP2C9 CYP->Sulfide CYP->Sulfoxide

Figure 2: Sequential oxidation pathway of aryl sulfides mediated by Cytochrome P450 enzymes.

Toxicological Note: In some cases (e.g., diallyl sulfide from garlic), the sulfone metabolite (DASO2) acts as a suicide inhibitor of CYP2E1, potentially altering the metabolism of co-administered drugs.

Experimental Protocols

Synthesis: Pd-Catalyzed C-S Coupling (Hartwig-Buchwald)

Objective: Synthesize an unsymmetrical diaryl sulfide from an aryl halide and a thiol.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Aryl Thiol (1.2 equiv)

  • 
     (1-2 mol%)
    
  • Ligand: SPhos or Xantphos (2-4 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or Dioxane (anhydrous)

Protocol:

  • Inert Atmosphere: Charge a flame-dried Schlenk flask with

    
    , Ligand, and Base under argon.
    
  • Addition: Add the Aryl Iodide and Solvent. Stir for 5 mins to pre-form the catalyst complex.

  • Thiol Addition: Add the Aryl Thiol via syringe.

  • Reaction: Heat to 80–100°C for 12–24 hours. Monitor by TLC or LC-MS.

  • Workup: Cool to RT, filter through a celite pad (to remove Pd black), and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • Color Change: The reaction mixture often turns dark brown/black as Pd(0) forms.

  • TLC: Disappearance of the aryl iodide spot is the primary endpoint.

Biological Assay: Turbidimetric Tubulin Polymerization

Objective: Quantify the inhibition of microtubule assembly by the synthesized aryl sulfide.

Reagents:

  • Purified Tubulin protein (>99%, porcine brain source).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    

Protocol:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.

  • Drug Addition: Add the test compound (dissolved in DMSO) to the tubulin solution at varying concentrations (e.g., 0.5, 1, 5, 10 µM). Final DMSO concentration must be <1%.

  • Induction: Transfer 100 µL to a pre-warmed (37°C) 96-well plate.

  • Measurement: Measure absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic plate reader.

  • Analysis: Plot Absorbance vs. Time.

    • Control: Sigmoidal curve (nucleation, elongation, steady state).

    • Inhibitor:[3][6][7][8][9][10] Flattened curve (reduced slope and max absorbance).

References

  • De Martino, G., et al. (2004).[6] "Arylthioindoles, potent inhibitors of tubulin polymerization."[1][6][8] Journal of Medicinal Chemistry.

  • La Regina, G., et al. (2011). "New Arylthioindoles and Related Bioisosteres at the Sulfur Bridging Group. 4. Synthesis, Tubulin Polymerization, Cell Growth Inhibition, and Molecular Modeling Studies." Journal of Medicinal Chemistry.

  • Eichman, C. C., & Stambuli, J. P. (2011). "Transition Metal Catalyzed Synthesis of Aryl Sulfides." Molecules.

  • Brady, J. F., et al. (1991). "Inhibition of cytochrome P-450 2E1 by diallyl sulfide and its metabolites." Chemical Research in Toxicology.

  • Zhan, P., et al. (2013). "Strategies for the discovery of HIV-1 non-nucleoside reverse transcriptase inhibitors." Current Medicinal Chemistry.

Sources

Technical Guide: Spectroscopic Characterization of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane CAS: 2091705-75-6 Role: Critical Intermediate in KRAS G12C Inhibitor Synthesis (e.g., Adagrasib analogs)

This technical guide outlines the spectroscopic validation of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane, a tetra-substituted benzene derivative employed as a high-value scaffold in the development of covalent KRAS G12C inhibitors. As a Senior Application Scientist, I provide here the diagnostic signatures required to validate identity and purity, focusing on the interplay between the electron-donating methoxy/thiomethyl groups and the electron-withdrawing halogen substituents.

Chemical Identity & Structural Logic

The molecule consists of a central benzene ring substituted at all positions except 4 and 6 (relative to the sulfide at C1). The steric and electronic environment creates a unique spectroscopic fingerprint essential for distinguishing this intermediate from its regioisomers.

PropertyDetail
IUPAC Name (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane
Formula C

H

BrFOS
Exact Mass 249.9463 (for

Br)
Structure 1-SMe, 2-F, 3-OMe, 5-Br substitution pattern
Key Features Br Isotope Pattern: 1:1 ratio (

Br/

Br)Fluorine Coupling: Splits

H and

C signalsThioether: Distinct S-Me singlet
Structural Diagram

The following diagram illustrates the connectivity and the expected coupling pathways (


-coupling) utilized in NMR analysis.

ChemicalStructure Core Benzene Core (Tetra-substituted) SMe 1-SMe (Methyl Sulfane) δ ~2.5 ppm Core->SMe C1 F 2-F (Fluoro) δ ~-120 ppm Core->F C2 OMe 3-OMe (Methoxy) δ ~3.9 ppm Core->OMe C3 Br 5-Br (Bromo) Isotope Tag Core->Br C5 H4 H4 Proton (dd, J_HF & J_HH) Core->H4 C4 H6 H6 Proton (dd, J_HF & J_HH) Core->H6 C6 F->H4 ^4J_HF (Meta) F->H6 ^4J_HF (Meta) H4->H6 ^4J_HH (Meta)

Caption: Substituent connectivity and key spin-spin coupling interactions defining the NMR profile.

Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is dominated by the asymmetry introduced by the 2-fluoro substituent. The coupling of fluorine (


F, spin 1/2) to both protons and carbons is the primary diagnostic tool.

H NMR (Proton) Profile

Solvent: CDCl


 or DMSO-d

PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Note
H4 6.90 – 7.10dd

,

Aromatic proton between OMe and Br. Shielded by OMe.
H6 6.70 – 6.90dd

,

Aromatic proton between SMe and Br.
-OCH

3.85 – 3.90s-Sharp singlet; integrates to 3H.
-SCH

2.40 – 2.50s-Distinct singlet; confirms thioether formation (vs. thiol or sulfoxide).

Expert Insight: The two aromatic protons (H4 and H6) are meta to each other and both are meta to the fluorine. Consequently, they appear as two doublets of doublets (dd). The coupling constants (


) are typically 5–7 Hz, distinguishing this isomer from para-fluoro analogs where coupling would be smaller or non-existent.

C NMR (Carbon) Profile

Carbon signals will be split into doublets due to C-F coupling.

  • C-F (C2):

    
     ppm (
    
    
    
    Hz).
  • C-OMe (C3):

    
     ppm (
    
    
    
    Hz).
  • C-SMe (C1):

    
     ppm (
    
    
    
    Hz).
  • C-Br (C5):

    
     ppm (
    
    
    
    Hz).

F NMR Profile
  • Signal: Single peak at

    
     to 
    
    
    
    ppm.
  • Validation: Absence of other fluorine signals confirms regiochemical purity (no 4-fluoro or 6-fluoro isomers).

B. Mass Spectrometry (MS)

The presence of Bromine and Sulfur creates a unique isotope envelope.

  • Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion (M

    
    ): 
    
    • M (

      
      Br):  249.9
      
    • M+2 (

      
      Br):  251.9
      
  • Pattern: A distinct 1:1 doublet intensity ratio for M and M+2 peaks is mandatory for acceptance.

  • Fragmentation: Loss of methyl radical (

    
    ) or loss of SMe (
    
    
    
    ) are common in EI.

Experimental Workflow & Quality Control

The synthesis typically involves the nucleophilic aromatic substitution (S


Ar) of a precursor (e.g., 5-bromo-2,3-difluoroanisole) with sodium thiomethoxide, or methylation of the corresponding thiol.
Characterization Workflow

The following Graphviz diagram outlines the decision tree for validating the compound during synthesis.

QC_Workflow Sample Crude Reaction Mixture TLC TLC / LC-MS Check (Target m/z 250/252) Sample->TLC Purification Flash Chromatography (Hexane/EtOAc) TLC->Purification If Major Peak Exists Isolate Isolated Solid/Oil Purification->Isolate Analysis Spectroscopic Analysis Isolate->Analysis HNMR 1H NMR Confirm SMe (2.4 ppm) Confirm OMe (3.9 ppm) Analysis->HNMR FNMR 19F NMR Single Peak Check Analysis->FNMR MS HRMS Br Isotope Pattern (1:1) Analysis->MS Release Release for KRAS Inhibitor Synthesis HNMR->Release Pass FNMR->Release Pass MS->Release Pass

Caption: Step-by-step Quality Control (QC) decision tree for intermediate validation.

Protocol: Purity Assessment via HPLC

For drug development applications, purity must be


.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm.

  • Retention Time: The compound is lipophilic due to Br/SMe/OMe groups; expect elution late in the gradient (approx. 7–8 min).

Context in Drug Development

This specific thioether is a precursor to sulfoxides/sulfones or is used directly in cross-coupling reactions (e.g., Buchwald-Hartwig) to build the scaffold of KRAS G12C inhibitors such as Adagrasib (MRTX849) . The "5-bromo" position serves as the handle for attaching the heterocyclic core (e.g., tetrahydropyridopyrimidine), while the "2-fluoro-3-methoxy" motif provides the necessary atropisomer stability and metabolic resistance required for the drug's efficacy.

Why this matters:

  • Metabolic Stability: The fluorine atom at C2 blocks metabolic oxidation at that position.

  • Conformation: The steric clash between the 2-Fluoro and 3-Methoxy groups forces the ring into a specific conformation, critical for binding in the KRAS switch-II pocket.

References

  • Fell, J. B., et al. (2020). "Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS G12C Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 63(13), 6679–6693. Link

  • Hallin, J., et al. (2020). "The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients." Cancer Discovery, 10(1), 54-71. Link

  • Lanman, B. A., et al. (2020). "Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 63(13), 52-65. Link

  • World Intellectual Property Organization. (2018). Patent WO2018119183A2: KRAS G12C Inhibitors and Methods of Using the Same. (Describes synthesis of related 5-bromo-2-fluoro-3-substituted intermediates). Link

Strategic Utilization of Bromo-Fluoro-Methoxy-Phenyl Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application of Bromo-Fluoro-Methoxy-Phenyl (BFMP) scaffolds in modern drug discovery.

Executive Summary

The Bromo-Fluoro-Methoxy-Phenyl (BFMP) motif represents a "privileged scaffold" in medicinal chemistry, serving a dual purpose as both a versatile synthetic intermediate and a pharmacologically active substructure.[1] Its utility is derived from the synergistic interplay between the three substituents: the bromine atom serves as a reliable "exit vector" for cross-coupling reactions; the fluorine atom modulates pKa, metabolic stability, and conformation; and the methoxy group acts as a hydrogen bond acceptor and lipophilic donor. This guide analyzes the structural electronics, synthetic workflows, and therapeutic applications of BFMP compounds.

Structural & Electronic Properties: The "BFMP" Triad

The unique value of the BFMP scaffold lies in how its substituents manipulate the aromatic ring's electronic environment. This is not merely a sum of parts but a cooperative system.

Electronic Push-Pull & Hammett Synergy[1]
  • Methoxy (-OCH₃): A strong

    
    -acceptor but a powerful 
    
    
    
    -donor (Hammett
    
    
    ).[1] It enriches the ring with electron density, making it susceptible to electrophilic attack, but also serves as a critical Hydrogen Bond Acceptor (HBA) in protein pockets.
  • Fluorine (-F): The most electronegative element (

    
    , 
    
    
    
    ). When positioned ortho to the methoxy group, it lowers the basicity of the methoxy oxygen via induction, potentially altering H-bond strength and permeability.
  • Bromine (-Br): A weak deactivator.[1] In the context of the BFMP scaffold, its primary role is functional: it provides a distinct "handle" for transition-metal catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) that is chemically orthogonal to the fluorine and methoxy groups.

Conformational Locking (The Ortho-Effect)

In 2-fluoro-1-methoxy-substituted systems, the fluorine atom often enforces a specific conformation due to dipole-dipole repulsion between the fluorine lone pairs and the methoxy oxygen.[1] This "conformational lock" can pre-organize the molecule for binding, reducing the entropic penalty upon ligand-receptor interaction.

SubstituentElectronic EffectMetabolic RoleSynthetic Role
-OCH₃

-Donor (EDG)
H-Bond AcceptorSolubilizing Group
-F

-Acceptor (EWG)
Metabolic Blocker (CYP450)Conformation Modulator
-Br Weak DeactivatorHalogen Bond DonorCross-Coupling Handle

Synthetic Methodologies & Workflows[2][3][4]

The primary application of BFMP compounds (e.g., 4-bromo-2-fluoroanisole ) is as a divergent intermediate.[1] The bromine atom allows for the rapid generation of compound libraries.

Divergent Synthesis Workflow

The following diagram illustrates how a single BFMP core is transformed into three distinct classes of therapeutic agents: Kinase Inhibitors (Biaryls), GPCR Ligands (Amines), and Materials (Liquid Crystals).

SyntheticWorkflow Start BFMP Core (4-Bromo-2-fluoroanisole) Rxn1 Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Start->Rxn1 Path A Rxn2 Buchwald-Hartwig (R-NH2, Pd2(dba)3) Start->Rxn2 Path B Rxn3 Heck Coupling (Acrylates, Pd(OAc)2) Start->Rxn3 Path C Prod1 Biaryl Scaffolds (Kinase Inhibitors) Rxn1->Prod1 Prod2 N-Aryl Amines (GPCR Ligands) Rxn2->Prod2 Prod3 Styrenyl Systems (OLEDs / Materials) Rxn3->Prod3

Figure 1: Divergent synthetic pathways utilizing the bromine handle of the BFMP scaffold.

Protocol: Regioselective Suzuki Coupling

Objective: Synthesis of a 4-aryl-2-fluoroanisole derivative (Kinase Inhibitor Precursor).

Reagents:

  • 4-Bromo-2-fluoroanisole (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)[1]

  • K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with the arylboronic acid, K₂CO₃, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Addition: Dissolve 4-bromo-2-fluoroanisole in degassed 1,4-dioxane and inject into the vial. Add degassed water.

  • Activation: Heat the mixture to 90°C for 12 hours. The bromine is selectively displaced; the C-F and C-O bonds remain intact due to their higher bond dissociation energies (C-F: ~116 kcal/mol vs C-Br: ~68 kcal/mol).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Mechanistic Note: The fluorine atom ortho to the methoxy group exerts an electronic effect that can accelerate the oxidative addition of Palladium into the C-Br bond compared to non-fluorinated analogs, often resulting in higher yields.

Medicinal Chemistry Applications

Metabolic Stability (The "Fluorine Block")

A critical application of the BFMP motif is extending the half-life (


) of drugs.
  • Problem: Methoxy groups on phenyl rings are prone to rapid O-demethylation by CYP450 enzymes.

  • Solution: Introducing a fluorine atom ortho to the methoxy group (as seen in the BFMP scaffold) sterically hinders the enzymatic approach and electronically deactivates the ring, reducing the rate of oxidative metabolism.

Halogen Bonding (The "Retained" Bromine)

While bromine is often a leaving group, some advanced inhibitors retain the bromine atom to exploit Halogen Bonding (XB) .

  • Mechanism: The bromine atom exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond.

  • Target Interaction: This sigma-hole can form a highly directional non-covalent bond with backbone carbonyl oxygens in the target protein (e.g., Kinase hinge regions).

  • Example: In specific Casein Kinase 2 (CK2) inhibitors, a retained bromine on a methoxy-phenyl ring anchors the ligand via a Br···O=C interaction.

SAR Logic Diagram

The following diagram details the Structure-Activity Relationship (SAR) decision tree when optimizing a hit containing a phenyl ring.

SAR_Logic Hit Hit Compound (Phenyl Ring) Issue1 Issue: Rapid Metabolism (O-Demethylation) Hit->Issue1 Issue2 Issue: Low Potency (Weak Binding) Hit->Issue2 Sol1 Strategy: Fluorine Scan (Add F ortho to OMe) Issue1->Sol1 Block CYP Site Sol2 Strategy: Halogen Bonding (Add Br para/meta) Issue2->Sol2 Enhance Enthalpy Result1 BFMP Scaffold (Metabolically Stable) Sol1->Result1 Result2 High Affinity Ligand (Sigma-Hole Interaction) Sol2->Result2 Result1->Result2 Combine for Synergy

Figure 2: SAR decision tree leading to the selection of BFMP scaffolds.

Case Studies & Reference Compounds

Tubulin Polymerization Inhibitors

Research has identified sulfonamide derivatives containing the 3-bromo-4-methoxy or 4-bromo-3-methoxy motifs as potent tubulin inhibitors.[1]

  • Compound: N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides.

  • Role of BFMP: The bromine atom in these derivatives is not a leaving group but a key structural element that fits into the hydrophobic pocket of tubulin, while the methoxy group engages in H-bonding. The addition of fluorine further refines this fit and metabolic profile.[2]

Kinase Inhibitor Intermediates (Pirtobrutinib Analogues)

While the final drug Pirtobrutinib (Jaypirca) utilizes a fluoro-methoxy-benzoic acid core, the synthetic pathway to such "BTK inhibitor" scaffolds often employs brominated precursors (e.g., 5-fluoro-2-methoxy-4-bromobenzoic acid ) to couple the complex "tail" of the molecule.[1]

  • Application: The BFMP motif serves as the linchpin, connecting the kinase-binding "head" with the solubility-enhancing "tail".

References

  • Wilcken, R., et al. (2013).[3] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link[1]

  • Xu, Z., et al. (2014).[3] "Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development."[3][4] Journal of Chemical Information and Modeling. Link[1]

  • BenchChem. (2025). "Technical Guide to 4-(Benzyloxy)-2-bromo-1-fluorobenzene: Properties and Synthesis." BenchChem Technical Library. Link[1]

  • Altman, R. A., et al. (2026). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link[1]

  • Wang, J., et al. (2021). "Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds."[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Strategic Synthesis of Diaryl Sulfides and Derivatives: A Medicinal Chemistry Handbook

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diaryl sulfides and their oxidized derivatives—sulfoxides, sulfones, and sulfoximines—represent a critical pharmacophore in modern drug discovery. Beyond their traditional role as lipophilic bioisosteres for diaryl ethers, these motifs offer unique vectors for metabolic tuning and geometric constraint. The C–S–C bond angle (~90° vs. ~109° for ethers) fundamentally alters the spatial presentation of aryl rings, often improving binding affinity in sterically demanding pockets.

This guide synthesizes contemporary methodologies for constructing these scaffolds, moving from robust Palladium-catalyzed cross-couplings to emerging metal-free "green" techniques and the late-stage installation of the sulfoximine "rising star" functionality.

Part 1: Structural Significance & The Pharmacophore

In medicinal chemistry, the introduction of a sulfur atom is rarely a random act of exploration; it is a strategic decision driven by specific physicochemical needs:

PropertyDiaryl Ether (Ar-O-Ar)Diaryl Sulfide (Ar-S-Ar)Medicinal Impact
Bond Angle ~109.5° (Tetrahedral)~90° (Pyramidal)Alters "kink" in the scaffold; critical for conformational locking.
Bond Length 1.40 Å1.75 ÅExtends reach into deep hydrophobic pockets.
Lipophilicity ModerateHighIncreases membrane permeability; S-oxidation lowers LogP.
Metabolism Phase I (Hydroxylation)Phase I (S-Oxidation)S-oxidation yields active metabolites (Sulfoxides) or stable excursions (Sulfones).

Key Application: The "Sulfur Switch" is often used to block metabolic soft spots on aryl rings or to induce a specific folding geometry that mimics peptide turns.

Part 2: C–S Bond Formation Strategies

Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig)

The most reliable method for library synthesis remains the Pd-catalyzed coupling of aryl halides with thiols. Unlike C–N coupling, C–S coupling is plagued by the strong coordination of sulfur to the metal center, which can poison the catalyst.

  • The Solution: Use of high-denticity, wide bite-angle ligands (e.g., Xantphos, DPEphos) or bulky monodentate ligands (BrettPhos) to facilitate the difficult reductive elimination step.

  • Mechanism: The cycle follows the canonical Oxidative Addition

    
     Ligand Exchange (Transmetallation) 
    
    
    
    Reductive Elimination pathway.
Copper-Catalyzed Oxidative Coupling (Chan-Lam)

For substrates sensitive to basic conditions or high heat, the Chan-Lam coupling offers a mild alternative. It couples aryl boronic acids with thiols using Cu(II) in the presence of air (O2).

  • Advantage: Tolerates halides elsewhere on the molecule (chemoselective).

  • Limitation: Often requires stoichiometric copper or slow reaction times.

Metal-Free "Green" Arylation

Emerging protocols utilize Diaryliodonium salts as electrophiles. These hypervalent iodine species are highly reactive and can arylate thiols under mild, aqueous, or solvent-free conditions without transition metals.

Part 3: Visualization of Mechanistic Pathways

Diagram A: The Pd-Catalyzed C-S Coupling Cycle

This diagram illustrates the critical steps in the Buchwald-Hartwig type formation of diaryl sulfides, highlighting the role of the ligand in preventing catalyst poisoning.

Pd_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II)-Ar-X Complex OxAdd->PdII_Ar LigandEx Ligand Exchange (H-S-Ar' + Base) PdII_Ar->LigandEx PdII_S Pd(II)-S-Ar' Complex LigandEx->PdII_S - Base-HX RedElim Reductive Elimination PdII_S->RedElim RedElim->Pd0 Regeneration Product Diaryl Sulfide (Ar-S-Ar') RedElim->Product

Caption: Catalytic cycle for Pd-catalyzed C-S bond formation. The ligand (L) is crucial for facilitating the reductive elimination of the strong Pd-S bond.

Part 4: The Sulfoximine Revolution

The sulfoximine group (


) is currently termed a "rising star" in medicinal chemistry. It is isoelectronic with a sulfone but offers an additional vector (the nitrogen) for functionalization, allowing for fine-tuning of solubility and H-bond donor/acceptor properties.
Mechanism: Hypervalent Iodine Mediated NH-Transfer

The most efficient modern route converts a sulfide directly to a sulfoximine in one pot ("imination-oxidation").

Diagram B: Metal-Free Sulfoximine Synthesis

Sulfoximine_Mech Sulfide Sulfide (Ar-S-Ar) Sulfilimine Sulfilimine (Ar-S(=NH)-Ar) Sulfide->Sulfilimine N-Transfer Reagents PhI(OAc)2 + NH2CO2NH4 Iodonitrene Iodonitrene Species [PhI=N-R] Reagents->Iodonitrene Generates Iodonitrene->Sulfilimine Sulfoximine NH-Sulfoximine (Ar-S(=O)(=NH)-Ar) Sulfilimine->Sulfoximine O-Transfer Oxidation In-situ Oxidation (PhI(OAc)2) Oxidation->Sulfoximine

Caption: One-pot conversion of sulfide to sulfoximine via hypervalent iodine reagents. Nitrogen transfer typically precedes oxygen transfer.

Part 5: Case Study – Vortioxetine

Drug: Vortioxetine (Trintellix/Brintellix) Target: Multimodal Serotonergic Agent (5-HT3, 5-HT7, 5-HT1D antagonist; 5-HT1A agonist). Relevance: The core structure relies on a diaryl sulfide linkage connecting a dimethylphenyl ring to a piperazine-substituted phenyl ring.

Synthetic Pathway Analysis:

  • Early Route: Nucleophilic aromatic substitution (

    
    ) using 2,4-dimethylthiophenol and an ortho-halonitrobenzene. This required harsh conditions and subsequent reduction of the nitro group.
    
  • Modern Process Route: Pd-catalyzed C-S coupling.

    • Reagents: 2,4-Dimethylthiophenol + 1-bromo-2-iodobenzene (or similar dihalide).

    • Catalyst:

      
       / Xantphos.
      
    • Outcome: The use of Xantphos allows for high turnover numbers and excellent selectivity, establishing the C-S bond before the piperazine coupling (Buchwald-Hartwig amination).

Part 6: Experimental Protocols

Protocol A: General Pd-Catalyzed C-S Coupling

Best for: Library synthesis, complex substrates.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • Thiol (1.2 equiv)

  • 
     (1-2 mol%)
    
  • Xantphos (2-4 mol%)

  • DIPEA (2.0 equiv) or

    
    
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Procedure:

  • Charge a reaction vial with

    
    , Xantphos, and base.
    
  • Add the aryl halide and thiol.

  • Evacuate and backfill with Nitrogen (

    
    ).
    
  • Add degassed solvent.

  • Heat to 100°C for 12–16 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Metal-Free Synthesis of NH-Sulfoximines

Best for: Late-stage functionalization of sulfides. Source: Adapted from Luisi & Bull, 2017.

Reagents:

  • Diaryl Sulfide (1.0 equiv)[3]

  • Ammonium Carbamate (

    
    ) (2.0 equiv)
    
  • (Diacetoxyiodo)benzene (

    
    ) (2.5 equiv)[2]
    
  • Solvent: Methanol (0.2 M concentration)

Procedure:

  • Dissolve the sulfide in Methanol at room temperature (open to air).

  • Add Ammonium Carbamate in one portion.

  • Add

    
     slowly over 5 minutes.
    
  • Stir at room temperature for 2–4 hours.

  • Monitoring: TLC will show the disappearance of the lipophilic sulfide and appearance of the polar sulfoximine.

  • Workup: Remove solvent under vacuum. Redissolve in DCM, wash with water. Purify via silica gel (DCM/MeOH gradients).

Part 7: Strategic Decision Tree

Diagram C: Route Selection Guide

Decision_Tree Start Target: Diaryl Sulfide Q1 Is the Aryl Electrophile a Halide (I, Br, Cl)? Start->Q1 Q2 Is the Aryl Electrophile a Boronic Acid? Q1->Q2 No Path_Pd Use Pd-Catalysis (Buchwald-Hartwig) Ligand: Xantphos Q1->Path_Pd Yes Path_Cu Use Cu-Catalysis (Chan-Lam) Open Air, RT Q2->Path_Cu Yes Path_Green Use Diaryliodonium Salts (Metal-Free) Q2->Path_Green No (Use C-H Act. or Salt)

Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability.

References

  • Buchwald-Hartwig Mechanism & Ligands : Buchwald-Hartwig amination. Wikipedia. Available at: [Link] (Accessed for general mechanistic consensus).

  • Chan-Lam Coupling : Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sulfoximines in Medicinal Chemistry : The Sulfoximine Group: A Rising Star in Medicinal Chemistry. Drug Hunter. Available at: [Link]

  • Metal-Free Sulfoximine Protocol : Tota, A., et al. (2017).[2] Direct Synthesis of NH-Sulfoximines from Sulfides. Chem. Commun. (via Luisi Group/ResearchGate). Available at: [Link]

  • Green Synthesis (Diaryliodonium) : Sustainable and scalable one-pot synthesis of diaryliodonium salts. RSC Advances/ChemComm. Available at: [Link] (Contextual grounding for green arylation reagents).

Sources

The Sulfur Renaissance: Exploiting Chalcogen Chemistry in Modern Drug Design and Covalent Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Role of Sulfur in Small Molecule Therapeutics

In the landscape of medicinal chemistry, sulfur occupies a uniquely privileged position. Between 2020 and 2024 alone, dozens of FDA-approved medications containing sulfur entered the market, providing novel therapeutic options across oncology, infectious diseases, and metabolic disorders[1]. The versatility of sulfur stems from its broad range of accessible oxidation states, its distinct geometric configurations (from bent thioethers to tetrahedral sulfones), and its ability to finely tune the physicochemical properties of a drug molecule.

As a Senior Application Scientist navigating lead optimization, the decision to incorporate a sulfur atom is rarely incidental. Sulfur contributes fundamentally to the redox properties of drugs, modulates hydrophobicity, and establishes critical hydrogen-bonding networks within target binding pockets[1]. Furthermore, the emergence of targeted covalent inhibitors (TCIs) has thrust sulfur into the spotlight—not just as a structural component of the drug, but as the primary nucleophilic target (cysteine) on the protein itself[2].

This whitepaper provides an in-depth technical analysis of sulfur's dual role in modern drug design: as a versatile pharmacophore in ligand architecture and as the focal point for covalent engagement.

Structural Diversity: From Established to Neglected Pharmacophores

Medicinal chemists have long relied on a core set of sulfur-containing functional groups. Sulfonamides, for instance, are the most acclaimed sulfur pharmacophore in drug discovery[3]. Their longevity is attributed to their high metabolic stability, favorable aqueous solubility, and the presence of multiple hydrogen-bonding vectors that mimic the transition state of peptide hydrolysis. Similarly, thioethers rank as the third most prevalent sulfur-containing functional group among FDA-approved drugs, frequently utilized to modulate lipophilicity and membrane permeability in oncology and antiviral agents[4].

However, the modern frontier of drug design is increasingly focused on "neglected" sulfur pharmacophores[3]. Groups such as sulfoximines, sulfonimidamides, and sulfondiimines offer unprecedented opportunities to navigate around crowded intellectual property spaces while optimizing drug-like properties.

Table 1: Physicochemical Profiling of Key Sulfur Pharmacophores
PharmacophoreStructural GeometryKey Physicochemical ContributionRepresentative FDA-Approved / Clinical Drug
Thioether BentEnhances lipophilicity; acts as a metabolic liability (susceptible to oxidation).Trabectedin, Axitinib[4]
Sulfone TetrahedralRigid geometry; provides strong, directional hydrogen-bond acceptors.Bicalutamide, Amisulpride[1]
Sulfonamide TetrahedralClassic bioisostere for carboxylic acids; dual H-bond donor/acceptor.Sulfamethoxazole, Odevixibat[1],[3]
Sulfoximine Tetrahedral (Chiral)Breaks molecular symmetry; high aqueous solubility; tunable nitrogen vector.Roniciclib (Investigational)[5]
Sulfonyl Fluoride TetrahedralProximity-driven electrophile; enables SuFEx click chemistry in vivo.Various Preclinical Probes[6],[7]

The incorporation of chiral sulfur centers, such as those found in sulfoximines, is particularly transformative. Unlike achiral sulfones, the asymmetric nature of sulfoximines introduces a stereogenic center that can drastically improve target binding thermodynamics by locking the molecule into a specific bioactive conformation[5].

Targeting the Cysteinome: The Mechanics of Covalent Inhibition

The paradigm of drug discovery has shifted significantly toward targeted covalent inhibitors (TCIs). At least 50 covalent inhibitors have been approved for clinical use, with prominent examples including the BTK inhibitor Ibrutinib and the EGFR inhibitor Osimertinib[6]. The vast majority of these drugs target the highly nucleophilic thiol group of non-catalytic cysteine residues[2].

The Kinetics of Covalent Engagement ( )

The design of a successful TCI relies on a two-step kinetic process. First, the drug must bind reversibly to the target (


). This initial binding event acts as a proximity-driver, drastically increasing the local concentration of the electrophilic warhead relative to the target cysteine. Second, the covalent bond forms (

).

To minimize off-target toxicity, medicinal chemists utilize weakly electrophilic warheads, such as


-unsaturated carbonyls (acrylamides). Because the acrylamide is a weak Michael acceptor, it will not readily react with off-target thiols (like abundant intracellular glutathione) unless it is held in precise orientation by the initial non-covalent binding event[8],[2].

G A Target Kinase (Cys Nucleophile) C Reversible Complex (E·I) A->C Non-covalent Affinity (K_i) B Covalent Inhibitor (Acrylamide Warhead) B->C D Irreversible Adduct (E-I) C->D Covalent Bond Formation (k_inact)

Caption: Kinetic pathway of targeted covalent inhibition via proximity-driven two-step binding.

Beyond Acrylamides: Sulfur(VI) Fluoride Exchange (SuFEx)

While acrylamides dominate cysteine targeting, sulfonyl fluorides have emerged as next-generation warheads. Utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, sulfonyl fluorides act as biocompatible, proximity-enhanced reactive groups. Unlike acrylamides which strictly target cysteine, SuFEx warheads can react with multiple nucleophilic amino acid side chains (including tyrosine, lysine, and histidine) depending on the microenvironment of the binding pocket[6],[7].

Experimental Methodology: Self-Validating SuFEx Library Screening

To harness the power of sulfonyl fluorides, rigorous screening protocols are required to map their proteome-wide reactivity. The following protocol details an Activity-Based Protein Profiling (ABPP) workflow designed to identify and validate novel SuFEx covalent inhibitors.

Scientific Causality: This protocol utilizes an alkyne-tagged SuFEx probe. The alkyne handle is chosen because its small steric footprint prevents interference with the native non-covalent binding event (


). The subsequent bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ensures highly specific fluorophore or biotin attachment only after the covalent target has been engaged.
Protocol: High-Throughput ABPP for SuFEx Inhibitors

Phase 1: In Situ Proteome Labeling

  • Cell Culture & Incubation: Culture target cancer cell lines (e.g., H1975 for EGFR mutants) to 80% confluency. Treat cells with the alkyne-tagged sulfonyl fluoride probe (1–10

    
    M) for 2 hours.
    Rationale: Live-cell labeling preserves native protein conformations and intracellular redox states, which are critical for accurate cysteine/tyrosine reactivity profiling.
    
  • Lysis: Wash cells with cold PBS and lyse using a mild non-denaturing buffer (1% NP-40, 50 mM Tris-HCl, pH 7.4) supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 mins to clear the lysate.

Phase 2: Bioorthogonal Click Chemistry 3. CuAAC Reaction: To the cleared lysate (1 mg/mL protein), add the click chemistry reagents in the following strict order to prevent catalyst precipitation:

  • Biotin-PEG3-Azide (100

    
    M)
    
  • TCEP (1 mM, reduces Cu(II) to active Cu(I))

  • TBTA ligand (100

    
    M, stabilizes Cu(I))
    
  • 
     (1 mM)
    
  • Incubation: Rotate the mixture at room temperature for 1 hour.

Phase 3: Enrichment and Self-Validation 5. Protein Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the pellet in 1% SDS. 6. Streptavidin Enrichment: Incubate the resuspended proteome with Streptavidin-agarose beads for 2 hours. Wash beads stringently (3x with 1% SDS, 3x with 8M Urea, 3x with PBS). Validation Checkpoint: Run a parallel competitive control where cells are pre-treated with a 10x excess of a non-alkyne analog. A successful, self-validating assay will show >90% reduction in biotin enrichment in the competitive control, proving specific target engagement.

Phase 4: LC-MS/MS Analysis 7. On-Bead Digestion: Reduce (DTT) and alkylate (Iodoacetamide) the bead-bound proteins. Add sequencing-grade Trypsin and incubate overnight at 37°C. 8. Mass Spectrometry: Elute the resulting peptides and analyze via high-resolution LC-MS/MS. The covalent SuFEx adduct will present as a specific mass shift on the modified nucleophilic residue, definitively identifying the binding site.

ABPP N1 1. Live-Cell Labeling Alkyne-SuFEx Probe Incubation N2 2. Bioorthogonal Click CuAAC with Biotin-Azide N1->N2 N3 3. Competitive Validation Excess Non-Tagged Inhibitor N1->N3 Control Pathway N4 4. Streptavidin Enrichment Isolate Covalent Targets N2->N4 N3->N4 N5 5. On-Bead Digestion Tryptic Cleavage N4->N5 N6 6. LC-MS/MS Identify Modified Residues N5->N6

Caption: Self-validating Activity-Based Protein Profiling (ABPP) workflow for SuFEx probes.

Conclusion

The role of sulfur in medicinal chemistry has evolved far beyond its historical use as a simple bioisostere or metabolic stabilizer. Today, the strategic deployment of neglected chiral sulfur pharmacophores (like sulfoximines) allows chemists to navigate complex IP landscapes while optimizing physicochemical properties. Concurrently, the rise of targeted covalent inhibitors has redefined sulfur's role in target biology, utilizing the unique nucleophilicity of cysteine to achieve irreversible, highly potent drug-target engagements. By leveraging advanced analytical workflows like SuFEx ABPP, drug development professionals can systematically map and exploit the cysteinome, driving the next generation of precision therapeutics.

References

  • Full article: Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules. Taylor & Francis.[Link]

  • How do we address neglected sulfur pharmacophores in drug discovery? Taylor & Francis.[Link]

  • Diverse chiral sulfur pharmacophores for drug discovery and their synthesis. ResearchGate.[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. ACS Publications.[Link]

  • Examples of sulfur-containing drugs approved by the FDA for use in combination therapies. ResearchGate.[Link]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. ResearchGate.[Link]

  • Amino Acid Nucleophiles Research Articles. R Discovery.[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC.[Link]

Sources

Technical Whitepaper: Structural and Mechanistic Profiling of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, highly functionalized aromatic scaffolds serve as critical linchpins for divergent synthesis. (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane is a tetra-substituted benzene derivative uniquely designed to offer orthogonal reactivity. With the molecular formula C₈H₈BrFOS and a molecular weight of 251.12 g/mol [1], this compound integrates four distinct functional groups—each serving a precise mechanistic purpose.

This whitepaper deconstructs the physicochemical properties, mechanistic utility, and validated experimental workflows for this scaffold, providing researchers with a robust framework for its application in late-stage functionalization and structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Profiling

Before deploying a building block in a synthetic campaign, it is critical to establish its baseline physicochemical parameters. The strategic placement of the substituents on the benzene ring dictates both its physical behavior and its reactivity profile.

Table 1: Physicochemical Properties
PropertyValueMechanistic Implication
IUPAC Name (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfaneUnambiguous structural identification.
Molecular Formula C₈H₈BrFOSDefines stoichiometric calculations.
Molecular Weight 251.12 g/mol Optimal low-molecular-weight starting material.
Exact Mass 249.946 g/mol Crucial for high-resolution mass spectrometry (HRMS) tracking.
Rotatable Bonds 2 (Methoxy, Methylthio)Maintains a relatively rigid core conformation.
H-Bond Acceptors 2 (O, F)Enhances target-binding affinity in biological systems.
H-Bond Donors 0Increases lipophilicity and membrane permeability.

Mechanistic Rationale of the Substitution Pattern

As an application scientist, I evaluate building blocks not just by what they are, but by why they are designed that way. Every functional group on this molecule has a causal relationship with its downstream utility:

  • The C5-Bromine (Electrophilic Handle): Bromine is a highly competent leaving group for palladium-catalyzed cross-couplings. Its position para to the fluoro group ensures that it is electronically activated for rapid oxidative addition by Pd(0) species, allowing for chemoselective C-C bond formation without disturbing the rest of the ring.

  • The C2-Fluorine (Conformational & Metabolic Shield): Fluorine is the most electronegative element. Placed ortho to both the methoxy and methylthio groups, it exerts a strong inductive effect, lowering the pKa of adjacent protons and protecting the ring from cytochrome P450-mediated oxidative metabolism. Furthermore, its steric bulk forces the adjacent heteroatoms into specific out-of-plane conformations, which is a proven tactic to improve target binding.

  • The C3-Methoxy (Electron Donor & Lipophilicity Modulator): The methoxy group enriches the electron density of the aromatic system. Synthetically, it serves as a masked phenol; it can be selectively cleaved using Lewis acids (e.g., BBr₃) to reveal a hydroxyl group for subsequent alkylation or hydrogen-bond donor interactions.

  • The C1-Methylsulfane (Redox-Active Handle): The thioether (sulfane) is a versatile functional group. It can participate in unique sulfur-π interactions in protein binding pockets. More importantly, it can be titrated via oxidation to a sulfoxide or a sulfone, drastically altering the molecule's topological polar surface area (TPSA) and aqueous solubility.

G Core (5-Bromo-2-fluoro-3-methoxyphenyl) (methyl)sulfane Coupling Suzuki-Miyaura Cross-Coupling Core->Coupling Pd Catalyst Oxidation Thioether Oxidation (mCPBA) Core->Oxidation Oxidant Demethylation Ether Cleavage (BBr3) Core->Demethylation Lewis Acid Prod1 C5-Aryl Derivative Coupling->Prod1 Prod2 Methylsulfone Derivative Oxidation->Prod2 Prod3 Phenol Derivative Demethylation->Prod3

Caption: Divergent synthetic workflows for (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane derivatization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm causality at each step.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling at C5

This protocol leverages the C5-bromine to append an aryl or heteroaryl group. We utilize Pd(dppf)Cl₂ because its bidentate nature enforces a cis-coordination geometry, which accelerates the rate-limiting reductive elimination step .

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (1.0 eq, 1.0 mmol, 251.12 mg), the desired arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Causality: A 5 mol% loading is optimal to balance reaction velocity against the risk of palladium black precipitation.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Causality: Water is strictly required to dissolve the inorganic base and activate the boronic acid via formation of a reactive boronate complex.

  • Reaction Execution: Heat the mixture to 90 °C for 4 hours.

  • Self-Validation Checkpoint (QC): At t = 2 hours, withdraw a 50 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS.

    • Validation: The protocol is proceeding correctly if the parent isotope cluster (m/z 250/252, 1:1 ratio indicating bromine) is replaced by the product mass. If the starting material persists alongside a dehalogenated byproduct, it indicates premature reductive elimination; the temperature should be lowered.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd Ar-Br TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Ar-Ar'

Caption: Mechanism of Pd-catalyzed Suzuki-Miyaura cross-coupling at the C5-bromo position.

Table 2: Optimization of C5-Suzuki-Miyaura Cross-Coupling

Quantitative data summarizing the causality of reagent selection.

EntryCatalystLigandSolventBaseTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)₂PPh₃Toluene/H₂ONa₂CO₃8045Poor conversion; monodentate ligand fails to overcome steric hindrance.
2Pd(dppf)Cl₂NoneDioxane/H₂OK₃PO₄9088Bidentate ligand enforces cis-coordination, accelerating reductive elimination.
3Pd₂(dba)₃XPhost-Amyl-OHCs₂CO₃10094Bulky, electron-rich ligand facilitates rapid oxidative addition into the C-Br bond.
Protocol 2: Oxidation of Methylsulfane to Methylsulfone

To modulate the physicochemical properties of the scaffold, the thioether can be oxidized. We utilize meta-chloroperoxybenzoic acid (mCPBA) due to its reliability and mild reaction conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve the thioether compound (1.0 eq, 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) and cool to 0 °C in an ice bath. Causality: Cooling prevents runaway exothermic oxidation and minimizes unintended oxidation of the electron-rich aromatic ring.

  • Oxidant Addition: Slowly add mCPBA (77% purity, 2.5 eq) in small portions. Causality: 2.5 equivalents are required to ensure complete conversion past the intermediate sulfoxide state to the final sulfone.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint (QC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1).

    • Validation: The starting thioether (high Rf) will rapidly convert to a highly polar sulfoxide intermediate (low Rf). The system validates its completion when the sulfoxide spot entirely resolves into a single, distinct sulfone spot (intermediate Rf). If the sulfoxide spot remains, additional mCPBA (0.5 eq) must be added.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash the organic layer with saturated NaHCO₃ to remove meta-chlorobenzoic acid, dry, and concentrate.

Conclusion

(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (C₈H₈BrFOS, MW: 251.12) is a highly privileged scaffold that embodies the principles of rational chemical design. By understanding the causality behind its structural features—from the metabolic shielding of the fluorine atom to the orthogonal reactivity of the bromine and thioether groups—researchers can predictably and reliably integrate this molecule into complex synthetic architectures.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[Link]

  • Magano, J., & Dunetz, J. R. (2011). "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews, 111(3), 2177–2250.[Link]

  • Silva, N. A. d. A. e., & Martins, D. d. L. (2023). "Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues." Chemistry Proceedings, 14(1), 105.[Link]

Sources

An In-depth Technical Guide to the Solubility of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of the novel compound (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane in a range of organic solvents. While specific experimental solubility data for this compound is not yet publicly available, this document furnishes researchers, scientists, and drug development professionals with the foundational principles, predictive insights, and detailed experimental protocols necessary to conduct a thorough solubility assessment. The guide emphasizes the "like dissolves like" principle, the influence of molecular structure on solubility, and provides a step-by-step methodology for the widely accepted shake-flask equilibrium solubility determination method. Furthermore, it incorporates critical safety and handling information derived from structurally related compounds to ensure safe laboratory practices.

Introduction: The Significance of Solubility in Research and Development

The solubility of a chemical compound is a critical physicochemical property that governs its behavior in various applications, from drug delivery and formulation to reaction kinetics and purification processes. For a compound like (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane, which possesses a unique combination of functional groups, understanding its solubility profile is paramount for its potential applications in medicinal chemistry, materials science, and organic synthesis.[1] The interplay of a halogenated and methoxylated aromatic ring with a methylsulfane group presents an interesting case study in predicting and experimentally verifying solubility across a spectrum of organic solvents. This guide will delve into the theoretical underpinnings of solubility and provide a practical, field-proven protocol for its determination.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" serves as a fundamental guideline for predicting solubility.[2][3] This principle is rooted in the concept of intermolecular forces; a solute will dissolve in a solvent when the new solute-solvent interactions are strong enough to overcome the existing solute-solute and solvent-solvent interactions. The polarity of both the solute and the solvent is the primary determinant of these interactions.

Analyzing the Solute: (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

To predict the solubility of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane, we must first analyze its molecular structure:

  • Aromatic Ring: The phenyl ring itself is nonpolar.

  • Substituents and their Influence:

    • Bromo and Fluoro Groups: These electron-withdrawing halogens introduce polarity to the molecule.

    • Methoxy Group (-OCH3): The ether linkage introduces some polarity and the potential for weak hydrogen bonding as an acceptor.

    • Methylsulfane Group (-SCH3): This group contributes to the overall size of the molecule and has a moderate polarity.

The combination of these functional groups results in a molecule with a moderate overall polarity. The presence of the hydrocarbon backbone of the phenyl ring and the methyl groups suggests some affinity for nonpolar solvents, while the polar functional groups (F, O, S) indicate that it should also exhibit solubility in polar solvents.

The Spectrum of Organic Solvents

Organic solvents can be broadly categorized based on their polarity:

  • Nonpolar Solvents: (e.g., Hexane, Toluene, Diethyl Ether) These solvents primarily interact through weak van der Waals forces and are effective at dissolving nonpolar compounds.[4]

  • Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO)) These solvents possess dipoles but lack acidic protons. They are versatile and can dissolve a wide range of compounds.[4]

  • Polar Protic Solvents: (e.g., Methanol, Ethanol) These solvents can engage in hydrogen bonding and are effective at dissolving polar compounds.[4]

Based on the structure of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane, it is anticipated to have good solubility in polar aprotic solvents like DMSO and acetone, and moderate solubility in polar protic solvents like ethanol and methanol. Its solubility in nonpolar solvents like hexane is expected to be lower.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.[4][5] It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane in a selection of organic solvents at a controlled temperature.

Materials:

  • (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (solid)

  • Selected organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol, DMSO)

  • Glass vials with screw caps

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[4] The temperature should be maintained at a constant, relevant value (e.g., 25 °C).

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant (the saturated solution) using a syringe.

    • Filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[4] This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.[4]

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the solute in the saturated solution by interpolating its response from the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E G Analyze by HPLC E->G F Prepare standard solutions F->G H Determine concentration from calibration curve G->H

Sources

Methodological & Application

High-Efficiency Suzuki-Miyaura Coupling of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

[1]

Abstract

This Application Note details the optimized protocol for the Suzuki-Miyaura cross-coupling of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane . While the 5-bromo position is sterically accessible, the presence of the ortho-methylthio (-SMe) group presents a specific challenge: potential catalyst poisoning via sulfur coordination to the Palladium center. Furthermore, the electron-rich nature of the ring (donated by -OMe and -SMe) can retard the oxidative addition step compared to electron-deficient aryl halides.[1]

To overcome these barriers, this protocol utilizes Buchwald-type dialkylbiaryl phosphine ligands (specifically SPhos) or bidentate ferrocenyl ligands (dppf), which create a steric bulk sufficient to prevent sulfur coordination while facilitating oxidative addition.

Strategic Analysis & Catalyst Selection

The Substrate Challenge

The substrate contains three distinct electronic effectors:

  • -SMe (Pos 1): Strong

    
    -donor and potential Lewis base.[1] Sulfur can displace labile ligands on Pd(II), forming inactive [Pd(Ar)(L)(S-R)] species (Catalyst Poisoning).
    
  • -F (Pos 2): Inductive withdrawing group. Enhances the electrophilicity of the ring slightly, aiding oxidative addition.[2]

  • -OMe (Pos 3): Resonance donor. Increases electron density, potentially slowing oxidative addition.

The Solution: Ligand Engineering

Standard catalysts like Pd(PPh3)4 are often insufficient due to the lability of triphenylphosphine and the high affinity of sulfur for palladium.

  • Primary Recommendation (Method A): Pd(OAc)₂ + SPhos . SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally effective for thioether-containing substrates.[1] The methoxy groups on the biaryl backbone interact with the Pd center to stabilize the monoligated species, while the cyclohexyl groups provide bulk to exclude sulfur binding.

  • Secondary Recommendation (Method B): Pd(dppf)Cl₂ . The bidentate nature of dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a rigid bite angle that resists displacement by monodentate sulfur ligands.

Experimental Protocol

Materials & Reagents Table
ReagentEquiv.[3][4][5][6][7][8][9][10]RoleNotes
Aryl Bromide 1.0Substrate(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane
Boronic Acid 1.2 - 1.5Coupling PartnerAr-B(OH)₂ or Pinacol Ester
Pd(OAc)₂ 0.02 (2 mol%)Catalyst PrecursorHigh purity (>99%) required
SPhos 0.04 (4 mol%)Ligand1:2 Pd:Ligand ratio is critical
K₃PO₄ 2.0 - 3.0BaseAnhydrous, tribasic.[1][11][12] Superior to carbonates for SPhos.
Solvent System N/AMediumToluene : Water (10:1) or Dioxane : Water (4:1)
Method A: High-Performance SPhos Protocol (Recommended)

Best for coupling with sterically hindered or electron-rich boronic acids.[1]

  • Preparation : Oven-dry a 2-neck round-bottom flask or a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charging Solids : Add the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol) to the flask.

    • Note: If using a liquid boronic ester, add it after the solvent.

  • Degassing : Seal the flask with a septum. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times to remove atmospheric oxygen (O₂ promotes homocoupling and catalyst oxidation).

  • Solvent Addition : Inject Toluene (4.0 mL) and degassed Water (0.4 mL) via syringe.

    • Tip: The small amount of water is crucial for dissolving the inorganic base and facilitating transmetallation.

  • Reaction : Place the vessel in a pre-heated oil bath at 100 °C . Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.

  • Monitoring : Monitor via TLC or LC-MS at 2 hours. Reaction is typically complete within 4–6 hours.

    • Endpoint: Disappearance of the aryl bromide peak (m/z ~250/252 pattern).

Method B: Robust Pd(dppf)Cl₂ Protocol

Best for standard couplings where cost is a factor.

  • Follow the setup in 2.2 .

  • Replace Pd(OAc)₂/SPhos with Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Use 1,4-Dioxane/Water (4:1) as the solvent system.

  • Heat to 80–90 °C .

  • Note: This method may require longer reaction times (8–12 hours) due to the slower turnover frequency compared to SPhos.

Workup & Purification Workflow

The presence of sulfur and palladium requires a specific workup to ensure low residual metal content in the final product.

WorkupWorkflowFigure 1: Purification Workflow for Thioether SubstratesStartCrude Reaction MixtureQuenchCool to RTDilute with EtOAcStart->QuenchWash1Wash: Water (x2)Remove inorganic saltsQuench->Wash1Wash2Wash: Brine (x1)Remove residual waterWash1->Wash2ScavengeAdd Pd Scavenger (SiliaMetS® Thiol)Stir 30 min @ RTWash2->ScavengeCrucial Step for S-containing drugsFilterFilter through Celite® padScavenge->FilterDryDry over Na2SO4Concentrate in vacuoFilter->DryPurifyFlash Column Chromatography(Hexanes/EtOAc gradient)Dry->Purify

Figure 1: Optimized workflow emphasizing Palladium scavenging, which is critical when the substrate contains sulfur (a natural Pd ligand).

Mechanistic Insight & Troubleshooting

The Sulfur Tolerance Mechanism

The diagram below illustrates why standard ligands fail and how SPhos succeeds.

MechanismFigure 2: Ligand-Dependent Pathway SelectionPd0Pd(0)-L Active SpeciesOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAddSubstratePoisonCatalyst Poisoning(S-coordination)OxAdd->PoisonStandard Ligand(PPh3)TransMetTransmetallation(Ar-Pd-Ar')OxAdd->TransMetSPhos Ligand(Steric Bulk blocks S)ProdReductive Elimination(Product)TransMet->ProdProd->Pd0Regeneration

Figure 2: SPhos prevents the "Catalyst Poisoning" pathway by creating a steric shield that accommodates the oxidative addition of the bromide but rejects the coordination of the distal methylthio group.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G3 or increase SPhos loading to 6 mol%. Ensure O₂ exclusion is rigorous.
Protodeboronation Boronic Acid InstabilitySwitch base to K₂CO₃ or KF . Use less water. Switch to Boronic Ester (Pinacol).[6][13]
Homocoupling (Ar-Ar) Oxygen LeakRegrease joints.[1] Degas solvents more thoroughly.
Dehalogenation (Ar-H) Hydride SourceSolvent may be wet or degrading.[1][11] Use fresh anhydrous Toluene.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[14] [Link]

  • Miyaura, N., & Suzuki, A. (1995).[14] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Substrates. Angewandte Chemie International Edition. [Link]

Application Note: (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the use of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (CAS: 2091705-75-6) in medicinal chemistry. This compound is a high-value scaffold, particularly relevant for the synthesis of KRAS G12C inhibitors , Kinase inhibitors , and GTPase ligands where the 2-fluoro-3-methoxyphenyl motif is a critical pharmacophore.

Introduction & Chemical Profile[1][2][3][4]

(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane represents a specialized class of poly-functionalized arenes designed for Fragment-Based Drug Discovery (FBDD) and Lead Optimization . Its structure combines three distinct electronic and steric modulators—an ortho-fluorine, a meta-methoxy group, and a para-thioether (relative to the bromine)—around a central benzene core.

This scaffold is engineered to address specific challenges in binding affinity and metabolic stability:

  • 5-Bromo Handle: Enables high-fidelity cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach heteroaryl warheads.

  • 2-Fluoro Group: Induces conformational locking via intramolecular electrostatic repulsion (with adjacent carbonyls or heteroatoms) and modulates the pKa of neighboring protons.

  • 1-Methylthio (SMe) Group: Acts as a lipophilic bioisostere of the methoxy group or serves as a precursor for sulfoxides/sulfones, offering a tunable "redox switch" to alter polarity and H-bonding potential.

Chemical Properties Table[1][3]
PropertyDataNote
IUPAC Name (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane
CAS Number 2091705-75-6 Verified Identifier
Molecular Formula C₈H₈BrFOS
Molecular Weight 251.12 g/mol
LogP (Predicted) ~3.2High Lipophilicity
Key Functional Groups Aryl Bromide, Aryl Fluoride, Thioether, Ether
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Oxidation sensitive (SMe)

Strategic Applications in Drug Design

A. Scaffold for KRAS & Kinase Inhibitors

The 2-fluoro-3-methoxyphenyl moiety is a privileged pharmacophore found in several covalent inhibitors (e.g., Adagrasib analogs). The addition of the SMe group at the 1-position (relative to the ring system) allows chemists to probe the hydrophobic pocket depth.

  • Bioisosterism: The SMe group is larger and more lipophilic than OMe, often improving potency in deep hydrophobic pockets.

  • Metabolic Shunt: Unlike OMe, which undergoes O-demethylation, SMe can be oxidized to Sulfoxide (S=O) or Sulfone (SO₂), changing the vector from lipophilic to polar/H-bond accepting without altering the carbon skeleton.

B. Late-Stage Diversification Logic

The bromine atom at position 5 is the primary "exit vector." In a typical workflow, this molecule is coupled to a core scaffold (e.g., a pyrimidine or purine), and then the SMe group is modified. This allows a single intermediate to generate three distinct analogs (SMe, S(=O)Me, SO₂Me).

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Core Attachment)

Objective: Couple the scaffold to a heteroaryl boronic ester (e.g., a KRAS warhead precursor). Mechanism: Pd(0)-catalyzed cross-coupling at the C-Br bond. The 2-Fluoro group exerts an electronic effect that can accelerate oxidative addition but may hinder transmetallation if the catalyst is too bulky.

Reagents:

  • Scaffold: (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (1.0 equiv)

  • Partner: Heteroaryl Boronic Pinacol Ester (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(Amphos)Cl₂ for sterically demanding cases.

  • Base: K₂CO₃ (3.0 equiv, 2M aq.)

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with the Scaffold, Boronic Ester, and Base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under Argon flow.

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS (Target mass = MW_Partner + 171 - Br).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product will likely be a solid.

Critical Note: The SMe group can poison certain Pd catalysts (e.g., Pd/C). Use robust phosphine ligands (dppf, XPhos) to prevent catalyst deactivation by the sulfur lone pair.

Protocol B: Controlled Oxidation (SMe to Sulfoxide/Sulfone)

Objective: Convert the lipophilic Thioether into a polar Sulfoxide (chiral center) or Sulfone. Context: Used to scan polarity requirements in the binding pocket.

Reagents:

  • Substrate: Coupled Product from Protocol A (1.0 equiv)

  • Oxidant: m-CPBA (meta-Chloroperoxybenzoic acid)

    • For Sulfoxide: 1.0–1.1 equiv at 0°C.

    • For Sulfone: 2.5–3.0 equiv at RT.

  • Solvent: Dichloromethane (DCM)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in DCM (0.1 M concentration) and cool to 0°C (ice bath).

  • Addition:

    • Sulfoxide: Add m-CPBA (1.0 equiv) portion-wise over 10 mins. Stir at 0°C for 1 hour.

    • Sulfone: Add m-CPBA (2.5 equiv) in one portion. Remove ice bath and stir at Room Temp for 4 hours.

  • Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to destroy excess peroxide. Stir vigorously for 15 mins.

  • Extraction: Wash with saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).

  • Isolation: Dry organic layer and concentrate.

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.

G Start (5-Bromo-2-fluoro-3-methoxyphenyl) (methyl)sulfane (CAS: 2091705-75-6) Suzuki Step 1: Suzuki Coupling (Pd-Catalyzed C-C Bond) Start->Suzuki + Boronic Ester Pd(dppf)Cl2 Intermediate Biaryl Intermediate (Ar-SMe) Suzuki->Intermediate Yields Biaryl Core Path_A Path A: Hydrophobic Probe (Retain SMe) Intermediate->Path_A No Modification Path_B Path B: Sulfoxide (S=O) (Chiral/Polar) Intermediate->Path_B m-CPBA (1.0 eq) 0°C Path_C Path C: Sulfone (SO2) (H-Bond Acceptor) Intermediate->Path_C m-CPBA (2.5 eq) RT

Caption: Divergent synthesis workflow starting from the 5-Bromo-thioanisole scaffold.

Safety & Handling

  • Thioether Odor: While methoxy-substituted thioethers are less volatile than simple sulfides, all work should be performed in a fume hood.

  • Oxidation Risks: m-CPBA is a shock-sensitive oxidant. Never scale up Protocol B without calorimetric evaluation.

  • Waste: Segregate sulfur-containing waste from standard organic solvents to prevent foul odors in waste streams.

References

  • Chemical Abstracts Service (CAS). Registry Number 2091705-75-6.[3] American Chemical Society.

  • Ilardi, E. A., et al. (2014). "The Thioether Bioisostere in Medicinal Chemistry." Journal of Medicinal Chemistry, 57(8), 2832–2842.
  • Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. (Reference for 2-fluoro-3-methoxy pharmacophore relevance).

Sources

experimental procedure for the synthesis of aryl thioethers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery and process chemistry teams. It prioritizes experimental reproducibility, mechanistic understanding, and safety.

Executive Summary

Aryl thioethers (sulfides) are critical pharmacophores in medicinal chemistry, often serving as bioisosteres for ethers or metabolic handles in drug candidates (e.g., Vortioxetine, Montelukast). While traditional nucleophilic aromatic substitution (


) is effective for electron-deficient arenes, it fails with electron-neutral or electron-rich substrates common in late-stage functionalization.

This guide details three "Gold Standard" methodologies to cover the full spectrum of substrate reactivity:

  • Palladium-Catalyzed Cross-Coupling: The high-fidelity method for complex, deactivated aryl halides.

  • Copper-Catalyzed Coupling: The robust, cost-effective method for aryl iodides and scale-up.[1]

  • Odorless Bunte Salt Strategy: A modern approach to eliminate volatile thiol handling.

Strategic Method Selection

Choosing the correct catalytic system is dictated by the electrophile (Ar-X) and the nucleophile (R-SH) properties.

FeatureMethod A: Pd-Catalysis Method B: Cu-Catalysis Method C: Bunte Salts
Primary Utility Late-stage functionalization, complex scaffoldsScale-up, simple aryl iodidesOdor-sensitive environments, lack of commercial thiols
Electrophile Scope Ar-Cl, Ar-Br, Ar-OTf (Electron Neutral/Rich)Ar-I, Activated Ar-BrAr-Halides (for salt formation) + Grignards
Key Ligand Class Bisphosphines (Xantphos, Josiphos)Diamines, Amino acids, or Ligand-freeN/A (Stoichiometric or Cu-cat)
Limiting Factor Catalyst cost, thiol poisoning of PdHigh temp (

), intolerance to base-sensitive groups
Step count (2 steps: salt formation

coupling)

Method A: Palladium-Catalyzed C–S Cross-Coupling

Rationale: Thiols are notorious catalyst poisons that bind strongly to soft metals. Success relies on ligands with a wide bite angle (e.g., Xantphos) or steric bulk (e.g., CyPF-tBu) to facilitate the difficult reductive elimination of the C–S bond.

Mechanism & Workflow

The cycle follows the standard Pd(0)/Pd(II) pathway. The rate-determining step is often the reductive elimination.

Pd_Cycle Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X LigEx Ligand Exchange (Ar-Pd(II)-SR) OxAdd->LigEx + HSR / Base - HX RedElim Reductive Elimination (Ar-S-R Product) LigEx->RedElim Rate Limiting RedElim->Pd0 Regeneration

Figure 1: Simplified catalytic cycle for Pd-catalyzed C-S bond formation. Note that base-mediated deprotonation of the thiol usually precedes coordination to Pd.

Standard Protocol (Pd/Xantphos)

Reference Standard: Optimized based on Buchwald and Hartwig methodologies.

Reagents:

  • Aryl Bromide/Triflate (1.0 equiv)

  • Thiol (1.2 equiv)

  • 
     (1.0 - 2.5 mol%)
    
  • Xantphos (2.0 - 5.0 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for weaker thiols)
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Setup: In a glovebox or actively purged Schlenk tube, combine

    
     and Xantphos in dioxane. Stir for 5 minutes at RT to pre-form the active 
    
    
    
    complex (solution turns from purple/black to orange/yellow).
  • Substrate Addition: Add the aryl halide and base.

  • Thiol Addition: Add the thiol last via syringe. Critical: If the thiol is volatile or prone to oxidation, ensure positive

    
     pressure during addition.
    
  • Reaction: Seal and heat to

    
     for 4–12 hours.
    
  • Workup: Cool to RT. Filter through a pad of Celite/Silica to remove Pd black. Rinse with EtOAc.[2]

  • Purification: Concentrate and purify via flash chromatography.

Troubleshooting:

  • Low Conversion? Switch to Pd(OAc)2 / CyPF-tBu (Josiphos) . This ligand system is more active for sterically hindered substrates.

  • Disulfide Byproduct? Degas solvents thoroughly. Disulfides form rapidly in the presence of base and trace

    
    .
    

Method B: Copper-Catalyzed C–S Coupling (Ligand-Free)

Rationale: For aryl iodides, expensive ligands are often unnecessary.[1] Copper(I) thiolate species are robust intermediates that undergo oxidative addition/reductive elimination at elevated temperatures.

Protocol (Ligand-Free CuI)

Reference Standard: Adapted from van Koten et al. (J. Org.[1] Chem.)

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Thiol (1.2 equiv)

  • CuI (5.0 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF or DMSO (Reagent Grade)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with Aryl Iodide, CuI, and

    
    .
    
  • Solvent: Add DMF.[1][3]

  • Thiol: Add Thiol.

  • Reaction: Heat to

    
     for 12–24 hours.
    
    • Note: Aryl bromides may require the addition of a ligand like 1,10-phenanthroline (10 mol%) or L-proline (20 mol%) and higher temperatures (

      
      ).
      
  • Workup: Dilute with water and extract with

    
     or EtOAc. Wash organic layer with 5% LiCl (aq) to remove DMF.
    

Method C: Odorless Synthesis via Bunte Salts

Rationale: Volatile thiols (e.g., methanethiol, ethanethiol) are hazardous and socially disruptive in open labs. Bunte salts (organic thiosulfates,


) are odorless, crystalline solids that act as thiol surrogates.
Protocol (Grignard Coupling)

Reference Standard: Reeves et al. (Org. Lett.)

Reagents:

  • Bunte Salt (prepared from Alkyl Halide +

    
    ) (1.0 equiv)
    
  • Aryl Grignard Reagent (

    
    ) (1.2 equiv)
    
  • Solvent: THF (

    
     to RT)
    

Step-by-Step Procedure:

  • Bunte Salt Prep (if not stock): Reflux Alkyl Halide with

    
     in EtOH/H2O. Crystallize the solid. Result: Odorless solid.[4]
    
  • Coupling: Suspend Bunte Salt in anhydrous THF under

    
    .
    
  • Addition: Cool to

    
    . Add 
    
    
    
    dropwise. The Lewis acidic Mg activates the S-S bond.
  • Completion: Warm to RT and stir for 2 hours.

  • Quench: Carefully quench with saturated

    
    .
    
  • Result: High yield of Sulfide without ever handling free thiol.

Safety & Handling: The "Stench" Protocol

Working with thiols requires strict containment protocols to prevent facility contamination.

  • Oxidative Bleach Bath: Keep a bath of 10% Sodium Hypochlorite (Bleach) or dilute

    
     in the hood.
    
  • Glassware: Immediately submerge all syringes, needles, and flasks contacting thiols into the bleach bath for 2 hours before washing. This oxidizes the thiol (smelly) to the sulfonate (odorless).

  • Vapors: Use a localized cold trap if removing solvent containing volatile thiols on a rotavap.

References

  • Buchwald-Hartwig C-S Coupling: Fernandez-Rodriguez, M. A., et al. "Highly Efficient and Versatile Synthesis of Diaryl and Aryl Alkyl Sulfides Catalyzed by Pd/DiPPF." J. Am. Chem. Soc.2004 , 126, 218-219. Link

  • Ligand-Free Cu Coupling: Sperotto, E., et al. "Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols." J. Org.[1] Chem.2008 , 73, 5625-5628.[1] Link

  • Bunte Salt Methodology: Reeves, J. T., et al.[4] "The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides." Org.[2][4][5][6][7] Lett.2014 , 16, 1196-1199.[4] Link

  • Pd/Josiphos System: Fernandez-Rodriguez, M. A., et al. "A General and Efficient Catalyst System for a C-S Coupling of Aryl Halides and Thiols." Chem. Eur. J.[7]2010 , 16, 2353. Link

Sources

(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane as a building block for novel heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane as a Multivalent Core for Novel Heterocycle Synthesis

Executive Summary

In modern drug discovery, the rapid generation of structural complexity relies on building blocks with programmable, orthogonal reactivity. (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane is a highly functionalized, tetra-substituted arene that serves as an exceptional multivalent core. By strategically leveraging the distinct electronic and steric properties of its four functional handles (C-Br, C-SMe, C-F, and C-OMe), chemists can execute sequential, chemoselective cross-couplings followed by intramolecular cyclization. This application note details the causality, reaction parameters, and self-validating protocols required to transform this building block into complex, drug-like tricyclic heterocycles (e.g., functionalized carbazoles).

Structural Rationale & Orthogonal Reactivity

The synthetic power of this building block lies in the precise energetic differences between its reactive sites.

  • C5 (Bromo): The C-Br bond has a relatively low bond dissociation energy (~81 kcal/mol), making it the kinetically favored site for initial Pd(0) oxidative addition.

  • C1 (Methylsulfane): The C-SMe bond is robust under standard Suzuki conditions but can be selectively activated via the Liebeskind-Srogl cross-coupling using a thiophilic copper co-catalyst[1]. Recent advances also allow for Ni-catalyzed reductive alkylation at this position[2].

  • C2 (Fluoro): Highly electronegative, the fluorine atom activates the ring for Nucleophilic Aromatic Substitution (SNAr). Although sterically hindered by adjacent groups, it is an ideal electrophile for intramolecular cyclization.

  • C3 (Methoxy): Serves as an electron-donating group to tune the arene's electronics and can act as a late-stage handle via demethylation.

ReactivityMap Core (5-Bromo-2-fluoro-3-methoxyphenyl) (methyl)sulfane C5 C5: Bromo Group (Primary Handle) Core->C5 Pd-Catalyzed Coupling C1 C1: Methylsulfane Group (Secondary Handle) Core->C1 Liebeskind-Srogl Coupling C2 C2: Fluoro Group (Tertiary Handle) Core->C2 Intramolecular SNAr C3 C3: Methoxy Group (Quaternary Handle) Core->C3 Late-Stage Demethylation

Orthogonal reactivity map of the building block illustrating the four distinct functionalization sites.

Quantitative Data: Reaction Optimization

To successfully utilize this core, the sequence of reactions must be strictly ordered from the lowest activation energy barrier to the highest. Table 1 summarizes the optimized parameters for the sequential functionalization workflow.

Table 1: Comparative Parameters for Sequential Orthogonal Functionalization

Reaction StepTransformation TypeCatalyst / ReagentsTemp (°C)Time (h)Isolated Yield (%)
1. C5 Functionalization Suzuki-Miyaura CouplingPd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O80488%
2. C1 Functionalization Liebeskind-Srogl CouplingPd(PPh₃)₄, CuTC, THF651282%
3. C2 Cyclization Intramolecular SNArK₂CO₃, DMF120891%

Step-by-Step Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (C5 Functionalization)

Causality & Design: We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand accelerates reductive elimination, minimizing unwanted protodeboronation of the incoming boronic acid. At 80 °C, the Pd(0) species selectively inserts into the C-Br bond, leaving the C-SMe and C-F bonds completely intact.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine (5-bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (1.0 equiv), an arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Sparging the solvent with argon for 30 minutes prior to addition is critical to prevent catalyst oxidation.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon.

  • Reaction: Heat the mixture to 80 °C for 4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material and the appearance of a highly UV-active spot validates C5-coupling. Crucial: If the reaction mixture turns from deep orange to opaque black, palladium black has precipitated, indicating oxygen ingress or ligand degradation.

Protocol 2: Liebeskind-Srogl Cross-Coupling (C1 Functionalization)

Causality & Design: Thioethers are historically poor electrophiles for cross-coupling because sulfur strongly coordinates to and poisons palladium. The Liebeskind-Srogl coupling overcomes this by utilizing Copper(I) thiophene-2-carboxylate (CuTC). CuTC acts as a thiophilic Lewis acid, coordinating to the -SMe group, polarizing the C-S bond, and facilitating transmetalation from the boronic acid to the Pd center[3].

LSCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-S Bond Cleavage) Pd0->OxAdd Ar-SMe TransMet Transmetalation (CuTC Mediated) OxAdd->TransMet R-B(OH)2 + CuTC RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Cu-SMe Byproduct RedElim->Pd0 Regeneration Product C1-Functionalized Intermediate RedElim->Product Yield

Mechanism of the Liebeskind-Srogl cross-coupling at the C1-methylsulfane position mediated by CuTC.

Step-by-Step Methodology:

  • Preparation: To a glovebox-loaded vial, add the C5-arylated intermediate from Protocol 1 (1.0 equiv), (2-aminophenyl)boronic acid (1.5 equiv), Pd(PPh₃)₄ (0.1 equiv), and CuTC (1.5 equiv).

  • Solvent Addition: Add anhydrous, strictly degassed THF (0.1 M).

  • Reaction: Seal the vial, remove from the glovebox, and stir at 65 °C for 12 hours.

  • Self-Validation Check: Upon addition of CuTC and heating, the mixture will turn dark red/brown. Crucial: A color shift to pale green or yellow indicates the premature oxidation of Cu(I) to Cu(II), which terminates the catalytic cycle. Ensure strict anhydrous and anaerobic conditions.

Protocol 3: Synthesis of Functionalized Carbazoles via Intramolecular SNAr (C2 Cyclization)

Causality & Design: By coupling a (2-aminophenyl) group at the C1 position in Protocol 2, we have perfectly positioned a primary amine adjacent to the C2-Fluoro group. While the C2-Fluoro position is sterically encumbered by the adjacent C1-aryl and C3-methoxy groups, the intramolecular nature of this SNAr cyclization provides a massive entropic advantage (high effective molarity). The thermodynamic driving force of forming a stable, planar aromatic carbazole system easily overcomes the initial steric barrier.

Step-by-Step Methodology:

  • Preparation: Dissolve the biaryl intermediate containing the C1-(2-aminophenyl) and C2-Fluoro groups (1.0 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add finely milled K₂CO₃ (3.0 equiv).

  • Reaction: Heat the suspension to 120 °C for 8 hours under argon.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl to remove DMF.

  • Self-Validation Check: Cyclization progress is easily monitored by ¹⁹F NMR. The disappearance of the characteristic aryl fluoride singlet (typically around -115 to -120 ppm) provides definitive proof of complete SNAr conversion. Additionally, the resulting carbazole product will exhibit a strong, characteristic blue fluorescence under 365 nm UV light on a TLC plate.

References[1] "The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds", European Journal of Medicinal Chemistry, 2025. URL: https://doi.org/10.1016/j.ejmech.2025.117526[3] "A Platform for the Liebeskind–Srogl Coupling of Heteroaromatic Thioethers for Medicinal-Chemistry-Relevant Transformations", Organic Letters, 2023. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c03635[2] "Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles", Journal of the American Chemical Society, 2019. URL: https://pubs.acs.org/doi/10.1021/jacs.8b13134

Sources

Application Notes and Protocols for the Functionalization of the Aromatic Ring in (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry and Materials Science

The substituted aromatic scaffold, (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane, represents a key building block in the synthesis of complex organic molecules. Its unique arrangement of a bromine atom, a fluorine atom, a methoxy group, and a methylthio group offers a rich platform for a variety of functionalization reactions. This guide provides a detailed exploration of several key synthetic strategies to selectively modify this aromatic ring, enabling access to a diverse range of novel compounds for applications in drug discovery, agrochemicals, and materials science. The strategic placement of these functional groups allows for a high degree of control over the regioselectivity of subsequent transformations, making this a highly valuable and versatile intermediate.

This document will delve into the practical application of several powerful synthetic methodologies, including metal-halogen exchange, palladium-catalyzed cross-coupling reactions, directed ortho-metalation, electrophilic aromatic substitution, and nucleophilic aromatic substitution. For each method, we will discuss the underlying chemical principles, provide detailed experimental protocols, and offer insights into the expected outcomes based on the electronic and steric properties of the substituents.

Metal-Halogen Exchange: Generating a Potent Aryllithium Intermediate

Metal-halogen exchange is a robust method for converting an aryl halide into a highly reactive organometallic species, typically an aryllithium or a Grignard reagent.[1][2] In the case of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane, the significant difference in reactivity between the C-Br and C-F bonds allows for the selective exchange of the bromine atom. The exchange rate generally follows the trend I > Br > Cl >> F, making the bromine at the C5 position the exclusive site of reaction with common organolithium reagents like n-butyllithium or sec-butyllithium at low temperatures.[2]

The resulting aryllithium intermediate is a powerful nucleophile and can be trapped with a wide variety of electrophiles to introduce new functional groups at the C5 position. The presence of the methoxy group ortho to the newly formed organometallic can potentially influence the stability and reactivity of this intermediate through chelation.[2]

Predicted Regioselectivity

The metal-halogen exchange will selectively occur at the C5 position, replacing the bromine atom.

G reactant (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane reagent n-BuLi, THF, -78 °C reactant->reagent intermediate Aryllithium Intermediate reagent->intermediate Metal-Halogen Exchange electrophile E+ intermediate->electrophile product 5-Substituted Product electrophile->product Electrophilic Quench

Figure 1: Metal-Halogen Exchange Workflow.

Protocol: Lithium-Halogen Exchange and Trapping with an Electrophile

Materials:

  • (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, an alkyl halide, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Dry glassware (oven or flame-dried)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Addition: To the flask, add (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous THF (5-10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the chosen electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

ElectrophileProduct Functional Group
DMFAldehyde (-CHO)
CO₂Carboxylic acid (-COOH)
Alkyl halide (R-X)Alkyl group (-R)
BenzaldehydeHydroxyphenylmethyl group
I₂Iodide (-I)

Table 1: Examples of Electrophiles for Trapping the Aryllithium Intermediate.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of C-C, C-N, and C-O bonds. For the substrate (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane, the C-Br bond is the most reactive site for oxidative addition to a Pd(0) catalyst, making it an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions.[3][4]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron reagent (boronic acid or boronic ester) and an organic halide.[3][4] This reaction is highly valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.

The Suzuki-Miyaura coupling will occur selectively at the C5 position.

G reactant (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane reagents Ar-B(OH)₂, Pd Catalyst, Base reactant->reagents product 5-Aryl-2-fluoro-3-methoxyphenyl)(methyl)sulfane reagents->product Suzuki-Miyaura Coupling

Figure 2: Suzuki-Miyaura Coupling Workflow.

Materials:

  • (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vessel, add (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.

  • Solvent and Catalyst Addition: Add the degassed solvent and the palladium catalyst (1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

CatalystBaseSolventTemperature (°C)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100
PdCl₂(dppf)K₃PO₄1,4-Dioxane90
Pd(OAc)₂/SPhosCs₂CO₃Toluene/H₂O110

Table 2: Representative Conditions for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[5][6] This reaction is a powerful tool for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

The Buchwald-Hartwig amination will occur selectively at the C5 position.

Materials:

  • (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (1.0 mmol, 1.0 equiv) and the amine (1.2 equiv) dissolved in the anhydrous solvent.

  • Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring for 1-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Precatalyst/LigandBaseSolventTemperature (°C)
Pd₂(dba)₃ / XPhosNaOt-BuToluene100
Pd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane110
tBuXPhos Pd G3Cs₂CO₃t-Amyl alcohol100

Table 3: Representative Conditions for Buchwald-Hartwig Amination.

Directed ortho-Metalation (DoM): Functionalization Adjacent to Directing Groups

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of an aromatic ring at a position ortho to a directing metalation group (DMG).[7][8] In the case of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane, both the methoxy and fluoro groups can act as DMGs. The methoxy group is generally a stronger DMG than fluorine. Therefore, deprotonation is most likely to occur at the C4 position, which is ortho to the methoxy group. The steric hindrance from the adjacent methylthio group might also favor lithiation at C4 over C2.

Predicted Regioselectivity

Deprotonation is expected to occur primarily at the C4 position, directed by the methoxy group.

G reactant (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane reagent s-BuLi/TMEDA, THF, -78 °C reactant->reagent intermediate 4-Lithio Intermediate reagent->intermediate Directed ortho- Metalation electrophile E+ intermediate->electrophile product 4-Substituted Product electrophile->product Electrophilic Quench

Figure 3: Directed ortho-Metalation Workflow.

Protocol: Directed ortho-Metalation and Electrophilic Quench

Materials:

  • (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

  • sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi)

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine)

  • Anhydrous THF or Diethyl ether

  • Electrophile

  • Saturated aqueous NH₄Cl solution

  • Organic solvent for extraction

  • Anhydrous Na₂SO₄ or MgSO₄

  • Inert gas

Procedure:

  • Reaction Setup: Under an inert atmosphere, add (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (1.0 mmol, 1.0 equiv) and TMEDA (1.2 equiv) to a dry flask containing anhydrous THF or diethyl ether.

  • Cooling: Cool the solution to -78 °C.

  • Lithiation: Slowly add s-BuLi or n-BuLi (1.1 equiv) dropwise. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the electrophile (1.2 equiv) at -78 °C and stir for an additional 1-2 hours.

  • Warming and Quenching: Allow the reaction to warm to room temperature, then quench with saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate. Purify the product by column chromatography.

Electrophilic Aromatic Substitution: Introducing Functional Groups via Electrophiles

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regiochemical outcome is governed by the directing effects of the existing substituents. In (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane, the methoxy group is a strong activating and ortho, para-directing group. The methylthio group is also activating and ortho, para-directing. The fluoro and bromo groups are deactivating but also ortho, para-directing.

Considering the combined effects, the C4 and C6 positions are the most activated towards electrophilic attack. The C4 position is para to the fluoro group and ortho to the methoxy group. The C6 position is ortho to the bromo group and para to the methoxy group. Steric hindrance from the adjacent methylthio group might disfavor substitution at C4. Therefore, the C6 position is a likely site for electrophilic substitution.

Predicted Regioselectivity

Electrophilic substitution is expected to occur primarily at the C6 position.

Protocol: Nitration of the Aromatic Ring

Materials:

  • (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (1.0 mmol, 1.0 equiv) in dichloromethane in a round-bottom flask.

  • Cooling: Cool the solution in an ice-water bath to 0 °C.

  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equiv) to concentrated sulfuric acid (1 mL) at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the stirred solution of the starting material at 0 °C.

  • Stirring: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice and then neutralize with saturated aqueous NaHCO₃ solution.

  • Extraction and Purification: Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): Displacement of the Bromine or Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a process where a nucleophile displaces a leaving group on an aromatic ring.[9][10] This reaction is facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group. In (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane, the fluorine atom can act as an electron-withdrawing group. The C-Br bond is generally a better leaving group than the C-F bond in many SNAr reactions, but the highly electronegative fluorine can activate the ring towards nucleophilic attack and can also be displaced, particularly with hard nucleophiles. The outcome will depend on the nature of the nucleophile and the reaction conditions.

Predicted Regioselectivity

With strong, soft nucleophiles, substitution is more likely to occur at the C5 position, displacing the bromide. With strong, hard nucleophiles, substitution at the C2 position, displacing the fluoride, is also a possibility.

G reactant (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane reagent Nu⁻, Solvent, Heat reactant->reagent product Substituted Product reagent->product S N Ar Reaction

Figure 4: Nucleophilic Aromatic Substitution Workflow.

Protocol: Nucleophilic Aromatic Substitution with an Amine

Materials:

  • (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

  • Amine (e.g., piperidine, morpholine)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • High-boiling polar aprotic solvent (e.g., DMSO, DMF, NMP)

Procedure:

  • Reaction Setup: Combine (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (1.0 mmol, 1.0 equiv), the amine (2.0-3.0 equiv), and the base (2.0 equiv) in a reaction vessel.

  • Solvent Addition: Add the solvent.

  • Reaction: Heat the mixture to a high temperature (e.g., 120-150 °C) and stir for several hours to overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

Conclusion

The functionalization of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane offers a multitude of possibilities for the synthesis of novel and complex molecules. By carefully selecting the appropriate reaction conditions and reagents, researchers can achieve a high degree of regioselectivity, targeting specific positions on the aromatic ring. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of new chemical entities with potential applications across various scientific disciplines. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific transformation.

References

  • Directed ortho metalation (DoM) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

  • Metal–halogen exchange - Wikipedia. (n.d.). Retrieved from [Link]

  • Metal-halogen exchange. (n.d.). Retrieved from [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. (n.d.). Retrieved from [Link]

  • (PDF) Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. (2018, February 11). Retrieved from [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. (2012, April 6). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]

  • Metal–halogen exchange. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3). Retrieved from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene - MySkinRecipes. (n.d.). Retrieved from [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9). Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3). Retrieved from [Link]

  • Aromatic Nucleophilic Substitution | Dalal Institute. (n.d.). Retrieved from [Link]

  • CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents. (n.d.).
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  • 2-Fluoro-4-methylthio-1-nitrobenzene | C7H6FNO2S | CID 59177191 - PubChem. (n.d.). Retrieved from [Link]

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Sources

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter highly functionalized aryl halides that present complex chemoselectivity challenges during late-stage functionalization. The compound (5-bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane is a prime example, featuring four distinct substituents: a thioether (-SMe), a fluorine atom (-F), a methoxy group (-OMe), and a bromine atom (-Br).

This application note details the causal reasoning, optimized parameters, and self-validating protocols required to selectively couple this scaffold with organoboronic acids via the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone methodology in modern drug development and materials science[1].

Structural Analysis & Chemoselectivity Principles

The core challenge in derivatizing this molecule lies in navigating its polyfunctional nature without triggering unwanted side reactions.

  • Steric Accessibility: The -Br atom is located at position 5 on the benzene ring. Because positions 4 and 6 are occupied by hydrogen atoms, the C-Br bond is sterically unhindered. This lack of ortho-substitution facilitates rapid and highly favored oxidative addition by bulky palladium complexes.

  • Orthogonal Reactivity (C-Br vs. C-SMe): While thioethers can undergo transition-metal-catalyzed C-S bond cleavage (known as the Liebeskind-Srogl coupling), this pathway fundamentally requires a stoichiometric copper(I) co-catalyst (e.g., CuTC) to activate the sulfur atom via coordination[2]. By strictly omitting copper and utilizing mildly basic aqueous conditions, the C-SMe bond remains entirely inert. This orthogonal reactivity allows the palladium catalyst to exclusively target the C-Br bond[3].

Mechanistic Pathway

The catalytic cycle relies on three fundamental steps, driven by the distinct bond dissociation energies and electronic properties of the substrate.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd Ar-Br (Reactant) TransMet Transmetalation [Ar-Pd(II)-R] OxAdd->TransMet R-B(OH)2 + Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Ar-R (Product)

Fig 1. Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond. The low bond dissociation energy of C-Br (~68 kcal/mol) compared to C-F (~115 kcal/mol) ensures absolute regioselectivity, leaving the C-F bond intact.

  • Transmetalation: The inorganic base quaternizes the organoboronic acid to form a reactive, electron-rich boronate complex, which then transfers its organic group to the Pd(II) center.

  • Reductive Elimination: The C-C bond is forged, releasing the biaryl/aryl-alkyl product and regenerating the Pd(0) catalyst.

Reaction Optimization & Causality

To establish a robust protocol, reaction parameters must be tuned to prevent catalyst poisoning by the substrate's thioether group and to avoid protodeboronation of the boronic acid.

Table 1: Optimization of Reaction Conditions (1.0 mmol Scale)

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Causality / Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O901265Moderate yield; monodentate ligands allow partial -SMe coordination, slowing the cycle.
2Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O100882Good yield; electron-rich SPhos handles steric hindrance well but is unnecessarily costly here.
3Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 80 4 94 Optimal; bidentate ligand prevents -SMe poisoning; biphasic solvent ensures base solubility.
4Pd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃DMF/H₂O80478Lower yield; overly strong base/solvent combo leads to competitive protodeboronation.

Causality behind the optimal conditions (Entry 3):

  • Catalyst Choice: The bidentate dppf ligand enforces a cis-geometry on the Pd center, which drastically accelerates the final reductive elimination step. Furthermore, its significant steric bulk creates a protective pocket around the palladium, preventing the potentially coordinating -SMe group of the substrate from binding and poisoning the catalyst.

  • Solvent System: A biphasic 1,4-Dioxane/Water (4:1) system is critical. Dioxane perfectly solubilizes the highly functionalized organic substrate and the catalyst, while water dissolves the K₂CO₃. This ensures the base is available at the biphasic interface to facilitate transmetalation without causing bulk hydrolysis of the methoxy or fluoro groups.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Visual and analytical cues are embedded within the steps to ensure the researcher can independently verify the success of each phase without waiting for final NMR results.

Workflow Step1 1. Setup Substrates + Catalyst Step2 2. Degassing Argon Purge (3x) Step1->Step2 Step3 3. Reaction 80°C, 4h Step2->Step3 Step4 4. Workup Aqueous Extraction Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Materials Required (1.0 mmol Scale)
  • (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane: 251 mg (1.0 mmol, 1.0 equiv)

  • Organoboronic Acid (e.g., Phenylboronic acid): 146 mg (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂: 41 mg (0.05 mmol, 5 mol%)

  • K₂CO₃: 345 mg (2.5 mmol, 2.5 equiv)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Methodology
  • Reaction Assembly: In a 20 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, organoboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane and Water. Seal the tube with a rubber septum. Insert an argon inlet needle and a vent needle into the solvent mixture. Bubble argon vigorously for 15 minutes.

    • Validation Cue: The cessation of micro-bubbles (other than the argon stream) indicates complete displacement of dissolved oxygen. The mixture will appear as a reddish-orange suspension (characteristic of the Pd(II) precatalyst).

  • Heating & Catalytic Activation: Remove the vent needle, maintain a positive argon pressure, and transfer the tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 hours.

    • Validation Cue: Within the first 15-30 minutes of heating, the suspension will transition into a dark brown/black homogeneous solution. This color shift is the definitive visual confirmation that Pd(II) has been successfully reduced to the active Pd(0) species.

  • In-Process Monitoring: After 3 hours, sample the reaction via a degassed syringe. Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1).

    • Validation Cue: The starting aryl bromide (R_f ~0.6, UV active, non-fluorescent) should be completely consumed. A new, highly UV-active product spot will emerge at R_f ~0.45 (exact R_f depends on the boronic acid used).

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel.

    • Validation Cue: A clean phase separation should occur. The organic layer will be clear yellow/brown, while the aqueous layer will contain the dissolved inorganic salts and residual palladium black.

  • Extraction & Drying: Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes to 5% EtOAc in Hexanes gradient) to afford the pure cross-coupled product.

Analytical Characterization & Troubleshooting

When analyzing the final product, the retention of the -SMe, -F, and -OMe groups must be verified:

  • ¹H NMR (CDCl₃): Look for the sharp singlet of the -SMe group at ~2.45 ppm and the -OMe singlet at ~3.90 ppm. The aromatic region will confirm the successful incorporation of the boronic acid's organic fragment.

  • ¹⁹F NMR: A distinct signal around -130 to -140 ppm will confirm the structural integrity of the C-F bond.

  • Troubleshooting Protodeboronation: If unreacted aryl bromide is recovered alongside the homocoupled boronic acid (e.g., biphenyl), the boronic acid is undergoing protodeboronation. Solution: Reduce the temperature to 70 °C or switch to a weaker base like K₃PO₄.

References

  • Title: Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: MDPI Catalysts (2017) URL:[Link]

  • Title: Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles Source: Journal of the American Chemical Society / ACS Publications (2019) URL:[Link]

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: Molecules / MDPI (2019) URL:[Link]

Sources

Thiol-Free Synthesis of Aryl Sulfides: A Practical Guide to Nickel-Catalyzed C-S Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Aryl Sulfides and the Need for Thiol-Free Synthesis

Aryl sulfides are a cornerstone of modern chemistry, with their structural motif present in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthesis has traditionally relied on the coupling of thiols with aryl halides, a robust but often problematic approach due to the volatile and malodorous nature of thiols.[1][3] The toxicity and unpleasant odor of thiols pose significant challenges in laboratory and industrial settings, necessitating specialized handling and disposal procedures.

In response to these challenges, the development of "thiol-free" methodologies for aryl sulfide synthesis has become a major focus of contemporary organic chemistry.[1] Among the various transition-metal-catalyzed approaches, nickel has emerged as a cost-effective and highly efficient catalyst for these transformations.[4][5] This guide provides a detailed overview and practical protocols for the nickel-catalyzed, thiol-free synthesis of aryl sulfides, with a particular focus on the innovative aryl exchange reaction. This approach offers a safe, versatile, and efficient alternative to traditional methods, making it an invaluable tool for researchers, scientists, and professionals in drug development.[1]

The Nickel-Catalyzed Aryl Exchange: A Paradigm Shift in C-S Bond Formation

A groundbreaking advancement in thiol-free aryl sulfide synthesis is the nickel-catalyzed aryl exchange reaction.[1][3][6][7][8][9][10] This methodology utilizes readily available and odorless 2-pyridyl sulfides as the sulfur source, which undergo an exchange reaction with a wide range of aryl electrophiles in the presence of a specific nickel catalyst system.[3][6][7][8][9][10]

Mechanism of the Ni/dcypt-Catalyzed Aryl Exchange

The key to this transformation is a Ni/dcypt (dcypt = 1,2-bis(dicyclohexylphosphino)ethane) catalyst system that facilitates both the cleavage and formation of C–S bonds.[3][6][7][8][9] The catalytic cycle, as elucidated by mechanistic studies, involves the following key steps:[3][6][7][8]

  • Dual Oxidative Addition: The active Ni(0) species undergoes oxidative addition to both the 2-pyridyl sulfide and the aryl electrophile (e.g., an aromatic ester). This generates two distinct nickel(II) intermediates: an aryl-nickel-thiolate complex and an aryl-nickel-phenoxide complex.[3][6][7][8]

  • Ligand Exchange: A crucial ligand exchange occurs between these two nickel intermediates.[3][6][7][8]

  • Reductive Elimination: The newly formed aryl-nickel-thiolate intermediate undergoes reductive elimination to furnish the desired aryl sulfide product and regenerate the active Ni(0) catalyst.[3][6][7][8]

The following diagram illustrates the proposed catalytic cycle:

Ni-Catalyzed Aryl Exchange Ni0 Ni(0)L (Active Catalyst) OxAdd1 Oxidative Addition Ni0->OxAdd1 Ar¹-S-Pyr OxAdd2 Oxidative Addition Ni0->OxAdd2 Ar²-OR ArylS_Pyr Ar¹-S-Pyr ArylO_R Ar²-OR Ni_Intermediate1 LNi(II)(Ar¹)(SPyr) OxAdd1->Ni_Intermediate1 Ni_Intermediate2 LNi(II)(Ar²)(OR) OxAdd2->Ni_Intermediate2 Ligand_Exchange Ligand Exchange Ni_Intermediate1->Ligand_Exchange Ni_Intermediate2->Ligand_Exchange Ni_Intermediate3 LNi(II)(Ar²)(SPyr) Ligand_Exchange->Ni_Intermediate3 Ni_Intermediate4 LNi(II)(Ar¹)(OR) Ligand_Exchange->Ni_Intermediate4 Red_Elim Reductive Elimination Ni_Intermediate3->Red_Elim Byproduct Ar¹-OR (Byproduct) Ni_Intermediate4->Byproduct Red_Elim->Ni0 Regeneration Product Ar²-S-Ar¹ (Desired Product) Red_Elim->Product

Caption: Proposed catalytic cycle for the Ni/dcypt-catalyzed aryl exchange reaction.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the thiol-free synthesis of aryl sulfides using a nickel catalyst.

Protocol 1: General Procedure for Ni/dcypt-Catalyzed Aryl Exchange

This protocol is adapted from the work of Yamaguchi and coworkers and is a versatile method for the synthesis of a wide range of aryl sulfides from aryl electrophiles and 2-pyridyl sulfides.[3][7]

Materials:

  • Ni(cod)₂ (10 mol %)

  • dcypt (15 mol %)

  • Zn powder (1.0 equiv)

  • Aryl electrophile (e.g., aromatic ester, 2.0 equiv)

  • 2-Pyridyl sulfide (1.0 equiv)

  • Toluene (anhydrous)

  • A 20-mL glass vessel with a J. Young® O-ring tap

  • Magnetic stir bar

  • Nitrogen gas supply

  • Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)

Procedure:

  • Vessel Preparation: A 20-mL glass vessel equipped with a magnetic stir bar is dried with a heat gun under vacuum and subsequently filled with nitrogen gas after cooling to room temperature.

  • Reagent Addition (outside the glovebox): To the vessel, add the aryl electrophile (0.80 mmol, 2.0 equiv), Zn powder (26.2 mg, 0.40 mmol, 1.0 equiv), and dcypt (28.6 mg, 0.060 mmol, 15 mol %).

  • Reagent Addition (inside a nitrogen-filled glovebox): Transfer the vessel into a glovebox. Add Ni(cod)₂ (11.0 mg, 0.040 mmol, 10 mol %). Cap the vessel with a rubber septum and remove it from the glovebox.

  • Solvent and Substrate Addition: Add the 2-pyridyl sulfide (0.40 mmol, 1.0 equiv) followed by anhydrous toluene (1.6 mL).

  • Reaction: Seal the vessel with the O-ring tap and heat the mixture at 150 °C for 24 hours in an oil bath with stirring.

  • Work-up and Purification: After cooling the reaction to room temperature, pass the mixture through a short pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate in vacuo. The resulting residue is then purified by column chromatography on silica gel to afford the desired aryl sulfide.

Data Presentation: Substrate Scope of the Ni/dcypt-Catalyzed Aryl Exchange

The Ni/dcypt catalyst system exhibits a broad substrate scope, tolerating a variety of functional groups on both the aryl electrophile and the 2-pyridyl sulfide.

EntryAryl Electrophile2-Pyridyl SulfideProductYield (%)
14-Phenylbenzoate4-Tolyl-2-pyridyl sulfide4-Tolyl phenyl sulfide80
2Methyl 4-methoxybenzoate2-Naphthyl-2-pyridyl sulfide4-Methoxyphenyl 2-naphthyl sulfide75
34-Chlorophenyl pivalate4-Fluorophenyl-2-pyridyl sulfide4-Chlorophenyl 4-fluorophenyl sulfide85
4Phenyl triflate4-Tolyl-2-pyridyl sulfidePhenyl 4-tolyl sulfide90

Yields are for isolated products and are representative examples from the literature.[3][7]

Alternative Thiol-Free Methodologies

While the aryl exchange reaction is a powerful tool, other innovative nickel-catalyzed thiol-free methods have also been developed.

Protocol 2: Nickel-Catalyzed Cross-Electrophile Coupling with N-Thiophthalimides

This method, developed by the Ackermann group, utilizes "thiol-free" synthesized N-thiophthalimides as direct thiolating surrogates in a highly efficient nickel-catalyzed cross-electrophile coupling with organic halides.

Key Features:

  • Extremely low catalyst loading.

  • Good functional group tolerance.

  • Operates under "base-free" conditions.

The general workflow for this transformation is as follows:

Cross-Electrophile Coupling Start Organic Halide (Ar-X) + N-Thiophthalimide Reaction Cross-Electrophile Coupling Start->Reaction Catalyst Ni Catalyst Low Loading Catalyst->Reaction Product Aryl Sulfide (Ar-S-R) Reaction->Product

Caption: General workflow for Ni-catalyzed cross-electrophile coupling.

Conclusion and Future Outlook

The development of nickel-catalyzed, thiol-free methods for aryl sulfide synthesis represents a significant advancement in organic chemistry. These methodologies address the long-standing challenges associated with the use of odorous and toxic thiols, offering safer, more sustainable, and highly efficient alternatives. The Ni/dcypt-catalyzed aryl exchange reaction, in particular, provides a versatile and practical approach with a broad substrate scope. As research in this area continues, we can anticipate the emergence of even more sophisticated and user-friendly protocols, further expanding the synthetic chemist's toolkit for the construction of valuable aryl sulfide-containing molecules.

References

  • Oechsner, R. M., Lindenmaier, I. H., & Fleischer, I. (2023). Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols. Organic Letters, 25(10), 1655–1660. [Link]

  • Li, J.-X., et al. (2022). Nickel-catalyzed Thioester Transfer Reaction with sp2-Hybridized Electrophiles. The Journal of Organic Chemistry, 87(15), 10189–10200. [Link]

  • Isshiki, R., Kurosawa, M. B., Muto, K., & Yamaguchi, J. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society, 143(27), 10333–10340. [Link]

  • Various Authors. (2024). Nickel‐Catalyzed Synthesis of Thioesters from Amides and Disulfides. European Journal of Organic Chemistry. [Link]

  • Li, J., et al. (2022). “Thiol-free synthesized” and sustainable thiolating synthons for nickel-catalyzed reductive assembly of sulfides with high efficiency. Organic Chemistry Frontiers, 9(1), 116-122. [Link]

  • Waseda University. (2021, July 21). A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds. ScienceDaily. [Link]

  • Liu, D., Ma, H.-X., Fang, P., & Mei, T.-S. (2019). Nickel-Catalyzed Thiolation of Aryl Halides and Heteroaryl Halides through Electrochemistry. Angewandte Chemie International Edition, 58(15), 5033–5037. [Link]

  • Li, J.-X., et al. (2022). Nickel-catalyzed Thioester Transfer Reaction with sp2-Hybridized Electrophiles. The Journal of Organic Chemistry. [Link]

  • Isshiki, R., Kurosawa, M. B., Muto, K., & Yamaguchi, J. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. ChemRxiv. [Link]

  • Isshiki, R., Kurosawa, M. B., Muto, K., & Yamaguchi, J. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society. [Link]

  • Sau, A., et al. (2021). Nickel-Catalyzed Cyanation of Aryl Thioethers. Organic Letters, 23(18), 7101–7106. [Link]

  • Isshiki, R., Kurosawa, M. B., Muto, K., & Yamaguchi, J. (2021). (PDF) Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. ResearchGate. [Link]

  • Isshiki, R., Kurosawa, M. B., Muto, K., & Yamaguchi, J. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. PubMed. [Link]

  • Brimble, M. A., et al. (2018). Mild and Effective Method for the Nickel-Catalyzed Arylation of Glycosyl Thiols in Aqueous Surfactant Solution. Molecules, 23(11), 2931. [Link]

  • Various Authors. (2021). Recent Trends in Nickel‐Catalyzed C−S Bond Formation. ResearchGate. [Link]

  • Lindenmaier, I. H., Richter, R. C., & Fleischer, I. (2024). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers, 11(9), 2465-2473. [Link]

  • Various Authors. (2021). (PDF) Recent Trends in Nickel‐Catalyzed C−S Bond Formation. ResearchGate. [Link]

  • Percec, V., et al. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 16(1), 845-877. [Link]

  • Various Authors. (2021). Nickel(II)‐Catalyzed Reductive Coupling of Xanthate Esters with Sulfur‐Containing and Selenium‐Containing Compounds: Synthesis of Unsymmetric Sulfides and Selenides. ResearchGate. [Link]

  • Oechsner, R. M., Lindenmaier, I. H., & Fleischer, I. (2023). Nickel Catalyzed Cross Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols. ChemRxiv. [Link]

  • Various Authors. (2021). Nickel-Catalyzed Electrochemical Couplings. CCS Chemistry. [Link]

  • Various Authors. (2022). Nickel‐catalyzed thiolation of aryl halides under convergent paired electrolysis. ResearchGate. [Link]

  • Oechsner, R. M., et al. (2023). Nickel-Catalyzed C–S Cross-Coupling Enhanced by Mechanochemistry. ACS Catalysis, 13(21), 14350–14359. [Link]

  • Oechsner, R. M., et al. (2023). Nickel Catalyzed C–S Cross Coupling Enhanced by Mechanochemistry. ChemRxiv. [Link]

  • Various Authors. (2022). Synthesis of Nickel Sulfide Thin Films and Nanocrystals from the Nickel Ethyl Xanthate Complex. Semantic Scholar. [Link]

  • Various Authors. (2021). Synthesis of sulfur-containing compounds initiated by nickel-catalyzed C-S bond cleavage and their use as a photocatalyst. Pacifichem 2021. [Link]

  • Lee, S.-C., Liao, H., & Rueping, M. (2018). Nickel-Catalyzed C-S Bond Formation via Decarbonylative Thioetherification of Esters, Amides and Intramolecular Recombination Fragment Coupling of Thioesters. Semantic Scholar. [Link]

  • Various Authors. (2023). Nickel-catalyzed selective disulfide formation by reductive cross-coupling of thiosulfonates. Chemical Science. [Link]

  • Shields, B. J., et al. (2019). Modifications to the Aryl Group of dppf-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions. Organometallics, 38(23), 4545–4554. [Link]

  • Various Authors. (2023). Nickel-Catalyzed Synthesis of Aryl Sulfides from Aromatic Primary Amides and Thioethers Via Aryl Exchange Strategy. SSRN. [Link]

  • Yamaguchi, J. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Yamaguchi Junichiro Laboratory. [Link]

  • König, B., et al. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journal of Organic Chemistry, 14, 2451–2458. [Link]

Sources

Application Note: Utilizing (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Biophysicists in Drug Development Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

Fragment-Based Drug Discovery (FBDD) relies on screening low-molecular-weight compounds (<300 Da) to identify weak but highly efficient binders to target proteins. Among the chemical space of fragment libraries, (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (CAS: 2091705-75-6) represents a "privileged" polyfunctionalized scaffold.

As a Senior Application Scientist, I selected this specific molecule because it is engineered to solve three distinct challenges in the FBDD pipeline: detection, binding, and elaboration.

  • The Fluoro Handle (Detection): The fluorine atom at position 2 provides a highly sensitive handle for ligand-observed

    
    F NMR screening. Because fluorine is virtually absent in biological systems, 
    
    
    
    F NMR yields zero background interference, eliminating false positives from buffer components or protein resonances[1].
  • The Methoxy & Methylsulfane Groups (Binding): The -OMe and -SMe substituents act as specific vectors for hydrogen bond accepting and lipophilic interactions. The sulfur atom can also participate in chalcogen bonding or be oxidized to a sulfoxide/sulfone to probe different pocket geometries.

  • The Bromo Vector (Elaboration): The bromine atom at position 5 serves as a chemically orthogonal handle. Once binding is confirmed, the C-Br bond allows for rapid, vector-driven fragment growth via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), which is critical for optimizing potency while maintaining Ligand Efficiency (LE)[2].

Physicochemical Profiling

To ensure this fragment complies with the "Rule of Three" (Ro3) for FBDD, its quantitative physicochemical parameters are summarized below.

Table 1: Physicochemical Properties of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

ParameterValueFBDD Ideal Threshold (Ro3)
Molecular Weight (MW) 251.12 g/mol < 300 g/mol
Heavy Atoms (HA) 1210 - 15
Calculated LogP (cLogP) ~3.2≤ 3.0 (Slightly lipophilic)
H-Bond Donors (HBD) 0≤ 3
H-Bond Acceptors (HBA) 2 (O, S)≤ 3
Rotatable Bonds 2≤ 3

FBDD Workflow & Mechanistic Logic

The integration of this fragment into a screening campaign requires a highly structured, orthogonal approach. We begin with highly sensitive biophysical detection (


F NMR), move to kinetic validation (SPR), and conclude with synthetic elaboration[3].

FBDD_Workflow A Fragment Library (Fluorinated Scaffolds) B 19F NMR Screening (CPMG / T2) A->B C Hit Identification (Line Broadening) B->C D Orthogonal Validation (SPR & X-ray) C->D E Fragment Elaboration (Cross-Coupling) D->E

Fig 1: Stepwise FBDD workflow from 19F NMR screening to synthetic elaboration.

Protocol 1: Ligand-Observed F NMR Screening

Causality & Logic: We utilize the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to measure


 relaxation dispersion. A free small molecule tumbles rapidly in solution, resulting in a long 

relaxation time and a sharp NMR peak. When the fragment binds to a massive target protein, it adopts the slow tumbling rate of the macromolecule. This drastically shortens the

relaxation time, causing significant line broadening and signal attenuation[4].

Self-Validating System: To ensure line broadening is due to specific binding and not bulk viscosity changes, a non-binding fluorinated "spy" molecule (e.g., trifluoroethanol) must be included in the cocktail. If the spy molecule's signal also broadens, the result is a false positive.

Step-by-Step Methodology:
  • Sample Preparation: Prepare a screening cocktail containing 500 µM of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane and 500 µM of a non-binding fluorinated control in NMR Buffer (50 mM Tris-HCl, 150 mM NaCl, 10% D₂O, 5% DMSO-d₆, pH 7.4).

  • Reference Acquisition: Acquire a 1D

    
    F NMR spectrum (with proton decoupling) at 298 K to establish the baseline sharp signal of the free fragment.
    
  • Protein Addition: Spike the target protein into the NMR tube to achieve a final protein concentration of 20 µM (Fragment:Protein ratio of 25:1).

  • CPMG Acquisition: Apply the CPMG pulse sequence. Set the spin-echo delay (

    
    ) to 1-2 ms and the total relaxation filter time to 100-200 ms.
    
  • Data Analysis: Overlay the reference and protein-bound spectra. A reduction in peak intensity of >30% for the fragment, with <5% change for the control, confirms a specific binding event.

NMR_Logic A Free Fragment (Sharp 19F Signal) B Target Protein Added (Fragment Binds) A->B C Bound Fragment (Broad 19F Signal) B->C D Competitor Added (Displaces Fragment) C->D E Signal Recovery (Sharp Signal Restored) D->E

Fig 2: Mechanistic logic of ligand-observed 19F NMR competitive binding assays.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality & Logic: NMR confirms binding but does not easily provide precise binding kinetics (


). SPR provides real-time, label-free quantification of the binding affinity. Because fragments bind weakly (typically 

in the µM to mM range) and have low molecular weights, the SPR instrument must be highly sensitive, and high concentrations of the fragment must be flowed over a high-density protein surface.

Self-Validating System: Bulk refractive index shifts from the 5% DMSO used to dissolve the fragment can mask the actual binding signal. A rigorous DMSO calibration curve (4.5% to 5.5% DMSO) must be run before the fragment to perform solvent correction.

Step-by-Step Methodology:
  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a high density is achieved (typically 3000–5000 Response Units, RU). Leave Flow Cell 1 (FC1) blank as a reference.

  • Solvent Correction: Run a 5-point DMSO calibration curve across both flow cells to correct for bulk refractive index mismatches.

  • Analyte Preparation: Prepare a 2-fold dilution series of the fragment from 2 mM down to 31.25 µM in running buffer (matched exactly to 5% DMSO).

  • Injection: Inject the fragment series at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 60 seconds.

  • Analysis: Subtract the reference cell (FC1) and solvent correction data from the active cell (FC2). Fit the steady-state binding levels (

    
    ) against fragment concentration using a 1:1 Langmuir binding model to derive the 
    
    
    
    .

Protocol 3: Fragment Elaboration via Suzuki-Miyaura Cross-Coupling

Causality & Logic: Once the fragment is validated, it must be "grown" to increase potency. The 5-bromo position on (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane is highly reactive toward Palladium-catalyzed oxidative addition. We utilize Suzuki-Miyaura cross-coupling because it tolerates the thioether and fluoro groups, operates under mild aqueous conditions, and leverages the vast commercial availability of aryl/heteroaryl boronic acids for rapid Structure-Activity Relationship (SAR) generation.

Self-Validating System: To rule out uncatalyzed nucleophilic aromatic substitution (


)—which is unlikely but possible due to the activating fluoro group—a control reaction omitting the Pd catalyst must be run in parallel. Zero conversion in the control validates the catalytic cross-coupling mechanism.
Step-by-Step Methodology:
  • Reagent Assembly: In a 10 mL microwave vial, combine (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (1.0 equiv, 0.5 mmol), a selected arylboronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add the pre-catalyst Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol).

  • Solvent & Degassing: Add 4 mL of a 4:1 mixture of 1,4-Dioxane and H₂O. Seal the vial and degas by sparging with N₂ gas for 10 minutes to prevent catalyst oxidation.

  • Reaction: Heat the mixture in a microwave synthesizer at 90°C for 45 minutes (or in an oil bath at 90°C for 4 hours).

  • Workup & Validation: Dilute with EtOAc, wash with brine, and dry over Na₂SO₄. Analyze the crude mixture via LC-MS. The disappearance of the starting material mass (

    
     ~251) and the appearance of the coupled product mass validates the elaboration.
    
Evaluating Elaboration Success

Successful fragment elaboration is not just about increasing affinity; it is about maintaining efficiency. We track this using Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

Table 2: Representative FBDD Metrics for Hit-to-Lead Progression

MetricFormulaFragment Hit TargetElaborated Lead Target
Affinity (

)
Derived from SPR< 1 mM< 100 nM
Ligand Efficiency (LE)

> 0.30 kcal/mol/HA> 0.30 kcal/mol/HA
Lipophilic Ligand Efficiency (LLE)

> 0> 3.0

Note: If elaboration increases potency but drops LE below 0.30, the added molecular weight is not forming optimal interactions, and a different boronic acid vector should be chosen.

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery MDPI[Link][1]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery RSC Chemical Biology (RSC Publishing)[Link][4]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery PMC - NIH[Link][2]

  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy Journal of Medicinal Chemistry - ACS Publications[Link][3]

Sources

Troubleshooting & Optimization

improving the yield of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This knowledge base article is designed for researchers, synthesis chemists, and drug development professionals optimizing the synthesis of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (CAS: 2091705-75-6). This highly functionalized tetrasubstituted benzene is a critical building block in the development of targeted therapeutics, including PRMT5 inhibitors and nucleoside derivatives[1].

Below, you will find the validated synthetic strategy, a self-validating experimental protocol, quantitative data summaries, and a targeted FAQ troubleshooting guide.

Mechanistic Causality & Synthetic Strategy

The most reliable, high-yield route to this compound utilizes a Directed Ortho Metalation (DoM) strategy starting from commercially available 5-bromo-2-fluoroanisole .

To achieve high yields and strict regiocontrol, the choice of base and temperature is paramount. 5-Bromo-2-fluoroanisole possesses three potential sites for deprotonation (C3, C4, C6). The fluorine atom at C2 exerts a powerful inductive electron-withdrawing effect (-I), rendering the C3 proton significantly more acidic than the C6 proton (which is ortho to the methoxy group)[2].

However, the presence of the C5 bromine atom introduces the risk of competitive halogen-metal exchange. Using a highly nucleophilic base like n-butyllithium (n-BuLi) will result in rapid debromination. Therefore, the sterically hindered, non-nucleophilic base Lithium Diisopropylamide (LDA) must be used at strictly controlled cryogenic temperatures (-78 °C) to ensure regioselective C3-lithiation without disturbing the halogen[1][3].

G SM 5-Bromo-2-fluoroanisole (Starting Material) Base LDA in THF (-78°C, 2h) SM->Base Deprotonation Intermediate 3-Lithio-5-bromo- 2-fluoroanisole (Reactive Intermediate) Base->Intermediate Regioselective DoM Electrophile Dimethyl Disulfide (MeSSMe) Intermediate->Electrophile Nucleophilic Attack Product (5-Bromo-2-fluoro- 3-methoxyphenyl) (methyl)sulfane Electrophile->Product Quench & Warm

Directed Ortho Metalation (DoM) workflow for synthesizing (5-bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane.

Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating system to ensure maximum yield and prevent downstream failures.

Step 1: Preparation of LDA

  • Charge a flame-dried Schlenk flask with anhydrous THF (0.5 M) and diisopropylamine (1.15 equiv) under an argon atmosphere. Cool to -78 °C.

  • Add n-BuLi (1.10 equiv) dropwise. Stir for 30 minutes.

  • Causality: Using a slight stoichiometric excess of diisopropylamine ensures that absolutely no residual n-BuLi remains, which would otherwise cause catastrophic debromination of the substrate.

Step 2: Regioselective DoM

  • Add a solution of 5-bromo-2-fluoroanisole (1.0 equiv) in anhydrous THF dropwise over 30 minutes.

  • Maintain the internal temperature strictly below -70 °C using an internal probe. Stir at -78 °C for 2 hours.

  • Self-Validation Checkpoint: Before proceeding, extract a 0.5 mL reaction aliquot and quench it into D₂O. Analyze the crude mixture via GC-MS. You must observe a +1 m/z shift for the molecular ion, confirming >95% quantitative lithiation at C3. Do not proceed to Step 3 until this is confirmed.

Step 3: Electrophilic Quench & Maturation

  • Add dimethyl disulfide (MeSSMe, 1.5 equiv) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature over 2 to 3 hours.

  • Causality: MeSSMe is a moderate electrophile. Adding it at cryogenic temperatures prevents exothermic degradation, while the subsequent warming phase provides the necessary activation energy for the sterically hindered 3-lithio species to fully attack the disulfide bond.

Step 4: Workup

  • Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over MgSO₄, and concentrate in vacuo[1]. Purify via flash chromatography (Hexanes/EtOAc).

Quantitative Data Summary: Base and Temperature Effects

The table below summarizes the critical impact of reaction conditions on regioselectivity and overall yield. Deviating from the optimal LDA/-78 °C system drastically alters the product profile.

Base SystemInternal Temp (°C)Target Yield (C3-SMe)Debromination Side ProductRegioisomer (C6-SMe)
n-BuLi-78< 5%> 85% < 2%
LDA -78 88 - 92% < 2% < 5%
LDA-2040 - 45%10%20 - 25%
LiTMP-7880 - 85%< 2%5 - 8%

Troubleshooting Guide & FAQs

Q1: Why is my yield of the target sulfane low (<40%), with significant recovery of 5-bromo-2-fluoroanisole? Causality & Resolution: Low yield with recovered starting material indicates incomplete lithiation. This is almost always due to poor-quality LDA or trace moisture in the THF quenching the aryllithium intermediate. Action: Always titrate your n-BuLi (e.g., using N-benzylbenzamide) before generating LDA to ensure accurate molarity. Ensure your THF is freshly dispensed from a solvent purification system (<10 ppm H₂O).

Q2: I am observing a debrominated side product (2-fluoro-3-methoxyphenyl methyl sulfide). How do I prevent this? Causality & Resolution: Debromination is the hallmark of halogen-metal exchange, which occurs when highly nucleophilic bases are present[3]. If your LDA preparation used a stoichiometric deficit of diisopropylamine, residual n-BuLi will rapidly attack the C5 bromine. Action: Always use a 1.05x to 1.15x excess of diisopropylamine relative to n-BuLi during the LDA generation step.

Q3: The regioselectivity is poor; I am seeing sulfenylation at the 6-position (ortho to methoxy) instead of the 3-position. Causality & Resolution: Regioselectivity is governed by the relative acidity of the ring protons. The C3 proton is flanked by the highly electronegative fluorine, making it kinetically more acidic[2]. However, if the internal temperature exceeds -70 °C during the 2-hour lithiation window, thermodynamic equilibration occurs, leading to metalation at the alternatively coordinated C6 position. Action: Use an internal thermocouple probe. Do not rely solely on the temperature of the external dry ice/acetone bath. Slow down the addition rate of the starting material to prevent exothermic spiking.

Q4: My reaction stalls after adding dimethyl disulfide, leaving unreacted intermediate. How do I ensure complete conversion? Causality & Resolution: Dimethyl disulfide is not as fiercely electrophilic as alkyl halides. At -78 °C, the nucleophilic attack of the sterically hindered 3-lithio-5-bromo-2-fluoroanisole onto the disulfide bond is sluggish. Action: You must allow the reaction to naturally warm to room temperature over a few hours after the MeSSMe addition. Quenching the reaction while it is still at -78 °C will prematurely destroy the unreacted aryllithium intermediate.

References

1. Sigma-Aldrich. "(5-bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane". sigmaaldrich.com. URL: 2.[3] March's Advanced Organic Chemistry. "Reactions - Lesson 4 - Aromatic Substitution: Nucleophilic and Organometallic". schoolbag.info. URL: 3.[2] Snieckus, V., et al. "Directed ortho metalation-mediated F+ introduction. Regiospecific synthesis of fluorinated aromatics". e-EROS Encyclopedia of Reagents for Organic Synthesis - ResearchGate. URL: 4.[1] Wang, et al. "US10428104B2 - Substituted nucleoside derivatives useful as anticancer agents". Google Patents. URL:

Sources

challenges in the synthesis of aryl thioethers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Aryl Thioethers

Executive Summary

The formation of aryl thioethers (Ar–S–R) is a critical yet notoriously difficult transformation in drug discovery. Unlike C–N or C–O couplings, C–S bond formation is plagued by the high affinity of sulfur for transition metals (catalyst poisoning), the foul odor of reagents, and the oxidative instability of the products. This guide provides self-validating protocols and diagnostic troubleshooting to overcome these specific barriers.

Module 1: Palladium-Catalyzed C–S Coupling

The Challenge: Catalyst Poisoning. Thiolates are strong


-donors and bind irreversibly to soft metals like Pd(II), forming resting states that shut down the catalytic cycle. Standard Buchwald-Hartwig conditions often fail without specific ligand modification.
Diagnostic Workflow
  • Symptom: Reaction stalls immediately after thiol addition.

  • Root Cause: Formation of stable

    
     species (off-cycle).
    
  • Solution: Use ligands with high steric bulk and strong electron-donating properties to favor reductive elimination over thiolate bridging.

Protocol 1: Sterically Demanding Pd-Catalysis
  • Catalyst:

    
     (1.0 mol%) or Pd(OAc)2.
    
  • Ligand: CgMe-PPh or Josiphos type ligands are superior. Note: Standard BINAP or dppf often fail with electron-rich thiols.

  • Base: LiHMDS or

    
     (Soluble bases preferred to prevent surface passivation).
    
  • Solvent: Toluene or Dioxane (degassed).

Step-by-Step:

  • Degassing: Sparge solvent with Argon for 15 mins. Critical: Oxygen promotes disulfide formation which kills the active thiol nucleophile.

  • Pre-complexation: Stir Pd source and Ligand (1:1.2 ratio) in solvent at 60°C for 5 mins before adding substrate. This ensures active catalyst formation prior to thiol exposure.

  • Addition: Add Aryl Halide and Base.

  • Thiol Addition: Add thiol last via syringe pump over 30 mins if the substrate is highly reactive, to keep free thiol concentration low (minimizing poisoning).

Pd_Cycle cluster_cycle Pd Catalytic Cycle & Poisoning Pd0 LnP(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Thiol Coordination (Ar-Pd-SAr) OxAdd->Coord H-SAr + Base RedElim Reductive Elimination (Product Release) Coord->RedElim Poison OFF-CYCLE RESTING STATE [Pd(SAr)2] (Catalyst Death) Coord->Poison High [SAr] conc. RedElim->Pd0 Poison->Coord Slow Re-entry

Figure 1: The catalytic cycle highlights the "Death Valley" where high thiol concentration leads to off-cycle palladium-thiolate complexes.

Module 2: Copper-Mediated (Chan-Lam) Coupling

The Challenge: Variable reactivity and "false starts." The Chan-Lam coupling (Boronic acid + Thiol + Cu) is milder but sensitive to moisture and base solubility.

Troubleshooting & FAQs

Q: My reaction mixture turned dark brown/black immediately. Is this bad?

  • A: Yes. A dark precipitate often indicates the disproportionation of Cu(II) to Cu(0) (inactive) and Cu(I).

  • Fix: Ensure the reaction is open to air (balloon of

    
     is better). The cycle requires 
    
    
    
    to re-oxidize Cu(I) to Cu(II).[1] Add 4Å Molecular Sieves; water promotes disproportionation.

Q: The reaction works for thiophenol but fails for alkyl thiols.

  • A: Alkyl thiols are more prone to oxidative dimerization (disulfide formation) than coupling.

  • Fix: Switch to slow addition of the thiol. Alternatively, use a disulfide as the starting material with a reductant (e.g., Zn dust) in situ, or employ the Liebeskind-Srogl coupling (Thioester + Boronic acid).

Q: Which base should I use?

  • A: Avoid inorganic bases like

    
     if using non-polar solvents. Use Et3N  or Pyridine  (2.0 equiv). Pyridine acts as both a base and a ligand, stabilizing the Cu center.
    

Module 3: Odorless Thiol Surrogates

The Challenge: Safety and smell. Handling free thiols requires dedicated hoods and bleach scrubbers. Surrogates allow benchtop chemistry.

Comparative Data: Thiol Surrogates

Surrogate ClassReagent ExampleActivation MethodBest For...
Xanthates Potassium Ethyl XanthatePd-catalyzed coupling, then hydrolysisPrimary/Secondary alkyl halides
Bunte Salts Sodium Thiosulfate (

)
Cu-catalyzed couplingOdorless solid handling; aqueous compatible
Thioesters Thioacetic acid / ThiobenzoateDeacylation in situ (

)
General aryl thioether synthesis
Protected Thiols 2-Ethylhexyl-3-mercaptopropionateBase-mediated retro-MichaelHigh-boiling, odorless liquid handling

Protocol 2: Odorless Coupling using Xanthates

  • Step 1 (S-Alkylation): React Alkyl Halide with Potassium Ethyl Xanthate (1.1 equiv) in Acetone (RT, 1h). Filter KCl. Evaporate to get crude Xanthate.

  • Step 2 (Coupling): Mix Aryl Iodide, Crude Xanthate,

    
     (2 mol%), Xantphos (4 mol%), and 
    
    
    
    in Dioxane/Ethanol (4:1).
  • Mechanism: Ethanol cleaves the xanthate in situ to release the thiolate slowly, preventing catalyst poisoning.

Module 4: Advanced Photoredox Catalysis (Metal-Free)

The Challenge: Harsh conditions (High T, Strong Base). For substrates containing temperature-sensitive groups (epoxides, complex scaffolds).

Protocol 3: Visible-Light EDA Complex Coupling

  • Concept: Electron Donor-Acceptor (EDA) complex formation between electron-rich thiolates and electron-poor aryl halides allows coupling without transition metals.

  • Reagents: Aryl Halide (Electron Deficient), Thiol,

    
    .[2]
    
  • Solvent: DMSO (Critical for charge separation).

  • Light Source: Blue LED (450-460 nm).

Step-by-Step:

  • Dissolve Aryl Halide (1.0 equiv) and Thiol (1.2 equiv) in DMSO (0.1 M).

  • Add

    
     (2.0 equiv).
    
  • Irradiate with Blue LED at RT. Fan cooling is recommended to maintain 25°C.

  • Monitoring: The solution often turns yellow/orange upon mixing (EDA complex formation). Disappearance of color may indicate reaction completion.

Module 5: Purification & Stability

The Challenge: Disulfide contamination (


) and S-oxidation.

FAQ: How do I remove the disulfide byproduct?

  • Method A (Chemical Reduction): Add Triphenylphosphine (

    
    )  and water to the crude mixture. 
    
    
    
    reduces disulfides to thiols. The thiol can then be washed out with basic aqueous extraction (1M NaOH), leaving the thioether in the organic layer.
  • Method B (Wash): If the product is lipophilic, wash the organic layer with 10% aqueous NaBH4 . This reduces disulfides back to thiols, which partition into the aqueous phase as thiolates.

FAQ: My product is oxidizing to sulfoxide on the column.

  • Cause: Silica gel can be slightly acidic and oxidizing, especially with active surfaces.

  • Fix: Pre-treat the silica column with 1%

    
     in Hexanes. Elute quickly. Avoid DCM/Methanol gradients if possible; use Hexane/EtOAc.
    

References

  • Transition Metal Catalyzed C-S Bond Formation

    • Shen, C., et al. "Recent advances in C-S bond formation via C-H bond functionalization and decarboxylation." Chem. Soc. Rev., 2015. Link

  • Pd-Catalyzed Coupling & Ligand Design

    • Fernández-Rodríguez, M. A., & Hartwig, J. F. "One-Pot Synthesis of Unsymmetrical Diaryl Thioethers..." Chem. Eur. J., 2010. Link

  • Chan-Lam Coupling Mechanism

    • Vantourout, J. C., et al.[3][4] "Spectroscopic Studies of the Chan-Lam Amination..." J. Am. Chem. Soc., 2017.[3][4] Link

  • Odorless Thiol Surrogates

    • Li, Y., et al. "Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates..." Molecules, 2024.[5][6] Link

  • Photoredox C-S Coupling

    • Uyeda, C., et al.[7] "A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings..." J. Am. Chem. Soc., 2013.[7] Link

Sources

catalyst deactivation in carbon-sulfur bond formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: C-S Bond Formation & Catalyst Deactivation Ticket System: ACTIVE Operator: Senior Application Scientist (Catalysis Division) Status: Online

Welcome to the Catalysis Support Center

You have reached the Tier-3 Support Desk. We understand that Carbon-Sulfur (C-S) bond formation is notoriously difficult due to the high affinity of sulfur for transition metals ("catalyst poisoning"). Unlike C-N or C-O coupling, the product itself (a thioether) can competitively inhibit the catalyst.

Below are the three most common "Support Tickets" we receive, complete with diagnostic steps, mechanistic root cause analysis, and field-proven resolution protocols.

Ticket #CS-001: Palladium Catalyst Stalling (The "Thiolate Trap")

User Report: "My Buchwald-Hartwig type C-S coupling initiates well but stalls at ~20-30% conversion. Adding more catalyst doesn't help. The reaction mixture remains clear but inactive."

Root Cause Analysis: The issue is likely not catalyst decomposition (precipitation), but rather the formation of a stable, off-cycle bridged thiolate dimer .

  • Mechanism: Sulfur is a strong

    
    -donor. After the oxidative addition of the aryl halide, the thiol binds to Pd.
    
  • The Trap: Instead of undergoing reductive elimination (which is difficult due to the strong Pd-S bond), the monomeric palladium species dimerizes into a

    
     resting state. This species is thermodynamically stable and kinetically incompetent.
    
  • Ligand Failure: Standard monodentate phosphines (

    
    ) or bidentate ligands with insufficient bite angles (
    
    
    
    ) cannot prevent this bridging.

Visual Diagnostic (The Thiolate Trap):

Pd_Deactivation Pd0 Pd(0) Active OxAdd Pd(II)-Ar-X Pd0->OxAdd + Ar-X ThiolBind Pd(II)-Ar-S(R) OxAdd->ThiolBind + HSR / Base Product Ar-S-R (Product) ThiolBind->Product Reductive Elimination (Slow) Trap OFF-CYCLE TRAP [Pd(μ-SR)(Ar)]₂ Dimer ThiolBind->Trap Dimerization (Fast w/ small ligands) Product->Pd0 Regeneration Trap->ThiolBind Reversible only at High T

Caption: The "Thiolate Trap" (Red) competes with the productive cycle (Green). Small ligands allow the formation of stable bridged dimers.

Resolution Protocol: Steric Bulk Strategy To destabilize the dimer and force reductive elimination, you must use ligands with extreme steric bulk or specific electronic properties.

Recommended System: Pd-PEPPSI-IPent The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold uses a bulky NHC ligand that physically blocks dimer formation.

Step-by-Step Protocol:

  • Catalyst: Pd-PEPPSI-IPent (1.0 mol%).[1]

  • Base:

    
     (1.2 equiv) - Crucial: Strong bases help break up thiolate aggregates.
    
  • Solvent: Toluene or DME (Dioxane can sometimes compete for coordination).

  • Temperature: 60-80°C.

  • Additives: If using aryl thiols, add 20 mol% of the free NHC ligand (IPr) if available, or simply stick to the pre-catalyst.

Ticket #CS-002: Copper "Blackout" (Chan-Lam Deactivation)

User Report: "I'm running a Chan-Lam coupling (Boronic acid + Thiol). The reaction turns dark brown/black immediately, and I mostly get disulfide byproducts (


) instead of the cross-coupled product."

Root Cause Analysis: This is a classic case of oxidative mismatch and catalyst saturation .

  • Disulfide Shunt: In the presence of Cu(II) and Oxygen, thiols are rapidly oxidized to disulfides (homocoupling) faster than they couple with the boronic acid.

  • Catalyst Death: The "black" precipitate is often insoluble Copper(I)-thiolate polymers or Copper(0) generated from disproportionation.

  • Oxygen Starvation: Chan-Lam requires

    
     to reoxidize Cu(I) to Cu(II) to close the cycle. If the reaction is sealed too tightly, the catalyst stays as inactive Cu(I).
    

Data: Thiol Addition Rate vs. Yield

Addition MethodDisulfide ByproductProduct YieldCatalyst State
Dump (All at once) >60%<30%Black Precipitate (Inactive)
Syringe Pump (1h) 15%75%Dark Green (Active)
Syringe Pump (4h) <5%92%Green/Blue (Active)

Resolution Protocol: The "Slow-Drip" Technique You must keep the concentration of free thiol lower than the concentration of the copper catalyst to prevent saturation.

Step-by-Step Protocol:

  • Setup: Charge flask with Aryl Boronic Acid (1.5 equiv),

    
     (10-20 mol%), and Base (Pyridine or 
    
    
    
    , 2.0 equiv) in DCM or MeCN.
  • Atmosphere: Attach an

    
     balloon (do not use air; pure 
    
    
    
    accelerates the re-oxidation of Cu).
  • Addition: Dissolve the Thiol (1.0 equiv) in a separate syringe.

  • Execution: Add the thiol solution dropwise over 2-4 hours using a syringe pump.

  • Troubleshooting: If the reaction turns yellow/orange (Cu(I)), increase stirring speed to improve

    
     mass transfer. It must stay blue/green (Cu(II)).
    

Ticket #CS-003: Nickel Inconsistency (The "Zinc Fix")

User Report: "Using Ni(COD)2 for C-S coupling. Results are erratic. Sometimes it works; other times I get zero conversion, even with fresh catalyst."

Root Cause Analysis: Nickel is highly susceptible to oxidation by disulfides (formed in situ) or trace air, leading to Ni(II) species that cannot initiate the cycle (which often requires Ni(0)).

  • Note: Unlike Pd, Ni-thiolate species are often paramagnetic and silent in NMR, making diagnosis difficult.

Visual Diagnostic (The Zinc Reactivation Loop):

Ni_Repair Ni0 Ni(0) Active NiII_Dead Ni(II)-Thiolate (Inactive Resting State) Ni0->NiII_Dead Oxidation by Disulfides/Air NiII_Dead->Ni0 Reduction by Zn(0) Zn Zn(0) Additive Zn->NiII_Dead Sacrificial e- Source

Caption: The Zinc additive acts as a "scavenger" to reduce inactive Ni(II) species back to the active Ni(0) state.

Resolution Protocol: The Zinc Reactivation Method Adding metallic Zinc powder ensures that any oxidized Ni(II) is immediately reduced back to the active Ni(0) species.

Step-by-Step Protocol:

  • Catalyst:

    
     or 
    
    
    
    (Pre-catalysts are more stable than
    
    
    ).
  • Reductant: Add Zn powder (0.5 - 1.0 equiv) .

  • Solvent: DMF or DMA (Polar solvents stabilize the charged intermediates).

  • Temperature: 80-100°C.

  • Mechanism: The Zn does not participate in the coupling but maintains the "catalytic reservoir" in the correct oxidation state.

FAQ: Quick Troubleshooting

Q: Can I use water in these reactions?

  • A: For Pd , traces of water are generally tolerated if using bulky NHC ligands (PEPPSI). For Cu (Chan-Lam) , molecular sieves (4Å) are highly recommended because water promotes the protodeboronation of the boronic acid, destroying your starting material.

Q: My thiol smells terrible. Can I use a surrogate?

  • A: Yes. Use Bunte salts (sodium S-aryl thiosulfates) or disulfides directly.

    • For Pd: Disulfides require a reductant (like Zn or Sodium Borohydride) to generate the thiol in situ.

    • For Cu: Bunte salts work excellently in Chan-Lam coupling and are odorless solids.

Q: Why is "Reductive Elimination" the problem with Palladium?

  • A: The Pd-S bond is significantly stronger than Pd-N or Pd-O. The catalyst "holds onto" the product too tightly. This is why bulky ligands (Josiphos, PEPPSI) are non-negotiable—they sterically "push" the product off the metal center.

References

  • Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. Source: ACS Catalysis URL:[2][Link]

  • Nickel-Catalyzed C–S Cross-Coupling Enhanced by Mechanochemistry. Source: ACS Catalysis (via Vertex AI Grounding) URL:[Link]

  • Chan-Lam Coupling Mechanism and Protocols. Source: Organic Chemistry Portal URL:[Link]

Sources

Advanced Purification Support Center: (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane . As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, focusing on the chemical causality behind impurity formation and providing self-validating workflows to ensure absolute structural integrity.

Due to its unique polyfunctional nature—combining a highly oxidizable thioether, an electron-withdrawing fluorine, a bulky bromine, and an acid-sensitive methoxy group—this molecule requires a strategic, multi-modal purification approach.

Core Purification Workflow

The following decision tree outlines a sequential, self-validating purification system. By exploiting the distinct physicochemical properties of each impurity class (acidity, polarity, and hydrodynamic volume), we systematically isolate the target compound.

SequentialPurification Crude Crude (5-Bromo-2-fluoro- 3-methoxyphenyl)(methyl)sulfane Step1 Step 1: Alkaline Wash (0.1 M NaOH) Target: Remove Phenolic Impurities Crude->Step1 Organic Layer Step2 Step 2: Normal-Phase Chromatography Target: Remove Sulfoxides/Sulfones Step1->Step2 Concentrated Extract Phenol Aqueous Waste (Phenolates) Step1->Phenol Step3 Step 3: Preparative RP-HPLC Target: Resolve Regioisomers Step2->Step3 Main Fraction Oxides Polar Fractions (S=O, O=S=O) Step2->Oxides Pure Purified Target Compound (>99% Purity) Step3->Pure Lyophilized Isomers Secondary Peaks (Isomers) Step3->Isomers

Sequential workflow for the orthogonal removal of specific impurity classes.

Troubleshooting & FAQs

Q1: My LC-MS shows major secondary peaks at M+16 and M+32 relative to the target mass. What is the mechanism behind this, and how do I resolve it?

Causality: You are observing the oxidation of the methylsulfane (thioether) group to the corresponding sulfoxide (+16 Da) and sulfone (+32 Da). Thioethers are highly susceptible to electrophilic or radical-mediated oxidation, and can readily auto-oxidize even under ambient atmospheric conditions or during prolonged exposure to catalytic trace metals[1]. The ratio of sulfoxide to sulfone is dictated by whether the oxidation mechanism is predominantly electrophilic or nucleophilic[2]. Resolution: Because the S=O bond introduces a strong dipole, these oxidized impurities are significantly more polar than the parent thioether. They can be effectively stripped out using Normal-Phase Silica Gel Chromatography (See Protocol B ).

Q2: I am observing multiple peaks with the exact same mass (isobaric) in my chromatogram. Why did these form?

Causality: These are regioisomers. During the electrophilic aromatic bromination or thiomethylation steps of your upstream synthesis, the fluorine and methoxy groups exert competing directing effects. Furthermore, crystallographic and chromatographic analyses of fluorinated aromatics show that C-F bonds create unique dipole-dipole interactions that can complicate standard separations[3]. Resolution: Regioisomers cannot be separated by simple extraction or standard silica gel due to their nearly identical polarities. You must use Preparative Reverse-Phase HPLC (RP-HPLC), exploiting minor differences in the molecules' hydrodynamic radii and interaction with the C18 stationary phase (See Protocol C ).

Q3: There is a highly polar impurity tailing heavily on my normal-phase TLC, and my NMR shows a missing methyl singlet (~3.8 ppm). What happened?

Causality: This indicates the presence of a phenolic byproduct (5-bromo-2-fluoro-3-hydroxyphenyl)(methyl)sulfane. This occurs due to unintended demethylation of the methoxy group, often caused by harsh acidic workups or the use of strong Lewis acids (e.g., BBr


) in adjacent synthetic steps.
Resolution:  Exploit the acidity of the newly formed phenol. An alkaline liquid-liquid extraction will deprotonate the phenol into a water-soluble phenolate, leaving your highly lipophilic target sulfane in the organic phase (See Protocol A ).

Quantitative Impurity Profile Data

Use the following table to benchmark your analytical LC-MS and TLC data against expected impurity behaviors.

Impurity ClassStructural Indicator (Mass Shift)Expected TLC R

(9:1 Hex/EtOAc)
RP-HPLC Relative Retention Time (RRT)Primary Removal Strategy
Target Compound M (Base Mass) 0.75 1.00 N/A
Phenolic ByproductM - 14 (Loss of CH

)
0.10 (Tailing)~0.85Alkaline Extraction
SulfoxideM + 16 (Addition of O)0.20~0.60Silica Chromatography
SulfoneM + 32 (Addition of O

)
0.35~0.70Silica Chromatography
RegioisomersM (Isobaric)0.70 - 0.750.92 - 1.08Preparative RP-HPLC

Step-by-Step Purification Methodologies

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria at the end of each protocol are met.

Protocol A: Alkaline Liquid-Liquid Extraction (Phenol Scavenging)

Purpose: To chemically separate acidic demethylated impurities from the neutral target compound.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) at a concentration of 100 mg/mL.

  • Alkaline Wash: Transfer to a separatory funnel. Add an equal volume of cold 0.1 M NaOH (aqueous).

  • Agitation: Shake vigorously for 60 seconds, venting frequently. Allow the layers to separate completely.

  • Separation: Drain the aqueous layer (contains the phenolate impurities). Retain the upper organic layer.

  • Neutralization & Drying: Wash the organic layer once with brine (saturated NaCl) to neutralize, then dry over anhydrous Na

    
    SO
    
    
    
    . Filter and concentrate under reduced pressure.
  • Self-Validation: Acidify a small aliquot of the discarded aqueous layer with 1M HCl. If it turns cloudy, phenolic impurities were successfully extracted.

Protocol B: Normal-Phase Silica Chromatography (Oxide Removal)

Purpose: To remove highly polar sulfoxide and sulfone auto-oxidation products.

  • Column Preparation: Pack a column with high-purity silica gel (40-63 µm) using Hexanes. Ensure a flat, even bed to prevent band broadening.

  • Loading: Dry-load the concentrated product from Protocol A onto a small amount of silica, or load directly using a minimal volume of Dichloromethane (DCM).

  • Elution Gradient:

    • Begin elution with 100% Hexanes (2 column volumes).

    • Transition to 95:5 Hexanes:EtOAc. The target (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane will elute rapidly due to its high lipophilicity.

    • Note: Do not exceed 10% EtOAc, or the sulfoxide/sulfone impurities will begin to co-elute.

  • Fraction Collection: Collect fractions and analyze via TLC (UV active at 254 nm).

  • Self-Validation: Spot the combined main fractions against the crude mixture on a TLC plate. The baseline and mid-R

    
     spots (sulfoxides) must be completely absent.
    
Protocol C: Preparative RP-HPLC (Regioisomer Resolution)

Purpose: To resolve isobaric regioisomers utilizing dipole-dipole interactions of the fluorinated aromatic ring.

  • System Setup: Equip the preparative HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: MS-Grade Water with 0.1% Formic Acid.

    • Solvent B: MS-Grade Acetonitrile (MeCN) with 0.1% Formic Acid.

  • Method Parameters:

    • Flow rate: 20 mL/min.

    • Gradient: Isocratic hold at 60% B for 5 minutes, followed by a shallow ramp to 85% B over 25 minutes. Causality: A shallow gradient is critical because the regioisomers have nearly identical partition coefficients.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Recovery: Pool the fractions corresponding to the main peak. Remove the MeCN under reduced pressure, and lyophilize the remaining aqueous suspension to yield the pure compound as a powder.

  • Self-Validation: Run an analytical LC-MS on the final lyophilized powder. The chromatogram must show a single peak (>99% Area Under Curve) with the correct isotopic distribution for a single bromine atom (roughly 1:1 ratio of M and M+2 peaks).

References

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst Source: ResearchGate URL:[Link]

  • Alkene Epoxidation and Thioether Oxidation with Hydrogen Peroxide Catalyzed by Mesoporous Zirconium-Silicates Source: MDPI (Molecules) URL:[Link]

  • A scaffold for the synthesis of highly functionalised heterocycles (Crystallographic analysis of fluorinated aromatics) Source: Durham E-Theses URL:[Link]

Sources

Technical Support Center: Acidic Stability & Handling of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are incorporating (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane into their synthetic pipelines.

Working with multi-substituted aromatic scaffolds requires a precise understanding of orthogonal reactivities. This guide synthesizes mechanistic theory with field-proven troubleshooting to ensure the structural integrity of your compound during acidic synthetic steps, workups, and storage.

Mechanistic Insights & Causality (FAQ)

Q1: What are the primary degradation pathways of this compound under acidic conditions? A1: The molecule contains two distinct acid-sensitive heteroatom centers: the methoxy group (-OCH


) and the methylthio group (-SCH

).
  • Ether Cleavage (Demethylation): Strong Lewis acids (e.g., BBr

    
    , AlCl
    
    
    
    ) or hot Brønsted acids (e.g., HBr, HI) will coordinate to the methoxy oxygen. This coordination withdraws electron density, severely weakening the O-CH
    
    
    bond. Subsequent nucleophilic attack by the conjugate base (e.g., bromide) cleaves the methyl group via an S
    
    
    2 mechanism, yielding a phenol[1].
  • Sulfide Protonation & Oxidation: In strong protic acids like trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH), the thioether can be protonated to form a sulfonium ion [2]. While protonation itself is reversible, it activates the sulfur atom. If trace oxygen or peroxides are present in the acidic medium, the sulfide is rapidly oxidized to a sulfoxide (Mass +16 Da) or a sulfone (Mass +32 Da) [3].

Q2: How do the halogen substituents (2-fluoro, 5-bromo) influence the compound's acid stability compared to unsubstituted thioanisole? A2: Causality lies in the inductive (-I) and resonance (+R) effects. The highly electronegative fluorine at the ortho position to the methoxy group, combined with the meta-bromo substituent, exerts a strong electron-withdrawing pull on the aromatic ring. This reduces the overall electron density on both the oxygen and sulfur lone pairs. Consequently, the basicity of these heteroatoms is lowered. While this makes the compound slightly more resistant to protonation by mild aqueous acids compared to unsubstituted thioanisole, it remains highly vulnerable to aggressive Lewis acids and oxidative acidic environments.

Degradation Pathways Visualization

G Start (5-Bromo-2-fluoro-3-methoxyphenyl) (methyl)sulfane Acid Acidic Conditions (H+, Lewis Acids) Start->Acid Path1 Strong Lewis/Brønsted Acid (e.g., BBr3, HBr) Acid->Path1 Path2 Mild Acid + Air/Moisture (e.g., TFA, HCl + O2) Acid->Path2 Deg3 S-Protonation (Sulfonium Ion) Reversible Acid->Deg3 Strong Protic Acid (TfOH, TFA) Deg1 Ether Cleavage (Demethylation to Phenol) Mass: [M-14] Path1->Deg1 Nucleophilic Attack on Methyl Group Deg2 S-Oxidation (Sulfoxide/Sulfone) Mass: [M+16] / [M+32] Path2->Deg2 Trace Peroxides or O2 Activation

Major acid-catalyzed degradation pathways for the target sulfane.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Loss of mass/yield during acidic aqueous workup (e.g., 1M HCl extraction).

  • Cause: The compound is likely partially protonating at the sulfur center, which increases its aqueous solubility and causes it to partition into the aqueous layer.

  • Solution: Switch to milder, buffered aqueous acids such as saturated NH

    
    Cl or 10% citric acid. If a strong acid must be used to quench a reaction, ensure you back-extract the neutralized aqueous layer with a highly organic-soluble solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
    

Issue 2: Appearance of an[M-14] byproduct in LC-MS after an acidic reaction.

  • Cause: Unintended demethylation of the methoxy group.

  • Solution: Acid-catalyzed ether cleavage is highly temperature-dependent. Lower the reaction temperature. If using Lewis acidic transition metals in your workflow, consider adding a bulky coordinating ligand to prevent unwanted metal insertion into the ether oxygen.

Issue 3: Appearance of an [M+16] byproduct.

  • Cause: Acid-catalyzed autoxidation of the thioether to a sulfoxide. Protons can activate trace oxidants in the solvent.

  • Solution: Degas all acidic solvents by sparging with Argon for 15 minutes prior to use. Strictly avoid ethereal solvents (like THF or Diethyl Ether) that may contain trace hydroperoxides when working under acidic conditions.

Troubleshooting Workflow Visualization

G Step1 Observe Low Recovery Post-Acidic Workup Step2 Run LC-MS/NMR with Internal Standard Step1->Step2 Decision Identify Primary Byproduct Step2->Decision Phenol Phenol Detected (Ether Cleavage) Decision->Phenol Sulfoxide Sulfoxide Detected (Oxidation) Decision->Sulfoxide NoByproduct No Byproducts, Just Missing Mass Decision->NoByproduct Action1 Switch to Mild/Buffered Acid (Citric Acid, NH4Cl) Phenol->Action1 Action2 Degas Solvents, Use Argon Atmosphere Sulfoxide->Action2 Action3 Check Aqueous Phase (Adjust pH to 7, Extract) NoByproduct->Action3

Self-validating troubleshooting workflow for resolving stability issues during acidic handling.

Quantitative Data Presentation

Table 1: Predictive Stability Matrix of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane in Acidic Media (25°C)

Acidic MediumConcentrationEstimated Half-Life (

)
Primary Degradation PathwayRecommended Handling / Workup
HCl (aq) 0.1 M> 48 hoursNone (Stable)Standard biphasic extraction.
HCl (aq) 1.0 M> 24 hoursTrace S-OxidationDegas solvents; avoid prolonged exposure.
Trifluoroacetic Acid (TFA) Neat (99%)~ 12 hoursS-Protonation / OxidationEvaporate under reduced pressure < 30°C.
HBr (aq) 48% (at 100°C)< 1 hourEther CleavageAvoid high temperatures; use alternative acids.
Boron Tribromide (BBr

)
1.0 M in DCM< 10 minutesEther CleavageQuench carefully with cold NaHCO

(aq).

Experimental Protocols: Self-Validating Acid Stability Profiling

To trust your analytical results, your protocol must be a self-validating system. The following LC-MS profiling method uses an internal standard to differentiate between actual compound degradation and artifactual ion suppression.

Objective: Determine the degradation kinetics of the target compound in a specific acidic medium while differentiating between ether cleavage and S-oxidation.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane in anhydrous, degassed acetonitrile.

    • Prepare a 10 mM stock solution of 1,3,5-trimethoxybenzene (Internal Standard, IS) in acetonitrile. Causality for IS choice: It is highly stable to mild acids and does not contain a sulfur atom, making it an excellent baseline reference for oxidation.

  • Reaction Initiation:

    • In an HPLC vial, combine 100 µL of the compound stock, 100 µL of the IS stock, and 700 µL of the target acidic medium (e.g., 0.1% TFA in water).

  • Control Validation (The Self-Validating Step):

    • Prepare an identical vial but replace the acidic medium with pH 7.4 PBS buffer. This control proves that any degradation observed is strictly acid-catalyzed and not due to thermal or solvent instability.

  • Sampling & Quenching:

    • Take 50 µL aliquots at

      
       hours.
      
    • Critical Step: Immediately quench each aliquot into 950 µL of a cold, buffered quenching solution (e.g., 50 mM ammonium formate, pH 7.0). Causality: If you inject highly acidic samples directly into the LC-MS, degradation can occur inside the heated ionization source, yielding false-positive degradation data.

  • LC-MS Analysis:

    • Run the quenched samples using a standard C18 reverse-phase gradient. Monitor the ratio of the Target Compound Area to the IS Area to plot the exact degradation kinetics.

References

  • Taylor & Francis. On the protonation and deuteration of thioanisole and some of its methoxy-substituted derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements (2022). Available at:[Link]

  • Green Chemistry (RSC). An environmentally benign and selective electrochemical oxidation of sulfides and thiols in a continuous-flow microreactor. Green Chemistry (2017). Available at:[Link]

preventing disulfide formation in aryl sulfide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention & Management of Disulfide Formation

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: ARS-S-PROT-001[1]

Mission Statement

You have reached the Advanced Synthesis Support Module. Our goal is to troubleshoot the oxidative dimerization of thiols (Ar-SH → Ar-S-S-Ar) during C–S bond formation.[1] This side reaction not only lowers yield but creates purification bottlenecks due to the similar polarity of disulfides and the desired thioethers.

This guide prioritizes preemptive engineering —designing the reaction to make disulfide formation mechanistically impossible or chemically reversible—over simple "optimization."[1]

Module 1: Diagnostic Triage

Is my reaction failing due to disulfide formation?

Before altering conditions, confirm the failure mode. Disulfides are distinct from other byproducts (like homocoupled biaryls).[1]

Indicator Observation Interpretation
Visual Cue Reaction turns bright yellow/orange rapidly upon mixing.[1]High Probability. Disulfides are chromophores.[1] A rapid color change before heating suggests immediate oxidation of the thiol by O₂ or the catalyst.
TLC/LCMS Non-polar spot appears near the solvent front; Mass = 2 × [Thiol] - 2H.[1]Confirmed. Disulfides are significantly less polar than the parent thiol (loss of H-bond donor).[1]
¹H NMR Downfield shift of protons ortho to sulfur (approx +0.2–0.5 ppm vs thiol).[1]Structural Verification. The electron-withdrawing nature of the S-S bond deshields adjacent protons compared to the S-H bond.
Catalyst Death Reaction stalls at <10% conversion; Pd black precipitates.[1]Poisoning. High concentrations of disulfides or free thiols can bridge metal centers, forming inactive polymeric species [1].[1]
Module 2: The Palladium Protocol (Buchwald-Hartwig)

Issue: Thiols poison Pd catalysts and oxidize before coupling.

The Mechanistic Fork: In a standard cycle, the thiol must bind to the Pd(II)-Ar species. However, if oxygen is present, or if the reductive elimination is slow, the thiolates will dimerize.[1]

G Start Thiol / Thiolate (R-S⁻) Pd_Cycle Pd(II)-Ar Complex Start->Pd_Cycle Ligand Exchange Oxidation Oxidative Dimerization (O₂ or Metal-Promoted) Start->Oxidation Slow Elimination + Oxygen Coupling Reductive Elimination (C-S Bond Formation) Pd_Cycle->Coupling Fast Product Aryl Sulfide (Ar-S-R) Coupling->Product Disulfide Disulfide Byproduct (R-S-S-R) Oxidation->Disulfide Poison Catalyst Poisoning (Pd-S Polymers) Disulfide->Poison Irreversible Binding

Figure 1: The kinetic competition between productive coupling and oxidative failure.

Solution A: The "Trojan Horse" Strategy (In-Situ Deprotection)

Do not use free thiols.[1] Use Potassium Thioacetate (KSAc) or protected thiols.[1] The free thiolate is generated slowly inside the reaction vessel, keeping its concentration low and minimizing dimerization [2].

Protocol: Pd-Catalyzed Coupling with Thioacetate

  • Reagents: Aryl Halide (1.0 equiv), Potassium Thioacetate (1.2 equiv).[1]

  • Catalyst: Pd₂(dba)₃ (1–2 mol%) + Xantphos or Josiphos (2–4 mol%).[1]

    • Why: These ligands have large bite angles that accelerate reductive elimination, beating the disulfide formation rate [3].[1]

  • Base/Solvent: LiHMDS (2.0 equiv) in Toluene/Dioxane (1:1).[1]

  • Procedure:

    • Mix Aryl Halide, Catalyst, and Ligand in a sealed tube.[1]

    • Degas thoroughly (Argon sparge, 10 min).

    • Add Thioacetate and Base.[1]

    • Heat to 80–100°C. The base cleaves the acetyl group in situ, and the resulting thiolate is immediately captured by the Pd-Ar species.

Solution B: The "If You Can't Beat Them" Strategy

Use the Disulfide as the starting material.[2] Palladium (and Nickel) can oxidatively add into the S–S bond of a disulfide, effectively cleaving it to form the necessary Pd-S species without handling the smelly, unstable thiol [4].

  • Reagents: Aryl Halide + Diaryl Disulfide (0.5 equiv).

  • Reductant: Zinc dust (1.0 equiv) is often added to regenerate the active anionic sulfur species if the cycle requires it.

Module 3: The Copper Paradox (Chan-Lam Coupling)

Issue: Chan-Lam requires O₂ to reoxidize Cu(I) to Cu(II), but O₂ oxidizes thiols to disulfides.

This is the most common failure point. Standard Chan-Lam conditions (Cu(OAc)₂, O₂, Boronic Acid) will convert 90% of your thiol to disulfide before it couples.[1]

Protocol: Anaerobic Chan-Lam (The Stoichiometric Fix)

To prevent disulfide formation, you must remove oxygen.[1] This requires using stoichiometric Copper or a specific oxidant that ignores the sulfur.[1]

  • Reagents: Aryl Boronic Acid (1.5 equiv), Thiol (1.0 equiv).[1]

  • Mediator: Cu(OAc)₂ (1.1 equiv) .

    • Note: Yes, this is stoichiometric.[1] If catalytic turnover is required, use TEMPO as a co-oxidant instead of open air, as it is kinetically slower at oxidizing thiols than Cu-superoxide species [5].[1]

  • Solvent: DMSO or DMF (dry, degassed).

  • Procedure:

    • Combine reagents in a glovebox or under Argon.[1][3]

    • Heat to 60–80°C.[1]

    • Mechanism:[1][2][4][5][6][7][8][9] The reaction proceeds via transmetallation of Boron to Cu(II), followed by ligand exchange with Thiol.[1] Reductive elimination yields the sulfide and Cu(I).[1][10] Since no O₂ is present, the thiol cannot dimerize.[1]

Module 4: Remediation & Purification

The reaction worked, but I have 15% disulfide contamination. How do I fix it?

Separating Ar-S-R from Ar-S-S-Ar is difficult due to polarity similarities.[1] Chemical modification is the best purification method.[1]

The "Reduction-Extraction" Wash

Convert the non-polar disulfide back into the polar thiolate (salt) during workup, then wash it away.

  • Dissolve: Take the crude mixture in EtOAc/Ether.

  • Reduce: Add an aqueous solution of TCEP (Tris(2-carboxyethyl)phosphine) or Zn dust / dilute HCl .[1]

    • Chemistry: TCEP selectively reduces S-S bonds to S-H without touching the thioether (Ar-S-R) [6].[1]

  • Extract:

    • Wash the organic layer with 1M NaOH .[1]

    • The reduced thiol (Ar-SH) becomes the thiolate (Ar-S⁻ Na⁺) and moves to the aqueous layer.

    • The desired Aryl Sulfide (Ar-S-R) remains in the organic layer.

  • Dry & Concentrate: The organic layer is now disulfide-free.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use Sodium Borohydride (NaBH₄) to prevent disulfide formation during the reaction? A: Generally, no .[1] NaBH₄ will reduce your aryl halide or palladium catalyst (to Pd black) before it helps with the sulfur.[1] Use mild phosphine additives (like TPP) if compatible, but in situ generation (Module 2) is safer.[1]

Q: My thiol is volatile and smells terrible. How do I degas without losing it? A: Do not sparge the liquid after adding the thiol. Degas the solvent/catalyst mixture first, then add the thiol via syringe through a septum. Alternatively, use the Bunte Salt (sodium S-aryl thiosulfate) analogue; it is an odorless solid that releases the thiolate upon heating with a base [7].

Q: I'm using an alkyl thiol and getting low yields with Pd. Why? A: Alkyl thiolates are more nucleophilic and basic than aryl thiolates, leading to stronger poisoning of the Pd center (forming stable Pd(SR)₂ species that refuse to reductively eliminate).[1] Switch to a Ni-catalyst (e.g., Ni(bpy)Br₂) or use a bulky ligand like DtBPF to force the metal to release the product [8].

References
  • Catalyst Poisoning: Barañano, D., & Hartwig, J. F. (1995).[1] Carbon-Heteroatom Bond Forming Reductive Elimination.[1] Importance of Trapping Reagents and Unusual Electronic Effects.[1] Journal of the American Chemical Society.[1] Link[1]

  • Thioacetate Deprotection: Itoh, T., & Mase, T. (2005).[1] A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols.[1] Organic Letters. Link[1]

  • Ligand Selection (Josiphos): Fernández-Rodríguez, M. A., et al. (2006).[1] Highly Efficient and Selective Pd-Catalyzed C-S Coupling of Thiols with Aryl Halides. Journal of the American Chemical Society.[1] Link[1]

  • Disulfides as Reagents: Taniguchi, N. (2007).[1] Copper-catalyzed synthesis of diaryl sulfides from aryl boronic acids and diaryl disulfides.[1][3] The Journal of Organic Chemistry. Link[1]

  • Chan-Lam Oxidants: Qiao, J. X., & Lam, P. Y. S. (2011).[1] Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[1][7] Synthesis. Link[1]

  • TCEP Reduction: Burns, J. A., et al. (1991).[1] Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[1] The Journal of Organic Chemistry. Link[1]

  • Odorless Bunte Salts: Reeves, J. T., et al. (2006).[1] General and Efficient Catalytic Synthesis of Aryl Sulfides from Bunte Salts. Journal of the American Chemical Society.[1] Link[1]

  • Nickel Catalysis: Kampmann, S. S., et al. (2018).[1] Nickel-Catalyzed Thiolation of Aryl Halides. Chemistry – A European Journal.[1] Link[1]

Sources

Technical Support Center: Process Chemistry for (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the large-scale synthesis of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane , focusing on the robust Newman-Kwart Rearrangement (NKR) strategy. This route is selected for its scalability and ability to preserve the regiospecificity of the halogenation pattern, which is critical for downstream pharmaceutical applications (e.g., KRAS inhibitors).

Executive Summary

Scaling the synthesis of poly-substituted thioanisoles presents two primary challenges: regiochemical integrity and sulfur handling (odor/toxicity). For the target molecule, direct nucleophilic aromatic substitution (


) is often non-selective due to competing leaving groups (F vs. Br).

We recommend the Newman-Kwart Rearrangement (NKR) pathway starting from 5-bromo-2-fluoro-3-methoxyphenol . This route locks the sulfur position via an intramolecular rearrangement, avoiding the regioselectivity issues of transition-metal catalyzed cross-couplings (which risk reacting at the C5-Bromine).

Module 1: Synthetic Route & Critical Control Points (CCP)

The Recommended Pathway: Newman-Kwart Rearrangement

This protocol converts the phenol to the thiophenol equivalent (protected) and subsequently methylates it in situ to minimize free thiol exposure.

Step 1: O-Thiocarbamoylation Step 2: Thermal Rearrangement (The Critical Step) Step 3: Hydrolysis & In-situ S-Methylation

SynthesisRoute Start 5-Bromo-2-fluoro- 3-methoxyphenol Step1 Step 1: O-Thiocarbamoylation (NaH, Me2NC(S)Cl) Start->Step1 Activation Inter1 O-Aryl Thiocarbamate Step1->Inter1 Step2 Step 2: Newman-Kwart Rearrangement (230-250°C, Ph2O) Inter1->Step2 Heat (CCP 1) Inter2 S-Aryl Thiocarbamate Step2->Inter2 Migration Step3 Step 3: Hydrolysis + MeI (One-Pot) Inter2->Step3 Deprotection Final Target: (5-Bromo-2-fluoro-3- methoxyphenyl)(methyl)sulfane Step3->Final Methylation

Figure 1: Strategic workflow for the synthesis. Note that Step 2 requires high thermal input to overcome the activation energy of the intramolecular migration.[1]

Detailed Protocol Specifications
StepReagents & ConditionsCritical Control Points (CCP)
1. Activation NaH (1.2 eq), DMF, 0°C to RT. Add Dimethylthiocarbamoyl chloride (1.1 eq).Moisture Control: Strictly anhydrous. Incomplete deprotonation leads to low yield.
2. Rearrangement Diphenyl ether (solvent), 240°C, 4-6 hrs. OR Continuous Flow Reactor (280°C, 10 min).Temperature: Reaction stalls <220°C. Warning: Do not use Pd-catalysis here; it risks de-bromination at C5.
3. S-Methylation KOH (aq)/MeOH reflux; then cool to 0°C, add MeI (1.1 eq).Odor Control: Do not isolate the free thiol intermediate. Methylate directly in the hydrolysis pot.

Module 2: Troubleshooting Guide

Issue 1: Incomplete Rearrangement (Stalled Reaction)

Symptom: HPLC shows significant O-thiocarbamate (Starting Material for Step 2) remaining after 6 hours.

  • Root Cause: The activation barrier for NKR on electron-deficient rings (due to F and Br) is high. The internal temperature may be insufficient.

  • Solution:

    • Verify Temperature: Ensure internal probe reads >235°C. Refluxing diphenyl ether (bp 258°C) is ideal.

    • Concentration: Run at high concentration (1-2 M). This is a unimolecular reaction, but solvent effects (polarity) matter.[2]

    • Microwave/Flow: If batch heating fails, use a flow reactor at 280°C with 100 psi backpressure. This reduces residence time and degradation.

Issue 2: "Des-Bromo" Impurity Formation

Symptom: Mass spec shows M-78 peak (Loss of Bromine).

  • Root Cause: If using transition metal catalysts (Pd, Ni) to lower the NKR temperature, oxidative addition into the C-Br bond is occurring.

  • Solution:

    • Switch to Thermal NKR: Strictly avoid Pd/Ni catalysts for this specific substrate. The C5-Br bond is thermally stable at 250°C but chemically labile to Pd(0).

    • Radical Scavengers: If thermal debromination is suspected (rare), add 1% BHT (butylated hydroxytoluene).

Issue 3: Disulfide Dimer Impurity

Symptom: HPLC shows a late-eluting peak with 2x molecular weight.

  • Root Cause: Oxidation of the thiolate anion during the hydrolysis step before Methyl Iodide addition.

  • Solution:

    • Degas Solvents: Sparge MeOH and water with Nitrogen/Argon for 30 mins before hydrolysis.

    • Reducing Environment: Add 0.1 eq of Sodium Borohydride (

      
      ) or Triphenylphosphine (
      
      
      
      ) during the hydrolysis step to keep sulfur in the -S⁻ state.

Module 3: Safety & Handling (The "Stench" Factor)

Handling thiols and sulfides requires engineering controls to prevent facility contamination.

1. The "Kill Switch" Solution: Prepare a dedicated waste container with 10% Sodium Hypochlorite (Bleach) . All glassware, septa, and syringes contacting the sulfur stream must be soaked in this solution immediately after use. The bleach oxidizes the odoriferous sulfide to the odorless sulfoxide/sulfone.

2. Scrubber Setup: The reactor vent must pass through a two-stage scrubber:

  • Stage 1: 10% NaOH (Traps acidic gases like HBr/HCl).

  • Stage 2: 10-15% Bleach (NaOCl) (Oxidizes escaping sulfur volatiles).

3. Vapour Containment: Use a closed-system addition for Methyl Iodide (highly toxic) and ensure the reactor is under slight negative pressure or vented to a dedicated exhaust.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use


 with Sodium Thiomethoxide (NaSMe) on the starting material 5-bromo-2,3-difluoroanisole instead? 
A:  We advise against this. While theoretically possible, the regioselectivity is poor. The nucleophile (SMe⁻) will attack both the fluorine at C2 (ortho to OMe) and potentially the fluorine at C3 (if available) or displace the bromine. The NKR route guarantees the sulfur ends up exactly where the oxygen started.

Q: Why is the yield low in the first step (Thiocarbamoylation)? A: The phenol (5-bromo-2-fluoro-3-methoxyphenol) is sterically crowded and electron-poor.

  • Fix: Use NaH (Sodium Hydride) rather than weak bases like

    
    . Ensure the phenol is fully deprotonated (H2 evolution stops) before adding the thiocarbamoyl chloride. Use dry DMF as the solvent.
    

Q: How do I purify the final product? A: The target is a lipophilic solid/oil.

  • Workup: Dilute with MTBE, wash with 1M NaOH (removes unreacted phenol/thiol), then Bleach (trace odor removal), then Brine.

  • Crystallization: Attempt recrystallization from Heptane/EtOAc (9:1) if solid. If oil, high-vacuum distillation is possible but requires rigorous temperature control to avoid C-S bond cleavage.

References

  • Newman-Kwart Rearrangement Mechanism & Scope

    • Lloyd-Jones, G. C., et al.[3] "Kinetics and Mechanism of the Newman-Kwart Rearrangement."[2] Angew.[3][4] Chem. Int. Ed.2009 , 48, 7612.[3]

  • Thermal Rearrangement Conditions

    • Kwart, H., & Evans, E. R.[3] "The Vapor Phase Rearrangement of Thioncarbonates and Thioncarbamates." J. Org.[3] Chem.1966 , 31, 410.[3]

  • Synthesis of Fluorinated Thiophenols (Analogous Chemistry)

    • BenchChem Technical Notes. "Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol."[5] (Provides context on handling similar halogenated phenols).

  • Commercial Availability of Precursor

    • 5-Bromo-2-fluoro-3-methoxyphenol (CAS 1782384-98-8).

Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel in a fume hood with appropriate PPE.

Sources

Validation & Comparative

Chemoselective Reactivity Guide: Bromo vs. Fluoro Substituents in (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of advanced pharmaceutical intermediates and functional materials, polyhalogenated arenes offer highly programmable scaffolds for sequential functionalization. (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane is a prime example of such a scaffold. For synthetic chemists, the fundamental challenge—and opportunity—lies in exploiting the orthogonal reactivity profiles of its bromo (-Br) and fluoro (-F) substituents.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system governed by thermodynamic and kinetic rules. This guide provides an objective, data-driven comparison of the C–Br and C–F bonds within this specific electronic environment, detailing how to chemoselectively functionalize the bromo group while preserving the valuable fluoro-substituent for downstream applications.

Molecular Profiling & Electronic Environment

To understand the reactivity of this molecule, we must map its electronic topology. The benzene ring is 1,2,3,5-tetrasubstituted:

  • C1: Methylsulfane (-SMe)

  • C2: Fluoro (-F)

  • C3: Methoxy (-OMe)

  • C5: Bromo (-Br)

The Causality of Reactivity: The fluoro group at C2 is flanked by two strong resonance-donating groups (-SMe and -OMe). This localized electron density significantly strengthens the already robust C–F bond, rendering it virtually inert to oxidative addition or nucleophilic attack[1]. Conversely, the bromo group at C5 sits meta to both the -SMe and -OMe groups, meaning it does not receive their direct resonance (+R) electron donation. Furthermore, it is para to the highly electronegative fluoro group. The inductive electron withdrawal (-I) from the para-fluoro group subtly lowers the electron density at C5. This lowered LUMO energy at the C5–Br bond kinetically facilitates the oxidative addition of low-valent transition metals, making it an exceptional electrophilic site[2].

Mechanistic Divergence: Bromo vs. Fluoro Reactivity

Palladium-Catalyzed Cross-Coupling

In standard cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), reactivity is dictated by the Bond Dissociation Energy (BDE) of the carbon-halogen bond. The C–Br bond (~81 kcal/mol) undergoes facile oxidative addition with Pd(0)[3]. The C–F bond (~116 kcal/mol) is thermodynamically inaccessible under these conditions[1]. Consequently, the reactivity order strictly follows –I > –Br > –OTf > –Cl >>> –F[2].

Halogen-Lithium Exchange

Organolithium reagents (like n-BuLi) undergo rapid, kinetically controlled halogen-metal exchange with aryl bromides at cryogenic temperatures (-78 °C)[4]. While fluoro groups can direct ortho-lithiation (deprotonation) due to their electronegativity, the rate of lithium-halogen exchange at the C–Br bond is orders of magnitude faster. Thus, treatment with n-BuLi exclusively yields the C5-aryllithium intermediate[4].

Nucleophilic Aromatic Substitution (S_NAr)

While fluorine is typically an excellent leaving group in S_NAr reactions, this pathway requires a highly electron-deficient ring (e.g., activated by ortho/para nitro groups). Because the (5-bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane ring is electron-rich, S_NAr at the C–F bond is completely suppressed.

Quantitative Reactivity Comparison

To guide experimental design, the following table summarizes the comparative metrics of the two halogen sites:

Property / MetricBromo Group (-Br)Fluoro Group (-F)
Position in Scaffold C5C2
Bond Dissociation Energy (BDE) ~81 kcal/mol~116 kcal/mol
Electronic Influence on Ring Weakly Withdrawing (-I)Strongly Withdrawing (-I), Donating (+R)
Pd(0) Oxidative Addition Rate Extremely Fast (Primary Reaction Site)Inert (Acts as a spectator)
Organolithium Reactivity Instantaneous Halogen-Metal ExchangeUnreactive toward exchange
Chemoselectivity Factor >99% targeted functionalization>99% retention in standard protocols

Visualizing Chemoselectivity

The following diagrams map the divergent pathways and the catalytic logic governing this scaffold.

Reactivity A (5-Bromo-2-fluoro-3-methoxyphenyl) (methyl)sulfane B Pd-Catalyzed Cross-Coupling A->B Pd(0), Ar-B(OH)2 C Halogen-Lithium Exchange A->C n-BuLi, -78°C E C-Br Cleaved C-F Retained B->E Oxidative Addition F C-Li Formed at C5 C-F Retained C->F Kinetic Control

Caption: Divergent chemoselective pathways for the bromo and fluoro substituents.

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Cleavage of C-Br (C-F is inert) Trans Trans- metalation OxAdd->Trans Ar-Pd(II)-Br RedElim Reductive Elimination Trans->RedElim Ar-Pd(II)-R RedElim->Pd0 Release of Coupled Product

Caption: Palladium catalytic cycle illustrating exclusive oxidative addition at the C-Br bond.

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodologies are designed with internal controls to verify that the C–Br bond has reacted while the C–F bond remains untouched.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Arylate the C5 position while retaining the C2 fluoro group. Causality of Reagents: We utilize Pd(PPh₃)₄ because it is sufficiently electron-rich to activate the C–Br bond but lacks the specialized, bulky architecture required to inadvertently activate C–F bonds. K₂CO₃ is chosen as a mild base to prevent the cleavage of the -SMe group.

  • Setup: In an oven-dried Schlenk flask under argon, combine (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) followed by degassed Toluene/H₂O (4:1 v/v).

  • Reaction: Heat the biphasic mixture to 90 °C for 12 hours with vigorous stirring.

  • Self-Validating Analysis (GC-MS): The starting material exhibits a characteristic 1:1 isotopic doublet at m/z 250/252 due to the ⁷⁹Br/⁸¹Br isotopes. Upon successful coupling, this doublet will disappear, replaced by a single molecular ion peak at m/z 248 (C₁₄H₁₃FOS). The retention of the 19 Da mass contribution from fluorine definitively proves chemoselectivity.

Protocol B: Regioselective Halogen-Lithium Exchange

Objective: Generate a C5-nucleophile for electrophilic trapping. Causality of Conditions: The reaction must be performed at -78 °C. Halogen-metal exchange is kinetically controlled and near-instantaneous at this temperature. Allowing the reaction to warm up could invite thermodynamic equilibration or unwanted ortho-lithiation directed by the -F or -OMe groups.

  • Setup: Dissolve the starting material (1.0 equiv) in anhydrous THF under strictly inert conditions (Argon). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (1.05 equiv, 1.6 M in hexanes). Stir for 15 minutes at -78 °C.

  • Electrophilic Quench (Control Experiment): To validate the regiochemistry, quench the reaction with an excess of Methanol-d₄ (CD₃OD) rather than a standard electrophile.

  • Self-Validating Analysis (GC-MS & NMR): GC-MS will show a mass shift to m/z 173 (C₈H₈DFOS), compared to the protonated byproduct at m/z 172. ¹⁹F NMR will show the retention of the fluorine signal, and ¹H NMR will confirm the specific disappearance of the C5 proton signal, validating that the lithium-halogen exchange occurred exclusively at the bromo site.

References

  • Wikipedia Contributors. "Metal–halogen exchange." Wikipedia, The Free Encyclopedia.[Link][4]

  • Frontiers in Chemistry. "Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review." Frontiers.[Link][1]

  • National Center for Biotechnology Information. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." PMC.[Link][2]

Sources

Comparative Guide: Crystal Structure & Solid-State Architecture of Poly-Substituted Thioanisoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis and comparison of the crystal structure of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane , a highly functionalized thioanisole derivative. This scaffold is critical in medicinal chemistry as a pharmacophore for kinase inhibitors and in materials science for halogen-bonded supramolecular assemblies.

Executive Summary

The target molecule, (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (hereafter BFM-SMe ), represents a class of "chalcogen-decorated" arenes where steric and electronic effects compete. Unlike its oxygen analogue (the anisole derivative) or the non-fluorinated variant, BFM-SMe exhibits unique conformational locking due to the Intramolecular Chalcogen Bond (


)  and Halogen Bonding (

)
.

This guide compares BFM-SMe against two primary alternatives used in structure-activity relationship (SAR) studies:

  • Alternative A (Oxygen Isostere): 5-Bromo-2-fluoro-1,3-dimethoxybenzene.

  • Alternative B (Des-fluoro): 3-Bromo-5-methoxythioanisole.

Structural Characterization & Comparison

The performance of these molecules in solid-state packing and biological binding is dictated by their ability to adopt planar vs. twisted conformations.

Comparative Structural Metrics
FeatureTarget: BFM-SMe Alt A: Oxygen Isostere Alt B: Des-fluoro Impact on Performance
Pendant Group

(Thiomethyl)

(Methoxy)

Lipophilicity & Metabolic Stability : SMe increases

and metabolic resistance compared to OMe.
Bond Angle (

)

(Acute)

(Obtuse)

Steric Bulk : The sharper angle of Sulfur creates a different steric profile in enzyme pockets.
Conformation Planar / Quasi-Planar TwistedTwisted

Interaction
: The 2-Fluoro substituent locks the SMe group via a non-covalent

contact (

), reducing entropic penalty upon binding.
Intermolecular Forces

(Type II)


Crystal Packing : BFM-SMe favors halogen-bonded 1D chains, crucial for material density.
Key Mechanistic Insight: The "Fluoro-Lock" Effect

In BFM-SMe, the sulfur atom acts as a nucleophile and the ortho-fluorine as a weak electrophile (or vice versa depending on the


-hole). This creates a conformationally locked system .
  • Without F (Alt B): The

    
     group rotates freely, increasing the entropic cost of binding to a protein target.
    
  • With F (Target): The structure is pre-organized, often improving potency in drug candidates.

Experimental Protocols

To validate these structural claims, high-quality single crystals must be grown. The presence of the heavy Bromine atom facilitates structure solution via the Heavy Atom Method or SAD (Single-wavelength Anomalous Diffraction).

Protocol A: Synthesis of BFM-SMe

Rationale: Direct methylation of the thiol is preferred over


 to prevent side reactions with the bromine.
  • Precursor: Start with 5-bromo-2-fluoro-3-methoxybenzenethiol .

  • Deprotonation: Dissolve precursor (1.0 eq) in anhydrous DMF at

    
    . Add 
    
    
    
    (1.5 eq) or
    
    
    (1.1 eq). Stir for 30 min.
  • Methylation: Add Iodomethane (MeI) (1.1 eq) dropwise. The bulky Sulfur is highly nucleophilic; reaction completes in

    
    .
    
  • Workup: Quench with water, extract with EtOAc. Wash with brine to remove DMF.

  • Purification: Flash column chromatography (Hexane/EtOAc 95:5). The product is a low-melting solid or oil.

Protocol B: Crystallization (Vapor Diffusion)

Rationale: Slow evaporation often yields oils for thioanisoles. Vapor diffusion provides the thermodynamic control needed for X-ray quality crystals.

  • Inner Vial: Dissolve

    
     of pure BFM-SMe in 
    
    
    
    of Dichloromethane (DCM) (Good solvent).
  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing

    
     of Pentane  or Hexane  (Anti-solvent).
    
  • Equilibration: Seal the outer jar tightly. Store at

    
     in the dark.
    
  • Timeline: Colorless block-like crystals appear within 48–72 hours.

    • Note: If oiling occurs, seed with a micro-crystal or scratch the glass surface.

Visualizing the Structural Determination Workflow

The following diagram illustrates the critical path from synthesis to refined crystal structure, highlighting the decision points for quality control.

G cluster_QC Quality Control Loop Synth Synthesis (Methylation) Purify Purification (Flash Chrom.) Synth->Purify >98% Purity Cryst Crystallization (Vapor Diffusion) Purify->Cryst Dissolve in DCM Screen Microscopy Screening Cryst->Screen 48-72 hrs Screen->Cryst Oiling/Twinned XRD X-Ray Diffraction (Mo-Kalpha) Screen->XRD Single Crystal Solve Structure Solution (SHELXT/SHELXL) XRD->Solve Collect Data

Caption: Workflow for generating and solving the crystal structure of BFM-SMe. Blue nodes indicate analytical/synthesis steps; Yellow/Red indicate physical manipulation; Black indicates computational refinement.

Crystallographic Data Analysis (Expected)

When analyzing the generated CIF (Crystallographic Information File), compare your data against these representative parameters for brominated thioanisoles.

ParameterRepresentative Value RangeSignificance
Space Group

or

Centrosymmetric groups are favored (

of organic crystals).
Z (Molecules/Cell) 4 (Monoclinic) or 2 (Triclinic)Indicates packing efficiency.
C-S Bond Length

Shorter than typical C-S due to conjugation with the aromatic ring.

Bond

Standard fluoro-arene length.

Distance

Look for "Type II" halogen bonding (angles

).

Data Validation Check:

  • R-Factor (

    
    ):  Should be 
    
    
    
    for publishable quality.
  • Goodness of Fit (S): Should be close to 1.0.

  • CheckCIF: Ensure no "Level A" alerts regarding void spaces or missing hydrogen atoms.

References

  • Vertex AI Search. (2025). Crystal structure analysis of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane and analogues. Retrieved from 1.

  • Choi, H. D., Seo, P. J., & Lee, U. (2013). 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran. Acta Crystallographica Section E. Retrieved from 2.

  • BenchChem. (n.d.). Synthesis and Properties of Methyl 5-bromo-3-methoxythiophene-2-carboxylate. Retrieved from 3.

  • ChemicalBook. (2025).[4] Product Profile: (5-bromo-3-chloro-2-fluoro-4-methylphenyl)(methyl)sulfane.[5] Retrieved from 5.[5]

Sources

analytical techniques for the characterization of aryl sulfides

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Techniques for the Characterization of Aryl Sulfides: A Comparative Guide

Aryl sulfides (thioethers) are ubiquitous in modern pharmaceutical chemistry, serving as critical pharmacophores in therapeutics such as the multimodal antidepressant vortioxetine[1]. However, the electron-rich nature of the sulfur atom introduces significant analytical challenges. Aryl sulfides are highly susceptible to oxidative degradation, rapidly forming sulfoxides and sulfones under stress conditions[2]. Furthermore, process-related synthesis often generates positional isomers that exhibit identical mass-to-charge ratios, complicating impurity profiling[3].

As a Senior Application Scientist, I approach the characterization of aryl sulfides not as a single assay, but as a self-validating orthogonal system. This guide objectively compares High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing actionable, field-proven methodologies for robust structural elucidation.

Objective Comparison of Characterization Techniques

To build a comprehensive degradation or impurity profile, relying on a single analytical technique is a critical failure point. Each instrument provides a specific vector of data; understanding the causality behind why we select each technique ensures a highly rigorous analytical package.

Table 1: Quantitative Comparison of Analytical Techniques for Aryl Sulfides

TechniquePrimary UtilitySensitivityStructural SpecificityCausality for Selection
HPLC-DAD Purity & QuantificationModerate (µg/mL)Low (Retention Time/UV)High reproducibility; UV absorption allows for accurate mass balance calculations of the parent API against its degradation products[1].
LC-ESI-HRMS Trace Impurity ProfilingHigh (ng/mL)Moderate (Mass/Fragmentation)Sub-ppm mass accuracy definitively identifies precise oxidation states (e.g., +16 Da mass shifts for sulfoxides)[4].
1H/13C NMR Unambiguous ElucidationLow (mg/mL)High (Atomic Connectivity)Differentiates positional isomers and confirms the exact site of oxidation where MS fragmentation patterns are identical[5].
  • HPLC-DAD is the workhorse for quantitative recovery. Causality: By monitoring specific isosbestic points, we can ensure that the loss of the parent aryl sulfide stoichiometrically matches the appearance of degradation products[6].

  • LC-HRMS (QTOF) is the definitive tool for trace profiling. Causality: High-resolution mass analyzers (like Time-of-Flight) provide the exact elemental composition of unknowns. For aryl sulfides, oxidation is immediately flagged by precise mass shifts of +15.9949 Da (sulfoxide) or +31.9898 Da (sulfone)[4].

  • NMR is the ultimate arbiter of molecular geometry. Causality: While LC-MS can identify that an oxidation event occurred, NMR is required to confirm where it occurred on the molecule, or to differentiate between process-related positional isomers of the thioether linkage[5].

Analytical Strategy & Workflow

To prevent false positives during characterization, the analytical workflow must integrate these techniques sequentially.

G cluster_analysis Orthogonal Analytical Characterization Start Aryl Sulfide API (e.g., Vortioxetine) Stress Forced Degradation (Oxidative Stress) Start->Stress Stability Testing HPLC HPLC-DAD Quantification & Purity Stress->HPLC Aliquot 1 LCMS LC-ESI-HRMS Trace Impurity Profiling Stress->LCMS Aliquot 2 NMR 1H/13C NMR Isomer Elucidation Stress->NMR Isolated Impurity Validation Self-Validating Data Synthesis (Structure Confirmation) HPLC->Validation LCMS->Validation NMR->Validation

Fig 1: Orthogonal analytical workflow for aryl sulfide degradation characterization.

Self-Validating Experimental Protocol: Oxidative Degradation Profiling

To ensure data integrity, a protocol must include internal checks. In this workflow, we use vortioxetine as a model aryl sulfide. The causality behind this specific design is to generate a controlled degradation profile (targeting 10-20% degradation) to prevent secondary degradation cascades that obscure the primary oxidation pathway[1].

Step 1: Sample Preparation & Controlled Oxidative Stress
  • Control Sample: Prepare 1.0 mg/mL of the aryl sulfide in methanol:water (50:50, v/v).

    • Causality: Establishes the baseline purity and retention time without oxidative interference.

  • Stressed Sample: Treat 1.0 mg/mL of the API with 3% H₂O₂ at room temperature for 2 hours[6].

    • Causality: 3% H₂O₂ provides a mild oxidative environment, selectively targeting the electron-rich thioether sulfur to form the sulfoxide without cleaving the molecular skeleton.

  • Quenching (Critical Step): Add a stoichiometric excess of sodium thiosulfate to the stressed sample before injection.

    • Causality: Quenching residual peroxide prevents on-column oxidation. Without this step, the API may oxidize inside the heated MS source, creating a false positive that suggests the bulk drug has degraded when it hasn't.

Step 2: LC-HRMS Analytical Conditions
  • Column: Polar-RP or C18 (100 x 2.1 mm, 1.8 µm).

    • Causality: A polar-embedded stationary phase prevents secondary interactions between basic moieties (like secondary amines) and residual silanols, ensuring sharp, symmetrical peaks[1].

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

    • Causality: Formic acid acts as an ion-pairing agent to improve peak shape and provides the necessary protons for efficient positive electrospray ionization (ESI+)[4].

  • MS Parameters: ESI+ mode, mass range m/z 100-1000. Precursor ion selection width of 1.2 Da for MS/MS[4].

Data Interpretation & Causality

When analyzing the LC-HRMS data, the primary indicator of aryl sulfide degradation is the emergence of distinct peaks exhibiting specific mass shifts.

Table 2: LC-HRMS Oxidative Degradation Data (Vortioxetine Model)

CompoundFormulaTheoretical [M+H]⁺Observed m/zMass ShiftIdentification
Vortioxetine (API) C₁₈H₂₂N₂S299.1576299.1580N/AParent Aryl Sulfide
DP-1 (Sulfoxide) C₁₈H₂₂N₂OS315.1526315.1519+15.9943 DaPrimary Oxidation Product[4]
DP-2 (Sulfone) C₁₈H₂₂N₂O₂S331.1475331.1475+31.9899 DaSecondary Over-oxidation

Interpreting Mass Errors: Notice that the observed m/z for DP-1 (315.1519) slightly deviates from the theoretical mass. Causality: The resolution of Time-of-Flight (TOF) analyzers tends to decrease from high to low m/z values. Therefore, mass errors (> 5 ppm) are expected to be slightly higher for low-mass product ions during MS/MS fragmentation[4].

Once these masses are identified, the degraded impurities must be isolated via preparative HPLC and subjected to 1H/13C NMR. The NMR spectra will confirm the oxidation state by revealing characteristic downfield chemical shifts of the protons adjacent to the newly formed electron-withdrawing sulfoxide/sulfone groups, finalizing the self-validating loop[5].

References

  • Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI.
  • Vortioxetine Impurity 3 | CAS 508233-82-7. Veeprho.
  • Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degrad
  • Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods. Academia.edu.
  • Cleavable and Tunable Cysteine-Specific Arylation Modification by Aryl Thioethers. The Royal Society of Chemistry.
  • Sodium Perborate Monohydr

Sources

A Senior Application Scientist's Guide to Catalytic Systems for Aryl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Aryl Sulfide Motif

The aryl sulfide linkage is a cornerstone in modern chemistry, prominently featured in a multitude of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Molecules containing this C–S bond exhibit a wide range of biological activities, acting as agents against cancer, HIV, inflammation, and Alzheimer's disease.[1][3] Despite their prevalence, the synthesis of aryl sulfides is not trivial. The very nature of sulfur, with its strong coordinating properties, has historically been known to "plague" or poison transition metal catalysts, hindering the efficiency of cross-coupling reactions.[1][4][5][6] This has made the development of robust, tolerant, and efficient catalytic systems a paramount goal in synthetic chemistry.

This guide provides a comparative analysis of the primary catalytic systems employed for aryl sulfide synthesis. We will move beyond simple protocols to explore the causality behind catalyst selection, compare performance based on experimental data, and provide detailed, field-proven methodologies for researchers in drug discovery and chemical development.

A Comparative Overview of Leading Catalyst Classes

The journey from early, often harsh and inefficient methods to the current state-of-the-art has been marked by the strategic evolution of transition metal catalysts.[6] Palladium, nickel, and copper form the triad of metals that dominate this field, with photoredox catalysis emerging as a powerful, modern alternative.

Palladium-Based Catalysts: The Versatile Workhorse

Palladium catalysis represents the most mature and broadly applied technology for C–S cross-coupling. The first significant report by Migita in 1978 utilized Pd(PPh₃)₄ but was limited by high temperatures and a narrow substrate scope.[1][4] The modern era of palladium catalysis was ushered in by the development of sophisticated phosphine ligands that enhance catalyst stability and activity.

  • Mechanism & Ligand Choice: The generally accepted mechanism for palladium-catalyzed C-S coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, coordination of the thiol followed by deprotonation (or transmetalation with a pre-formed thiolate), and reductive elimination to yield the aryl sulfide and regenerate the Pd(0) catalyst.[7][8] The choice of ligand is critical. Early reactions with monodentate phosphine ligands were often sluggish.[4] The breakthrough came with bulky, electron-rich bidentate phosphine ligands like 1,1′-Bis(diphenylphosphino)ferrocene (DPPF) and Xantphos, which accelerate the reductive elimination step and stabilize the catalytic intermediates.[1][4][9] For instance, Buchwald's work demonstrated that the bidentate DiPPF ligand was optimal for the efficient synthesis of biarylsulfides from challenging aryl chlorides.[1]

  • Performance & Scope: Palladium catalysts are highly effective for coupling aryl iodides and bromides with a wide range of alkyl and aryl thiols.[4] Systems using ligands like DPPF in combination with a mild base such as N,N-Diisopropylethylamine (DIPEA) have proven tolerant of a vast array of sensitive functional groups, including hydroxyls, aminos, and even formyl groups.[4] While highly effective, the cost of palladium and specialized ligands can be a consideration for large-scale synthesis.

Nickel-Based Catalysts: The Economical Powerhouse

As a more earth-abundant and cost-effective alternative to palladium, nickel has gained significant traction.[10] Nickel catalysts often excel where palladium systems falter, particularly in the activation of less reactive but more readily available aryl chlorides and phenol derivatives like mesylates.[1][11]

  • Mechanism & Reactivity: Nickel's catalytic cycle is analogous to palladium's but with distinct reactivity patterns.[11] Ni(0) is a more potent reductant than Pd(0), facilitating the oxidative addition of recalcitrant electrophiles. Cristau and co-workers reported an early nickel-catalyzed process using a bidentate phosphine ligand, though it required high temperatures.[1]

  • Thiol-Free Innovations: A groundbreaking recent development is the nickel-catalyzed aryl exchange reaction.[12][13] This strategy avoids the use of odorous and often toxic thiols altogether.[13][14] Using a Ni/dcypt (dicyclohexyl(2',6'-(isopropoxy)-[1,1'-biphenyl]-2-yl)phosphine) catalyst system, an aryl group from a stable, non-volatile sulfide donor like 2-pyridyl sulfide can be exchanged with an aryl group from an electrophile (e.g., an aromatic ester or aryl halide).[3][13][14] Mechanistic studies suggest a unique pathway involving simultaneous oxidative addition of both the aryl sulfide and the aryl electrophile to the nickel center, followed by ligand exchange and reductive elimination.[12][13] This approach represents a significant step towards greener and more user-friendly synthetic routes.

Copper-Based Catalysts: The Classical and Resurgent Option

Copper-catalyzed C–S bond formation, rooted in the classical Ullmann condensation, is the oldest method. While traditional Ullmann reactions required harsh conditions, modern copper catalysis employs ligands to facilitate the reaction under milder temperatures.[10]

  • Performance & Niche Applications: Copper catalysts are generally less expensive than palladium systems and are effective for a range of aryl halides and thiols.[10][15] They have found particular utility in specific applications where other metals may be less effective. For example, copper(II) acetate has been used to promote the S-cyclopropylation of thiophenols with cyclopropylboronic acid, a valuable transformation for introducing the cyclopropyl motif.[16] Furthermore, recent advances in heterogeneous catalysis have utilized single-atom copper catalysts (Cu₁/CeOₓ) for the S-arylation of elemental sulfur, showcasing high efficiency and selectivity.[17][18]

Photoredox Catalysis: The Modern, Light-Driven Approach

Visible-light photoredox catalysis has emerged as a powerful strategy for forming C–S bonds under exceptionally mild conditions, often at room temperature.[19] This approach circumvents the need for strong bases and high heat typically associated with transition metal catalysis.

  • Mechanism: These reactions operate through a different mechanistic paradigm. Instead of the oxidative addition/reductive elimination cycle, they often proceed via single-electron transfer (SET) pathways. In one common mechanism, a photocatalyst (e.g., an iridium complex or an organic dye) is excited by visible light and facilitates the formation of a thiyl radical from a thiol.[20][21] This radical then couples with an aryl radical, which can be generated from an aryl halide. An alternative metal-free pathway involves the formation of an electron-donor-acceptor (EDA) complex between a thiolate anion and an aryl halide, which upon absorbing light, undergoes electron transfer to generate the radical intermediates for coupling.[19]

  • Advantages: The primary advantage is the mild reaction conditions, which enhances functional group tolerance.[19][21] This method allows for the direct C-H functionalization of electron-rich arenes, avoiding the need for pre-functionalized starting materials, which is a significant step towards atom economy.[20]

Comparative Performance Data

The choice of catalyst is dictated by the specific substrates, desired functional group tolerance, and economic considerations. The following table summarizes the general performance characteristics of the major catalyst classes.

Catalyst ClassTypical Metal/LigandAryl Electrophile ScopeSulfur Source ScopeTypical ConditionsKey AdvantagesKey Limitations
Palladium Pd(OAc)₂ or Pd₂(dba)₃ / DPPF, Xantphos, SPhosI > Br >> Cl, OTfAlkyl & Aryl Thiols, Disulfides80-120 °C, Mild to Strong Base (e.g., DIPEA, NaOtBu)Broad functional group tolerance, highly reliable, well-understood.[1][4]Cost of metal and ligands, potential for catalyst poisoning.[4][6]
Nickel NiCl₂(dppp), Ni(OAc)₂/dcyptCl, Br, I, OMs, EstersAlkyl & Aryl Thiols, Aryl Sulfide Donors100-150 °C, Strong Base (e.g., Na₃PO₄)Lower cost, excellent for aryl chlorides, enables thiol-free methods.[1][3][13]Often requires higher temperatures, can be sensitive to air/moisture.
Copper CuI, Cu₂O, Cu(OAc)₂ / Phenanthroline, ProlineI, BrAlkyl & Aryl Thiols, Boronic Acids, Elemental S100-120 °C, Strong Base (e.g., Cs₂CO₃)Low cost, useful for specific transformations (e.g., S-cyclopropylation).[16][22]Often requires higher catalyst loading and strong bases.[23]
Photoredox Ir or Ru complexes, Organic Dyes (e.g., Rose Bengal)I, Br, Diazonium Salts, Electron-rich Arenes (C-H)Alkyl & Aryl Thiols, DisulfidesRoom Temperature, Mild BaseExceptionally mild conditions, excellent functional group tolerance, enables C-H activation.[19][20]Limited to photochemically active substrates, may require stoichiometric oxidants.[20]

Mechanistic Insights and Workflow Visualization

Understanding the underlying mechanism is crucial for troubleshooting and optimizing reactions. The classical palladium-catalyzed cross-coupling cycle serves as a foundational model for many transition-metal-catalyzed reactions.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)-X (L)₂ oxidative_addition->pd2_intermediate thiol_coordination Thiolate Coordination (R-S⁻) pd2_intermediate->thiol_coordination R-SH + Base (-HX) pd2_thiolate Ar-Pd(II)-SR (L)₂ thiol_coordination->pd2_thiolate reductive_elimination Reductive Elimination pd2_thiolate->reductive_elimination reductive_elimination->pd0 product Ar-S-R (Product) reductive_elimination->product

Caption: General catalytic cycle for Palladium-catalyzed C–S cross-coupling.

A systematic approach is essential when developing or optimizing a C-S coupling protocol. The following workflow illustrates a logical progression from reaction setup to final analysis.

Experimental_Workflow cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_execution 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis setup_vessel Select Reaction Vessel (e.g., Schlenk tube) add_solids Add Solids: Catalyst Precursor Ligand Base Aryl Halide setup_vessel->add_solids add_liquids Add Liquids: Degassed Solvent Thiol add_solids->add_liquids heating Heat to Target Temperature (Oil Bath) add_liquids->heating stirring Stir Vigorously heating->stirring monitoring Monitor Progress (TLC, GC-MS) stirring->monitoring quench Cool to RT Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry_purify Dry Organic Layer Purify (e.g., Column Chromatography) extract->dry_purify characterization Characterize Product (NMR, MS, etc.) dry_purify->characterization yield_calc Calculate Yield characterization->yield_calc

Caption: Standard experimental workflow for catalyst screening and optimization.

Field-Proven Experimental Protocols

The following protocols are presented as robust starting points for researchers. They are designed to be self-validating, with clear steps and rationales.

Protocol 1: General Procedure for Pd/DPPF-Catalyzed S-Arylation

This protocol is adapted from a highly reliable method utilizing a mild base, making it suitable for substrates with sensitive functional groups.[4] The choice of DPPF as a ligand provides a good balance of reactivity and stability for a range of aryl bromides.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 1,1′-Bis(diphenylphosphino)ferrocene (DPPF)

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Thiol (1.2 mmol, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Dimethylformamide (DMF) (3-5 mL)

  • Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: To the reaction vessel under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and DPPF (0.024 mmol, 2.4 mol%). The slight excess of ligand helps ensure the formation of the active catalytic species and prevent palladium black precipitation.

  • Reagent Addition: Add the aryl bromide (1.0 mmol). If it is a solid, add it with the catalyst.

  • Solvent and Base Addition: Add anhydrous, degassed DMF (3-5 mL) via syringe, followed by DIPEA (2.0 mmol). Stir the mixture for 5 minutes at room temperature to ensure dissolution and pre-formation of the catalyst.

  • Thiol Addition: Add the thiol (1.2 mmol) via syringe. The use of a slight excess of the thiol ensures complete consumption of the limiting aryl halide.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then brine (15 mL). The aqueous washes remove the DMF and DIPEA-hydrobromide salt.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure aryl sulfide.

Protocol 2: Thiol-Free Aryl Sulfide Synthesis via Ni-Catalyzed Aryl Exchange

This protocol showcases a modern, thiol-free approach adapted from the work of Yamaguchi and coworkers.[13][14] It is particularly valuable for applications where the use of thiols is undesirable.

Materials:

  • Nickel(II) Acetate (Ni(OAc)₂) (0.1 mmol, 10 mol%)

  • dcypt ligand (0.15 mmol, 15 mol%)

  • Zinc powder (<10 micron, activated) (0.2 mmol, 20 mol%)

  • Aromatic Ester or Aryl Halide (1.0 mmol, 1.0 equiv)

  • 2-Pyridyl Sulfide derivative (e.g., 2-(p-tolylthio)pyridine) (1.2 mmol, 1.2 equiv)

  • Sodium Phosphate (Na₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (4 mL)

  • Glovebox or Schlenk line for inert atmosphere handling

Procedure:

  • Vessel Preparation: Inside a glovebox, add Ni(OAc)₂ (10 mol%), dcypt (15 mol%), zinc powder (20 mol%), and Na₃PO₄ (2.0 equiv) to an oven-dried reaction vial equipped with a stir bar. The zinc serves as a reductant to generate the active Ni(0) species from the Ni(II) precatalyst.

  • Reagent Addition: Add the aryl electrophile (1.0 mmol) and the 2-pyridyl sulfide donor (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (4 mL).

  • Reaction Execution: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated aluminum heating block at 150 °C. Stir vigorously for 24 hours. The high temperature is necessary to drive the C-S and C-O/C-X bond cleavage/formation steps.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and zinc.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the desired aryl sulfide.

Conclusion and Future Outlook

The synthesis of aryl sulfides has evolved from a challenging endeavor to a highly refined and versatile set of methodologies. Palladium catalysts remain the gold standard for reliability and broad functional group tolerance. Nickel catalysts provide a powerful, economic alternative, especially for activating challenging electrophiles, and are at the forefront of innovative thiol-free strategies. Copper continues to be a cost-effective choice with utility in specific applications, while photoredox catalysis offers unparalleled mildness for sensitive substrates.

The future of C-S bond formation will likely focus on several key areas:

  • Sustainability: Developing catalysts based on more earth-abundant, non-toxic metals like iron.[4]

  • Broader Scope: Designing systems that can activate even more challenging bonds under milder conditions.

  • Thiol-Free Reagents: Expanding the library of stable, odorless sulfur surrogates to completely avoid the use of thiols.[14]

  • Biocatalysis: Harnessing enzymes for enantioselective C-S bond formation, a current frontier with immense potential.

By understanding the comparative strengths and mechanistic underpinnings of each catalytic system, researchers are now better equipped than ever to select the optimal strategy for synthesizing the vital aryl sulfide motifs that drive innovation in medicine and materials science.

References

  • Doucet, H. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 16(9), 7881-7937. [Link]

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  • Schmink, J. R., Baker Dockrey, S. A., Zhang, T., Chebet, N., van Venrooy, A., Sexton, M., Lew, S. I., Chou, S., & Okazaki, A. (2016). Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3-Oxathiolanes As Vinyl Sulfide Surrogates. Organic Letters, 18(24), 6360-6363. [Link]

  • Isshiki, R., Kurosawa, M. B., Muto, K., & Yamaguchi, J. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society, 143(27), 10333-10340. [Link]

  • Isshiki, R., Kurosawa, M. B., Muto, K., & Yamaguchi, J. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society, 143(27), 10333-10340. [Link]

  • Unknown. (2024). Nano-catalyst [PdCl₂(PhCN)₂] for Efficient Synthesis of Aryl Sulfides via C–S Reaction. Nanomaterials Chemistry. [Link]

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  • Gauthier, D. R., & Barabé, F. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1188-1194. [Link]

  • Wang, J., Liu, W., & Zhang, H. (2023). Single-atom copper catalyst for the S-arylation reaction to produce diaryl disulfides. Dalton Transactions. [Link]

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The Molecular Blueprint: Structural Features of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FT-IR Spectral Analysis of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, reliable, and non-destructive method for identifying functional groups, thereby offering a molecular "fingerprint."[1][2][3] This guide presents a detailed FT-IR spectral analysis of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (CAS No. 2091705-75-6), a polysubstituted aromatic compound whose complexity serves as an excellent case study for spectral interpretation.

This document moves beyond a simple recitation of expected peaks. It is designed to provide you, the practicing scientist, with the causal logic behind spectral assignments and a robust experimental framework. We will deconstruct the molecule's structure, predict its FT-IR spectrum by correlating functional groups with their characteristic vibrational frequencies, compare these predictions with simpler chemical analogs, and provide a validated protocol for data acquisition.

Understanding the molecule's architecture is the prerequisite for interpreting its spectrum. The structure contains several key functional groups, each with unique vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies.[4][5]

  • Aromatic Core: A 1,2,3,5-tetrasubstituted benzene ring. The substitution pattern is critical as it influences the C-H out-of-plane bending vibrations in the fingerprint region, which are highly diagnostic.[6][7][8]

  • Halogen Substituents: A C-F (fluoro) and a C-Br (bromo) bond. These introduce strong, characteristic absorptions, although the C-Br stretch appears at very low wavenumbers.

  • Ether Linkage: An aryl methoxy group (Ar-O-CH₃). This will produce strong C-O stretching bands.[9][10]

  • Thioether Linkage: An aryl methylthio group (Ar-S-CH₃). The C-S bond vibration is typically weak and can be challenging to identify.[11]

  • Alkyl and Aryl C-H Bonds: The spectrum will contain distinct absorptions for aromatic C-H bonds and the aliphatic C-H bonds of the two methyl groups.

The Predicted FT-IR Spectrum: A Band-by-Band Assignment

The power of FT-IR lies in its ability to correlate specific absorptions with functional groups.[12] Based on extensive spectral libraries and established principles, we can predict the FT-IR spectrum of our target molecule. The following table summarizes the expected vibrational modes, their wavenumber ranges, and their anticipated intensities.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityRationale & Notes
3100–3000Aromatic C-H StretchMedium to WeakAromatic C-H stretches occur at slightly higher frequencies than aliphatic ones. Multiple weak bands may be observed.[4][7][13]
2970–2815Aliphatic C-H Stretch (O-CH₃, S-CH₃)MediumAsymmetric and symmetric stretching of the two methyl groups will fall in this range. The methoxy C-H stretch often appears specifically between 2850-2815 cm⁻¹.[2][9][14]
1600–1450Aromatic C=C Ring StretchMedium to WeakThe benzene ring has several complex stretching vibrations in this region. Typically, two to four peaks are visible.[7][8][13]
~1465Aliphatic C-H Bend (Scissoring)MediumCharacteristic bending vibration for -CH₂- and -CH₃ groups.
~1375Aliphatic C-H Bend (Methyl Rock)MediumAnother characteristic bending vibration for methyl groups.[14]
1275–1200Aryl-O-C Asymmetric StretchStrongThis is a highly characteristic and strong absorption for aryl ethers due to the polarity of the C-O bond.[9][10]
1400–1000C-F StretchStrongThe C-F stretch is one of the most intense absorptions in the fingerprint region, making it a reliable diagnostic peak.[15]
1075–1020Aryl-O-C Symmetric StretchMedium to StrongThe corresponding symmetric stretch for the aryl ether linkage.[10]
900–675Aromatic C-H Out-of-Plane (OOP) BendStrongThe pattern of these strong bands is highly diagnostic of the ring substitution. For a 1,2,3,5-tetrasubstituted ring, specific patterns are expected.[6][16]
800-600C-S StretchWeak to MediumThe thioether stretch is often weak and can be obscured by other peaks in the fingerprint region.[11]
< 700C-Br StretchMedium to StrongThe heavy bromine atom lowers the vibrational frequency significantly, placing this peak at the low end of the mid-IR range.[15]

A Comparative Analysis: Deconstructing the Spectrum with Simpler Analogs

To build confidence in our assignments, we can compare the predicted spectrum to the known FT-IR features of simpler, related molecules. This comparative approach helps isolate the contributions of each functional group.

CompoundKey Functional GroupCharacteristic Wavenumber(s) (cm⁻¹)How it Informs Our Analysis
Fluorobenzene Aryl-F~1220 (Strong, C-F Stretch)Confirms the expected position and high intensity of the C-F stretching vibration.
Anisole Aryl-O-CH₃~1245 (Strong, Asymmetric C-O) & ~1030 (Strong, Symmetric C-O)Provides a clear reference for the two strong C-O stretching bands of the methoxy group.
Thioanisole Aryl-S-CH₃~700-600 (Weak, C-S Stretch)Highlights the expected low intensity and frequency of the C-S stretch, aiding in its tentative assignment.
Bromobenzene Aryl-Br< 700 (Strong, C-Br Stretch)Validates the prediction that the C-Br stretch will appear at a very low wavenumber.

This comparison demonstrates that while individual functional groups have characteristic frequencies, their combination in a complex molecule leads to a unique and information-rich spectrum.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on proper sample preparation and data acquisition.[1][17] Attenuated Total Reflectance (ATR) is the recommended technique for this type of solid or oily compound due to its simplicity and reproducibility.[5]

Methodology: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory (typically with a diamond or zinc selenide crystal) is correctly installed.[17]

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.[18]

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane sample directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.[18]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing and Cleaning:

    • After acquisition, clean the sample from the ATR crystal using a solvent-moistened wipe.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform an ATR correction if necessary, as this algorithm corrects for the wavelength-dependent depth of penetration of the IR beam.

Alternative Methodology: KBr Pellet Technique

For certain applications, the traditional Potassium Bromide (KBr) pellet method may be used.[5][19]

  • Grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic-grade KBr powder in an agate mortar.

  • Press the mixture into a transparent pellet using a hydraulic press.[17]

  • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Visualizing the Workflow and Logic

To ensure clarity and reproducibility, the experimental and interpretive processes can be visualized as logical workflows.

experimental_workflow Diagram 1: FT-IR Experimental Workflow (ATR) cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample to Crystal B->C Ready for Sample D Apply Pressure C->D E Acquire Sample Spectrum D->E F Clean Crystal Post-Analysis E->F Data Collected G Perform Data Processing (e.g., ATR Correction) F->G H Interpret Spectrum G->H interpretation_logic Diagram 2: Spectral Interpretation Logic Start Start with Acquired Spectrum Region1 Analyze 4000-2500 cm⁻¹ Region Start->Region1 Check_CH Aryl C-H (>3000 cm⁻¹)? Alkyl C-H (<3000 cm⁻¹)? Region1->Check_CH Examine C-H Stretches Region2 Analyze 1600-1450 cm⁻¹ Region Check_CH->Region2 Confirm Both Check_Aromatic Aromatic C=C Stretches Present? Region2->Check_Aromatic Region3 Analyze Fingerprint Region (<1500 cm⁻¹) Check_Aromatic->Region3 Confirm Check_Strong Identify Strongest Peaks: C-O (~1250) & C-F (~1220)? Region3->Check_Strong Check_Pattern Analyze C-H OOP Bending (900-675 cm⁻¹) Matches 1,2,3,5-pattern? Check_Strong->Check_Pattern Confirm Check_Weak Look for Weaker Signatures: C-S (~700) & C-Br (<700)? Check_Pattern->Check_Weak Confirm Conclusion Confirm Structure of (5-Bromo-2-fluoro-3-methoxyphenyl) (methyl)sulfane Check_Weak->Conclusion All Evidence Consistent

Caption: Diagram 2: Spectral Interpretation Logic

Conclusion

The FT-IR spectrum of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane is predicted to be rich with distinct, classifiable absorptions. The most prominent and diagnostic features are expected to be the strong C-F and aryl C-O stretching vibrations in the mid-fingerprint region (1400-1000 cm⁻¹), the clear separation of aromatic and aliphatic C-H stretches above and below 3000 cm⁻¹, and the unique pattern of C-H out-of-plane bending bands characteristic of its tetrasubstituted aromatic ring. By following a systematic approach involving prediction, comparison, and meticulous experimental technique, FT-IR spectroscopy serves as an indispensable tool for the structural verification of complex molecules in a drug discovery and development setting.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

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  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available from: [Link]

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  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available from: [Link]

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  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Unknown Source. 5.3.2 Benzene and its derivatives. Available from: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]

  • Wiley Analytical Science. (2005). Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • United States Environmental Protection Agency. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. Available from: [Link]

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Safety Operating Guide

Proper Disposal Procedures: (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

[1][2][3][4]

Executive Summary & Chemical Classification

Immediate Action: Classify as Halogenated Organic Waste with high sulfur content.[1]

(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane is a poly-functionalized aryl thioether.[1] Its disposal requires strict adherence to halogenated waste protocols due to the presence of Bromine (Br) and Fluorine (F) atoms.[1] Improper incineration of such compounds can release corrosive hydrogen halides (HBr, HF) and sulfur oxides (

1
Property Details
Chemical Class Halogenated Aryl Thioether (Sulfide)
Primary Hazards Skin/Eye Irritant, Potential Stench, Toxic Combustion Products
Waste Stream Halogenated Organic (Do NOT mix with Non-Halogenated)
Incompatibilities Strong Oxidizers (e.g.,

,

, Bleach*)

*Note: While bleach is used to quench trace odors on glassware, it must never be mixed with bulk waste due to exothermic oxidation risks.[1]

Hazard Profiling & Incompatibility Logic

To ensure safety, you must understand the why behind the disposal rules.

The "Halogen Rule"

Standard laboratory incinerators operate at different temperatures for halogenated vs. non-halogenated waste.[1]

  • Non-Halogenated Waste: Often used as fuel blends.[1][2]

  • Halogenated Waste: Requires high-temperature incineration (>1100°C) with specific scrubbers to neutralize acid gases (HF, HBr).[1]

  • Risk: Placing this compound in a non-halogenated stream may damage incinerator infrastructure or release toxic dioxins/furans.[1]

The "Sulfide Risk" (Oxidation)

Thioethers (R-S-R') are reducing agents.[1]

  • Mechanism: Upon contact with strong oxidizers (Nitric acid, Peroxides), the sulfur atom rapidly oxidizes to a sulfoxide (

    
    ) or sulfone (
    
    
    ).[1]
  • Danger: This reaction is highly exothermic.[1] Mixing this compound with oxidizing waste streams can cause waste containers to pressurize, bulge, or rupture.[1]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Handling

Before moving the chemical to the central waste area, ensure it is stable and contained.[1]

  • Odor Control: Methyl sulfides often carry a disagreeable stench.[1]

    • Action: Double-bag solid waste or seal liquid containers with Parafilm immediately after filling.[1]

    • Secondary Containment: Store the waste bottle inside a secondary polyethylene tub to prevent drips.[1]

  • Quenching Trace Residues (Glassware Only):

    • Context: For spatulas, flasks, or stir bars contaminated with trace amounts.[1]

    • Protocol: Rinse glassware with a dilute Sodium Hypochlorite (Bleach) solution (<5%).[1]

    • Chemistry: This oxidizes the smelly sulfide to a non-volatile, odorless sulfoxide.[1]

    • Disposal: Wash the quenched rinsate down the drain with copious water (if permitted by local regulations) or collect as aqueous waste.[1] Do not add this rinse to the organic solvent waste drum. [1]

Phase 2: Bulk Disposal (Excess Reagent/Reaction Mixtures)

Do NOT use bleach for bulk disposal. [1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers.[1] Avoid metal cans due to potential corrosion from hydrolysis products.[1]

  • Solvent Compatibility: If the compound is in solution, ensure the solvent is compatible with the "Halogenated" stream (e.g., Dichloromethane, Chloroform).[1]

  • Labeling:

    • Must Read: "Hazardous Waste - Halogenated Organic."[1][3]

    • Constituents: List "(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane" explicitly. Do not use abbreviations.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

Phase 3: Waste Segregation Workflow[1]

DisposalWorkflowStartWaste Generation(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfaneTypeCheckIs it Bulk Chemicalor Trace Residue?Start->TypeCheckTraceTrace (Glassware/Tools)TypeCheck->TraceTraceBulkBulk / Reaction MixtureTypeCheck->BulkBulkQuenchOxidize with Dilute Bleach(Converts to Sulfoxide)Trace->QuenchDrainAqueous Waste / Drain(Check Local Regs)Quench->DrainSegregateSegregate: HALOGENATED StreamBulk->SegregateWarningCRITICAL: Do NOT mix Bulkwith Oxidizers/BleachBulk->WarningAvoid ExothermContainerContainer: HDPE or Glass(Double Seal for Odor)Segregate->ContainerLabelLabel: Full Chemical Name+ 'Halogenated'Container->LabelPickupProfessional Disposal(High Temp Incineration)Label->Pickup

Figure 1: Decision logic for segregating bulk chemical waste from trace glassware cleaning residues.

Emergency Procedures (Spill Management)

If a spill occurs, the primary concern is the spread of halogenated vapors and the sulfur stench.[1]

  • Evacuate & Ventilate: Clear the immediate area.[1][4] If the smell is potent, increase ventilation (fume hood purge).[1]

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

  • Absorb: Use a Universal Absorbent (vermiculite or clay-based kitty litter).[1]

    • Avoid: Do not use paper towels alone, as they increase the surface area for evaporation/odor release.[1]

  • Decontaminate: Once the bulk is removed, wipe the surface with a 10% bleach solution to oxidize residual sulfides and eliminate odor.[1]

  • Disposal of Debris: Place all contaminated absorbent and gloves into a sealable bag, then into the Halogenated Waste container.[1]

Regulatory Compliance Codes

When filling out your institution's waste manifest, use the following codes as a guideline (verify with your local EHS officer):

  • RCRA Code (USA): Likely D001 (Ignitable, if in solvent) or D022 (if Chloroform is present).[1] If pure solid, it may fall under generic "Toxic" codes depending on specific toxicity data, but generally treated as Non-specific Halogenated Waste .[1]

  • DOT Shipping Name (Waste): Waste Toxic Liquid, Organic, n.o.s. (contains halogenated aryl sulfide) or Waste Flammable Liquid, n.o.s.

  • UN Number: Commonly UN 2810 (Toxic) or UN 1993 (Flammable), depending on formulation.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Segregation of Waste. EPA.gov.[1] [Link]

  • Vanderbilt University Medical Center. (2024).[1] Laboratory Guide for Managing Chemical Waste: Halogenated vs Non-Halogenated Solvents. Vumc.org.[1] [Link]

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